Succinimidyl 3-(bromoacetamido)propionate
説明
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[(2-bromoacetyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O5/c10-5-6(13)11-4-3-9(16)17-12-7(14)1-2-8(12)15/h1-5H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMMKWFUXPMTRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403560 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-(bromoacetyl)-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57159-62-3 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-(bromoacetyl)-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Succinimidyl 3-(bromoacetamido)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Reactivity of the Heterobifunctional Crosslinker SBAP
Introduction: The Strategic Advantage of Heterobifunctional Crosslinking with SBAP
In the landscape of bioconjugation, the ability to covalently link distinct molecular entities with precision and control is paramount. Heterobifunctional crosslinkers, possessing two different reactive groups, are cornerstone reagents for achieving this control, enabling stepwise reactions that minimize undesirable side products like self-conjugation and polymerization.[1][2][3] This guide provides a detailed technical examination of Succinimidyl 3-(benzoyl)propionate (SBAP), a versatile heterobifunctional crosslinker.
SBAP features two distinct reactive moieties:
-
An N-hydroxysuccinimide (NHS) ester , which targets primary amines (-NH₂) found on the N-terminus of proteins and the side chains of lysine residues.[4]
-
A benzophenone group, a photo-activatable moiety that, upon exposure to UV light, forms covalent bonds with nearby carbon-hydrogen (C-H) bonds in a non-selective manner.[3][5]
This dual reactivity allows for a highly controlled, two-stage conjugation strategy. First, a biomolecule is specifically labeled at its amine positions via the NHS ester in a well-defined, thermally-driven reaction. Following purification, this modified biomolecule can then be introduced to a second target molecule or system and covalently linked via the non-specific, light-activated benzophenone group. This guide will dissect the mechanisms, protocols, and critical parameters governing each reactive stage to empower researchers in drug development and life sciences to leverage SBAP with efficacy and confidence.
Part 1: The Amine-Reactive Moiety: Mechanism and Control of the NHS Ester Reaction
The NHS ester is one of the most widely utilized functionalities for modifying primary amines in an aqueous environment.[6] Its reaction is a classic nucleophilic acyl substitution, which proceeds with high selectivity and efficiency under optimized conditions.[4][7]
The Reaction Mechanism
The core reaction involves the attack of an unprotonated primary amine on the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a highly stable, covalent amide bond.[6][7]
Caption: Mechanism of NHS ester reaction with a primary amine.
Critical Parameter: The Primacy of pH
The pH of the reaction buffer is the single most critical factor for successful NHS ester conjugation. It governs a crucial balance:
-
Amine Nucleophilicity: A primary amine must be in its unprotonated state (-NH₂) to act as a nucleophile. At acidic or neutral pH, amines are predominantly protonated (-NH₃⁺) and non-reactive.[8][9]
-
Ester Hydrolysis: In aqueous solutions, water can act as a competing nucleophile, leading to the hydrolysis of the NHS ester into an unreactive carboxylate. This competing reaction becomes significantly faster as pH increases.[7][10]
The optimal pH for this reaction is typically between 8.0 and 8.5 .[8][11] This range provides a sufficient concentration of deprotonated amines for efficient conjugation while keeping the rate of hydrolysis manageable.
Quantitative Data: pH-Dependent Stability of NHS Esters
The hydrolytic stability of the NHS ester is inversely proportional to the pH. Understanding this relationship is key to optimizing reaction times and efficiency.
| pH | Temperature (°C) | Approximate Half-life of NHS Ester | Sources |
| 7.0 | 4 | 4-5 hours | [10] |
| 8.0 | 4 | ~1 hour | [7] |
| 8.6 | 4 | 10 minutes | [7][10] |
| 9.0 | Room Temp | Minutes | [7] |
Experimental Protocol: Amine Labeling with SBAP
This protocol provides a generalized workflow for the first stage of conjugation.
A. Materials & Buffers:
-
SBAP Crosslinker: Store desiccated at -20°C.
-
Biomolecule (Protein/Peptide): Purified and at a concentration of 1-10 mg/mL.
-
Reaction Buffer: Amine-free buffer, pH 8.0-8.5. Recommended: 0.1 M Sodium Phosphate or 0.1 M Sodium Bicarbonate.[8][11] Crucially, avoid buffers containing primary amines like Tris or glycine , as they will compete for reaction with the NHS ester.[7][10]
-
Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve SBAP.[9] Ensure DMF is amine-free (no fishy odor).[8]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5.
-
Purification System: Desalting column (e.g., Sephadex G-25) or dialysis cassette appropriate for the biomolecule.
B. Step-by-Step Methodology:
-
Buffer Exchange: Ensure the target biomolecule is in the appropriate amine-free Reaction Buffer. If the stock contains Tris or other primary amines, perform a buffer exchange via dialysis or a desalting column.
-
Prepare SBAP Solution: Immediately before use, dissolve SBAP in a minimal volume of DMSO or DMF to create a concentrated stock (e.g., 10-25 mM).[12] Do not prepare aqueous stock solutions for storage.
-
Initiate Reaction: Add a 10- to 50-fold molar excess of the dissolved SBAP to the biomolecule solution.[13] The optimal ratio depends on the biomolecule's concentration and the desired degree of labeling and should be determined empirically. The volume of organic solvent should not exceed 10% of the total reaction volume.[14]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.[12] Longer incubation times may be needed but will also increase hydrolysis.
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[13] Incubate for 15-30 minutes. This will consume any unreacted SBAP.
-
Purification: Immediately purify the SBAP-labeled biomolecule from excess reagent, NHS byproduct, and quenching buffer using a desalting column or dialysis. The purified conjugate is now ready for the photo-activation step.
Part 2: The Photo-Reactive Moiety: Mechanism and Application of Benzophenone
The second reactive group on SBAP is the benzophenone moiety. Unlike functionalities that target specific amino acids (e.g., maleimides for sulfhydryls), benzophenone is a non-selective photo-reactive crosslinker .[3][15] It does not react specifically with sulfhydryl groups; rather, it reacts with adjacent C-H bonds upon activation with UV light. This provides the unique ability to capture interaction partners without requiring a specific functional group on the target.
The Photo-Activation Mechanism
The process is initiated by irradiating the benzophenone group with UV light, typically in the 350-360 nm range.[16][17]
-
Excitation: The benzophenone absorbs a photon, promoting an electron from a non-bonding orbital to an anti-bonding π* orbital (n→π* transition), forming a short-lived singlet state.[18][19]
-
Intersystem Crossing: This singlet state rapidly undergoes intersystem crossing to a more stable triplet state, which exists as a diradical.[16][18]
-
Hydrogen Abstraction: The highly reactive triplet diradical abstracts a hydrogen atom from any nearby C-H bond (e.g., from an amino acid side chain of a binding partner), creating a semi-stable ketyl radical on the benzophenone and a new carbon-centered radical on the target molecule.[5][17]
-
Covalent Bond Formation: These two radicals then combine ("radical recombination") to form a stable, covalent carbon-carbon bond, permanently crosslinking the two molecules.[17]
Caption: Mechanism of benzophenone photoreaction with a C-H bond.
Clarification on Sulfhydryl Reactivity
It is a common misconception to categorize benzophenone as "sulfhydryl-reactive." While it can react with the C-H bonds within a cysteine residue, the mechanism is hydrogen abstraction, not the nucleophilic thiol addition characteristic of maleimides.[20][21] The key advantage of benzophenone is its ability to label virtually any amino acid side chain, making it a powerful tool for mapping interaction interfaces where specific reactive residues may not be present.[17]
Experimental Protocol: Photo-Crosslinking
This protocol outlines the second stage of conjugation using the purified SBAP-labeled biomolecule.
A. Materials & Equipment:
-
SBAP-labeled Biomolecule: Purified from the amine-labeling step.
-
Target Molecule/System: The binding partner or environment to be crosslinked.
-
Reaction Buffer: A buffer compatible with both molecules that does not contain components that scavenge free radicals.
-
UV Lamp: A lamp capable of emitting light at ~350-360 nm (e.g., a mercury lamp).
-
Reaction Vessel: A UV-transparent vessel (e.g., quartz cuvette or certain plastics).
B. Step-by-Step Methodology:
-
Combine Components: Mix the purified SBAP-labeled biomolecule with its target interaction partner in the reaction vessel. Allow the components to incubate under non-illuminating conditions to form their non-covalent complex.
-
Irradiation: Expose the sample to UV light (350-360 nm). The optimal irradiation time and distance from the lamp must be empirically determined; start with 15-30 minutes on ice to minimize heat-induced sample damage.[22]
-
Analysis: Following irradiation, the crosslinked product can be analyzed by techniques such as SDS-PAGE (observing a higher molecular weight band), mass spectrometry, or Western blotting to confirm successful conjugation.
Part 3: Integrated Workflow and Applications
The power of SBAP lies in its two-step reaction sequence, which provides temporal control over the crosslinking process.
Caption: General experimental workflow for using the SBAP crosslinker.
Key Applications:
-
Protein-Protein Interaction Studies: SBAP can "freeze" transient or weak interactions for identification. A protein of interest is labeled with SBAP, introduced into a cell lysate or mixed with a purified potential partner, and then crosslinked upon UV exposure.
-
Ligand-Receptor Mapping: A small molecule ligand can be derivatized with SBAP to identify its binding pocket on a receptor protein. The non-specific nature of the benzophenone is ideal for labeling the hydrophobic C-H bonds often found in binding sites.
-
Immobilization on Surfaces: Biomolecules labeled with SBAP can be covalently attached to polymer surfaces containing C-H bonds, a technique useful for creating biosensors or functionalized biomaterials.[15]
Conclusion
The SBAP crosslinker is a powerful reagent for researchers requiring temporal control and the ability to capture interactions without reliance on specific functional groups on the target molecule. Its utility is rooted in the distinct and sequential reactivity of its two functional ends: a pH-sensitive NHS ester for specific amine labeling and a light-sensitive benzophenone for non-selective C-H bond insertion. By understanding and carefully controlling the parameters for each reaction—particularly pH for the first step and UV exposure for the second—scientists can effectively generate novel bioconjugates for a wide array of applications in basic research and therapeutic development.
References
- 1. scbt.com [scbt.com]
- 2. covachem.com [covachem.com]
- 3. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. interchim.fr [interchim.fr]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 20. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. benchchem.com [benchchem.com]
- 22. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Principles of Heterobifunctional Crosslinking Featuring Amine and Photo-Reactive Chemistries
Introduction: Engineering Molecular Bridges with Precision
In the intricate landscape of molecular biology and drug development, the ability to covalently link biomolecules is a cornerstone technology. Chemical crosslinking serves as a powerful tool to stabilize protein-protein interactions, create antibody-drug conjugates (ADCs), and immobilize proteins onto surfaces.[1][2] While homobifunctional crosslinkers, which possess two identical reactive groups, are useful, they often lead to uncontrolled polymerization and a heterogeneous mixture of products.[3] Heterobifunctional crosslinkers circumvent these issues by featuring two distinct reactive moieties, enabling a controlled, sequential conjugation that offers unparalleled precision.[3][4]
This guide provides a deep dive into the principles and practice of heterobifunctional crosslinking, focusing on a powerful combination of an amine-reactive N-hydroxysuccinimide (NHS) ester and a photo-reactive benzophenone group. This pairing allows for a two-stage reaction: a specific, chemistry-driven conjugation to a primary amine, followed by a light-inducible, non-specific capture of proximal molecules. We will dissect the underlying chemistry, provide field-proven protocols, and offer expert insights into experimental design and troubleshooting.
A Note on Nomenclature: The acronym SBAP is commonly associated with Succinimidyl 3-(bromoacetamido)propionate, a crosslinker that reacts with amines and sulfhydryls.[5] This guide, however, will focus on the principles of a crosslinker containing a benzophenone group as specified in the topic, which we will refer to as Succinimidyl 3-(benzoyl)propionate, to explore the powerful utility of photo-activated crosslinking.
Part 1: The Core Principle of Heterobifunctional Crosslinking
The strategic advantage of a heterobifunctional approach lies in its ability to orchestrate a multi-step conjugation workflow.[3] This minimizes undesirable side reactions, such as the self-conjugation of a single protein species, which is a common pitfall of homobifunctional strategies. By having two different reactive groups, a researcher can first react the more labile group with the first target molecule, purify the intermediate conjugate, and then initiate the second reaction with the second target molecule.
This sequential approach is fundamental to creating well-defined bioconjugates, which is critical for applications demanding molecular fidelity, such as constructing ADCs with a specific drug-to-antibody ratio (DAR) or probing specific protein-protein interactions without generating random aggregates.[3][6]
Caption: General workflow of a two-step heterobifunctional crosslinking reaction.
Part 2: Dissecting the Chemistries
The efficacy of any crosslinking experiment hinges on understanding the reactivity of its functional groups. Let's explore the two moieties of our model crosslinker: the NHS ester and the benzophenone.
The Amine-Reactive Workhorse: N-Hydroxysuccinimide (NHS) Ester
The NHS ester is arguably the most common amine-reactive functional group used in bioconjugation.[7][8] Its popularity stems from its high reactivity towards primary amines, which are abundant on the N-terminus of proteins and the side chains of lysine residues, and its ability to form highly stable amide bonds.[7][9]
Mechanism of Action: The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of a primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.[7]
Caption: Reaction mechanism of an NHS ester with a primary amine.
Causality Behind Experimental Choices:
-
pH: The reaction is most efficient at a pH range of 7.0 to 9.0. Below pH 7.0, the primary amines are protonated (-NH3+), reducing their nucleophilicity and slowing the reaction rate. Above pH 9.0, the hydrolysis of the NHS ester itself begins to compete significantly with the aminolysis reaction, reducing the yield.
-
Buffer Choice: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible as they will compete for reaction with the NHS ester.[10][11] Buffers like PBS (Phosphate-Buffered Saline), HEPES, or borate are excellent choices.[12]
The Light-Triggered Partner: Benzophenone
The benzophenone group is a photo-activatable moiety.[13] It is chemically inert in the dark, providing temporal control over the crosslinking reaction.[14] This is a significant advantage when studying transient or weak interactions, as the crosslinker can be introduced to a system and the reaction triggered precisely when desired.
Mechanism of Action: Upon exposure to UV light (typically ~350-365 nm), the benzophenone group is excited to a triplet state.[15][16] This excited state is a highly reactive diradical that can abstract a hydrogen atom from a nearby C-H bond, creating a covalent C-C bond.[17] This reaction is relatively non-specific, capable of reacting with any proximal amino acid side chain or even the peptide backbone.[18] This "promiscuity" is ideal for capturing unknown interaction partners where specific reactive groups may not be available.[18][19]
Caption: Photo-activation mechanism of a benzophenone crosslinker.
Part 3: A Field-Proven Experimental Protocol
This section outlines a self-validating, two-step protocol for crosslinking Protein A (containing accessible lysines) to an interacting Protein B using a hypothetical NHS-Benzophenone crosslinker.
Key Reagents and Buffers
| Reagent/Buffer | Composition | Purpose |
| Conjugation Buffer | 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.5 | Optimal pH for NHS-ester reaction; non-amine containing. |
| Quenching Buffer | 1 M Tris-HCl, pH 7.5 | Contains primary amines to quench unreacted NHS esters. |
| Crosslinker Stock | 10-25 mM NHS-Benzophenone in dry DMSO | Dissolves the water-insoluble crosslinker for addition to the aqueous reaction. |
| UV Lamp | 365 nm wavelength | For photo-activation of the benzophenone group.[15] |
Step-by-Step Methodology
Caption: Experimental workflow for two-step heterobifunctional crosslinking.
Step 1: Amine-Reactive Conjugation (NHS Ester Reaction)
-
Protein Preparation: Prepare Protein A at a concentration of 1-5 mg/mL in Conjugation Buffer. If the protein stock is in a buffer containing amines, it must be dialyzed against the Conjugation Buffer first.
-
Crosslinker Addition: Immediately before use, prepare a 10-25 mM stock solution of the NHS-Benzophenone crosslinker in dry DMSO. Add a 10- to 50-fold molar excess of the crosslinker to the protein solution.[11] The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[11] The colder temperature can help maintain protein stability.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to ensure all unreacted NHS esters are deactivated.[11]
-
Purification: Remove excess crosslinker and quenching reagents by running the sample through a desalting column or by dialysis against the Conjugation Buffer. This step is critical to prevent unwanted reactions in the next stage.[20]
Step 2: Photo-Reactive Conjugation (Benzophenone Reaction)
-
Complex Formation: Add the interacting partner, Protein B, to the purified Protein A-crosslinker conjugate. The molar ratio will depend on the binding affinity of the two proteins; a 1:1 to 1:5 ratio is a good starting point.
-
Incubation: Allow the proteins to interact and form a complex. This can range from 30 minutes to several hours at 4°C, depending on the interaction kinetics.
-
Photo-activation: Place the sample on ice and expose it to a 365 nm UV lamp. The duration of exposure (typically 5-15 minutes) and distance from the lamp must be optimized.[15] Overexposure can lead to protein damage.
-
Analysis: The final product is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry to identify the crosslinked products.
Part 4: Troubleshooting and Data Interpretation
A self-validating protocol includes anticipating and addressing potential issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Crosslinking | 1. Inactive crosslinker (hydrolyzed).2. Incompatible buffer (contains amines).3. Insufficient UV exposure.4. Proteins are not interacting. | 1. Always use freshly prepared crosslinker stock from dry DMSO.[10]2. Ensure buffer is amine-free (e.g., PBS, HEPES).[10]3. Optimize UV exposure time and lamp distance.4. Confirm protein-protein interaction via a non-covalent method first (e.g., Co-IP). |
| Excessive Aggregation | 1. Crosslinker concentration is too high.2. Protein concentration is too high.3. Excessive UV exposure. | 1. Perform a titration to find the optimal molar excess of the crosslinker.[10]2. Reduce the concentration of the protein starting material.3. Reduce UV irradiation time. |
| Low Yield of Conjugate | 1. Suboptimal pH for NHS reaction.2. Insufficient incubation time.3. Inefficient purification, leading to loss of material. | 1. Verify the pH of the Conjugation Buffer is between 7.0 and 9.0.[21]2. Increase incubation time for the NHS-ester reaction.3. Choose a desalting column with the appropriate molecular weight cutoff to maximize recovery. |
Conclusion
Heterobifunctional crosslinking with reagents like an NHS-Benzophenone linker offers an exquisite level of control for covalently capturing molecular interactions. By understanding the distinct chemistries of the amine-reactive and photo-reactive groups, researchers can design robust, multi-step experiments that minimize ambiguity and maximize yield. The temporal control afforded by the photo-reactive moiety is particularly powerful for trapping transient interactions that are often the basis of cellular signaling and regulation. This guide provides the foundational principles and a practical framework to empower scientists in leveraging this versatile technology for their research and development goals.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Chemistry of Crosslinking | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 4. Heterobifunctional Crosslinkers [proteochem.com]
- 5. 22339 [thermofisher.com]
- 6. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Reactivity of Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 10. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 13. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Photo-crosslinking and surface-attachment of polyvinyl alcohol nanocoatings by C,H insertion to customize their swelling behavior and stability in polar media - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Residue selective crosslinking of proteins through photoactivatable or proximity-enabled reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]
A Technical Guide to Harnessing the Dual Reactivity of Succinimidyl 3-(bromoacetamido)propionate (SBAP) for Selective Bioconjugation
This guide provides an in-depth analysis of the heterobifunctional crosslinker, Succinimidyl 3-(bromoacetamido)propionate (SBAP), focusing on its differential reactivity towards cysteine and lysine residues. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, offers strategic protocols for controlled conjugation, and provides a framework for the successful application of SBAP in creating precisely defined bioconjugates.
Part 1: The Chemical Architecture and Dual-Mode Reactivity of SBAP
This compound (SBAP) is a heterobifunctional crosslinking agent, meaning it possesses two distinct reactive groups, each designed to target a different functional group on a protein or other biomolecule. This dual-reactivity is the cornerstone of its utility, enabling sequential and site-specific conjugation strategies that are difficult to achieve with homobifunctional crosslinkers.
The structure of SBAP consists of an N-hydroxysuccinimide (NHS) ester at one end and a bromoacetyl group at the other, separated by a propionate spacer arm.
-
The N-hydroxysuccinimide (NHS) Ester: This moiety is a highly efficient acylating agent that reacts primarily with nucleophilic primary amino groups, such as the ε-amino group of a lysine residue, to form a stable amide bond.
-
The Bromoacetyl Group: This group functions as an alkylating agent, specifically targeting nucleophilic sulfhydryl (thiol) groups, most notably the side chain of a cysteine residue, to form a stable thioether bond.
The true power of SBAP lies in the ability to control which of these reactions occurs, a selectivity that is almost entirely governed by the pH of the reaction buffer.
Part 2: Reaction Kinetics and pH-Dependent Selectivity
The differential reactivity of the NHS ester and bromoacetyl groups is exquisitely sensitive to pH. This is because the nucleophilicity of the target amino and sulfhydryl groups is a direct function of their protonation state.
-
Lysine Reactivity (NHS Ester): The ε-amino group of lysine has a pKa of approximately 10.5. For it to act as an effective nucleophile and attack the NHS ester, it must be in its deprotonated, neutral state (-NH2). At acidic or neutral pH, this group is predominantly in its protonated, non-nucleophilic ammonium form (-NH3+), and the reaction is consequently slow. As the pH increases into the alkaline range (pH 7.2-9.0), the concentration of the deprotonated amine increases, accelerating the rate of aminolysis.[1][2] However, this must be balanced against the competing hydrolysis of the NHS ester itself, which also accelerates at higher pH, effectively reducing the amount of reagent available for conjugation.[][4] The optimal pH for targeting lysine residues with the NHS ester of SBAP is typically between pH 8.0 and 9.0 .[5]
-
Cysteine Reactivity (Bromoacetyl): The sulfhydryl group of cysteine has a pKa of approximately 8.3-8.6.[6] Similar to lysine, it must be in its deprotonated, nucleophilic thiolate form (-S-) to react with the bromoacetyl group. While the reaction can proceed at neutral pH, it becomes significantly more efficient as the pH approaches and slightly exceeds the pKa of the sulfhydryl group. Therefore, the optimal pH for targeting cysteine residues with the bromoacetyl group of SBAP is generally in the range of pH 7.5 to 8.5 .[7] At pH values below 7, the reaction with cysteine is significantly slower.
Achieving Orthogonal Reactivity
The overlapping optimal pH ranges for the two reactive groups of SBAP mean that true orthogonality (reacting with only one type of residue when both are present) requires careful kinetic control. A common strategy for sequential crosslinking is to first react the NHS ester with the amine-containing molecule at a carefully controlled pH (e.g., pH 7.2-7.5) where the reaction with thiols is slow, followed by purification and then reaction with the thiol-containing molecule at a slightly higher pH (e.g., pH 7.5-8.5).
Alternatively, if cysteine is to be targeted first, the reaction can be carried out at a near-neutral pH (e.g., pH 7.0-7.5) to favor the bromoacetyl-thiol reaction while minimizing the NHS ester-amine reaction.
Data Presentation: pH Influence on SBAP Reactivity
| Reactive Group | Target Residue | Optimal pH Range | Reaction Mechanism | Key Considerations |
| NHS Ester | Lysine (primary amines) | 7.2 - 9.0[1] | Nucleophilic Acyl Substitution | Rate increases with pH. Competing hydrolysis of the NHS ester also increases with pH.[4] |
| Bromoacetyl | Cysteine (sulfhydryls) | >7.5 | Nucleophilic Substitution (SN2) | Reaction rate is dependent on the formation of the thiolate anion.[8] |
Part 3: Experimental Protocols and Methodologies
The following protocols are designed as self-validating systems, with built-in checkpoints and rationale for each step.
Protocol 1: Selective Labeling of a Cysteine-Containing Protein with an Amine-Containing Molecule using SBAP
This two-step protocol is designed to first "activate" an amine-containing molecule with SBAP, and then conjugate this activated molecule to a cysteine-containing protein.
Step 1: Activation of the Amine-Containing Molecule
-
Reagent Preparation:
-
Reaction:
-
Add a 5- to 20-fold molar excess of the SBAP solution to the solution of Molecule A.[9] The exact molar ratio may need to be optimized.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature.
-
-
Purification:
-
Remove excess, unreacted SBAP immediately by size-exclusion chromatography (e.g., Sephadex G-25 column) equilibrated with a buffer suitable for the next step (e.g., PBS at pH 7.2). This step is critical to prevent unwanted side reactions in the subsequent step.
-
Step 2: Conjugation to the Cysteine-Containing Protein
-
Reagent Preparation:
-
Ensure the cysteine-containing protein (Protein B) is in a buffer at pH 7.5-8.5. If disulfide bonds are present, they may need to be reduced first using a reducing agent like TCEP, followed by removal of the reducing agent.
-
-
Reaction:
-
Add the purified, SBAP-activated Molecule A to the solution of Protein B.
-
Incubate for 1-4 hours at room temperature.
-
-
Quenching:
-
Quench any unreacted bromoacetyl groups by adding a small molecule thiol, such as 2-mercaptoethanol or L-cysteine, to a final concentration of 10-50 mM. Incubate for 15-30 minutes.
-
-
Final Purification:
-
Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or affinity chromatography) to remove quenching reagents and any unreacted components.
-
Workflow Visualization
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Chemistry of Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Spacer Arm Length and Properties of the SBAP Crosslinker
For researchers, scientists, and drug development professionals, the precise covalent linkage of biomolecules is a cornerstone of innovation. Whether the goal is to elucidate protein-protein interactions, immobilize enzymes, or construct targeted therapeutics, the choice of crosslinking reagent is paramount. This guide provides an in-depth technical analysis of Succinimidyl 3-(4-azidophenyl)propionate (SBAP), a heterobifunctional crosslinker, with a specific focus on the critical role of its spacer arm and its unique chemical properties.
The Architecture of SBAP: A Molecule Designed for Controlled Bioconjugation
SBAP is a powerful tool in the bioconjugation toolkit, classified as a non-cleavable, membrane-permeable, heterobifunctional crosslinker. Its power lies in its modular design, featuring two distinct reactive moieties separated by a carefully defined spacer arm. This architecture allows for a highly controlled, two-step conjugation process, minimizing the undesirable polymerization and self-conjugation that can plague experiments using homobifunctional reagents.[1][2]
// Connections O_ester -> C_carbonyl [lhead=cluster_Spacer, ltail=cluster_NHS, label="Ester Bond"]; CH2_b -> Phenyl [lhead=cluster_Azide, ltail=cluster_Spacer, label="Propionate Linkage"]; Phenyl -> Azide; } enddot Caption: Chemical structure of the SBAP crosslinker.
The Amine-Reactive Moiety: N-Hydroxysuccinimide (NHS) Ester
The first reactive group on SBAP is the N-hydroxysuccinimide (NHS) ester. This group provides high reactivity and specificity towards primary amines (–NH₂), which are abundantly available on the N-terminus of proteins and the side chains of lysine residues.[3][4]
Mechanism and Causality: The reaction is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[4]
-
The Critical Role of pH: The efficiency of this reaction is highly pH-dependent.[5][6] The optimal pH range is typically 7.2 to 8.5.[3][4][7]
-
Below pH 7.2: Primary amines are predominantly protonated (R-NH₃⁺), which neutralizes their nucleophilicity and significantly slows or prevents the reaction.[4][5][8]
-
Above pH 8.5: The rate of hydrolysis of the NHS ester itself increases dramatically.[3] Water molecules compete with the amine, leading to a non-productive cleavage of the crosslinker and reduced conjugation efficiency.[4] For instance, the half-life of an NHS ester can decrease from hours at pH 7 to just minutes at higher pH values.[3][4]
-
The Photo-Reactive Moiety: Phenyl Azide
On the other end of SBAP is the phenyl azide (or aryl azide) group. This group is chemically inert until it is activated by UV light, typically in the range of 250-350 nm.[9] This feature provides a powerful layer of temporal control over the crosslinking experiment.[10][11]
Mechanism and Causality: Upon UV irradiation, the phenyl azide releases nitrogen gas (N₂) and forms a highly reactive intermediate known as a nitrene.[9][12][13]
-
Nitrene Reactivity: The generated nitrene is highly unstable and can react non-specifically with a wide range of chemical bonds, including insertion into C-H and N-H bonds, or addition reactions with double bonds.[9][12] This broad reactivity is a key advantage for capturing interaction partners where specific functional groups may not be available or conveniently located. However, it also means that labeling yields can sometimes be low due to the many possible reaction pathways.[12]
-
Temporal Control: The ability to initiate the second crosslinking step with a pulse of light allows researchers to first conjugate SBAP to a primary protein of interest, purify the conjugate to remove excess crosslinker, introduce the interaction partner(s), and then trigger the crosslinking in situ at a precise moment.[14]
The Spacer Arm: The 9.2 Å Bridge
Connecting the NHS ester and the phenyl azide is a propionate spacer arm with a length of 9.2 Angstroms (Å) . This is not merely a linker; it is a critical structural element that defines the spatial constraints of the crosslinking reaction.[15]
Significance and Causality: The spacer arm length dictates the maximum distance between the two conjugated molecules.[16]
-
Defining Interaction Distance: A 9.2 Å spacer arm is classified as a short-to-medium length linker.[1] This makes SBAP ideal for probing and stabilizing interactions where the reactive residues of the interacting partners are in close proximity. It provides a valuable distance constraint for structural biology studies, indicating that the crosslinked residues are within approximately 9.2 Å of each other.[16]
-
Minimizing Non-Specific Crosslinking in Crowded Environments: In complex biological samples or in vivo studies, a shorter spacer arm can increase the specificity of crosslinking by reducing the likelihood of conjugating proteins that are merely nearby bystanders rather than true interaction partners.[17]
-
Flexibility vs. Reach: While longer spacer arms offer greater reach for capturing more distant interactions, they can also introduce more flexibility, potentially leading to less precise structural information.[18] The relatively rigid 9.2 Å spacer of SBAP provides a good balance, offering sufficient reach for many protein-protein interactions while maintaining a reasonably well-defined distance constraint.
Properties and Advantages of SBAP in Experimental Design
The unique combination of features in SBAP makes it a versatile tool for a range of applications.
| Property | Advantage in Experimental Design |
| Heterobifunctional | Allows for controlled, two-step reactions, minimizing unwanted polymerization and self-conjugation.[2][19] |
| Photo-activatable | Provides temporal control, allowing the researcher to initiate crosslinking at a specific time point in an experiment.[9][10] |
| Short Spacer Arm (9.2 Å) | Ideal for capturing and mapping close-proximity interactions and provides a useful distance constraint for structural modeling.[1][16] |
| Non-cleavable | Forms a stable, permanent covalent bond, ensuring the protein complex remains intact during subsequent purification and analysis steps.[1] |
| Membrane Permeable | The hydrophobic nature of the molecule allows it to cross cell membranes, enabling the study of intracellular protein interactions.[1][10] |
Detailed Experimental Protocols
The following protocols provide a self-validating framework for using SBAP. The key is to proceed in a sequential manner, often verifying the first step before initiating the second.
Protocol 1: Two-Step Crosslinking of Protein A and Protein B
This protocol is designed to covalently link Protein A (containing accessible primary amines) to its interaction partner, Protein B.
Methodology:
-
Reagent Preparation:
-
Dissolve SBAP in a water-miscible organic solvent like DMSO or DMF to create a 10-50 mM stock solution.[5][8] Use high-quality, amine-free DMF.[5]
-
Prepare your amine-containing protein (Protein A) in an amine-free buffer at pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or phosphate buffer).[5][8] Avoid buffers containing primary amines like Tris.[3]
-
-
Step 1: NHS Ester Reaction (Labeling Protein A):
-
Rationale: This step specifically conjugates the NHS-ester end of SBAP to the primary amines on Protein A.
-
Add a 10- to 50-fold molar excess of the SBAP stock solution to the Protein A solution.[20] The optimal ratio depends on protein concentration and the number of available lysines and should be determined empirically.
-
Incubate for 30 minutes to 2 hours at room temperature or on ice.[7]
-
-
Step 2: Quenching and Purification:
-
Rationale: This is a critical self-validating step. It stops the first reaction and removes all unreacted SBAP, ensuring that the subsequent photo-activation step only crosslinks molecules that are interacting with the now-labeled Protein A.
-
Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris or glycine to a final concentration of 20-50 mM) to consume any unreacted NHS esters.[3][21]
-
Remove excess, non-reacted, and quenched SBAP using a desalting column or dialysis against the appropriate reaction buffer for the next step.[21]
-
-
Step 3: Formation of Protein Complex:
-
Rationale: This step allows the SBAP-labeled Protein A to bind to its interaction partner, Protein B.
-
Combine the purified, SBAP-labeled Protein A with Protein B under conditions that favor their interaction.
-
-
Step 4: Photo-activation (Crosslinking to Protein B):
-
Rationale: The UV light pulse activates the phenyl azide, which then reacts non-specifically with nearby residues on Protein B, forming a covalent bond.
-
Place the sample on ice to dissipate heat and expose it to UV light (e.g., 254-365 nm) for 5-15 minutes. A handheld UV lamp is often sufficient.[9] The optimal time and wavelength should be determined empirically.
-
-
Step 5: Analysis:
-
Analyze the reaction products by SDS-PAGE. A successful crosslink will result in a new band corresponding to the molecular weight of the Protein A-Protein B conjugate.
-
For more detailed analysis, the crosslinked band can be excised, digested, and analyzed by mass spectrometry to identify the specific crosslinked peptides and residues.
-
Conclusion
Succinimidyl 3-(4-azidophenyl)propionate (SBAP) is a meticulously designed chemical tool that offers researchers a high degree of control over bioconjugation reactions. Its heterobifunctional nature, combined with a photo-activatable moiety, allows for precise, stepwise experimental design. The 9.2 Å spacer arm is a key feature, providing an effective distance constraint for probing and capturing close-proximity molecular interactions. By understanding the causality behind its reaction mechanisms—the pH dependency of the NHS ester and the light-induced activation of the phenyl azide—researchers can leverage SBAP to gain profound insights into protein structure, function, and the intricate networks of interactions that govern biological processes.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. interchim.fr [interchim.fr]
- 9. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 14. scite.ai [scite.ai]
- 15. Chemistry of Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - CA [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Solubility and Handling of Succinimidyl 3-(bromoacetamido)propionate (SBAP) in Aprotic Solvents
Abstract
Succinimidyl 3-(bromoacetamido)propionate (SBAP) is a heterobifunctional crosslinking agent indispensable for modern bioconjugation, enabling the covalent linkage of amine- and sulfhydryl-containing biomolecules. The efficacy of SBAP is critically dependent on its proper handling, particularly its dissolution in appropriate organic solvents prior to introduction into aqueous reaction environments. This guide provides a comprehensive analysis of the solubility and stability of SBAP in two commonly used aprotic solvents: dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). We delve into the physicochemical principles governing its solubility, provide validated protocols for the preparation of stock solutions, and discuss the critical factors influencing the stability of its reactive moieties. This document serves as an essential resource for researchers, scientists, and drug development professionals aiming to achieve reproducible and high-yield conjugation outcomes.
Introduction to this compound (SBAP)
SBAP is a non-cleavable, heterobifunctional crosslinker featuring two distinct reactive groups at opposing ends of a short propionate spacer arm.[1]
-
N-hydroxysuccinimide (NHS) Ester: This group reacts specifically with primary amines (-NH₂) at a physiological to slightly alkaline pH (7-9) to form stable, covalent amide bonds.[2][3]
-
Bromoacetyl Group: This moiety is a potent electrophile that reacts with sulfhydryl groups (-SH), such as those on cysteine residues, at a pH greater than 7.5 to form a highly stable thioether bond.[1][4]
This dual reactivity allows for the directed, stepwise conjugation of different biomolecules, such as linking a cysteine-containing peptide to a lysine residue on an antibody. The inherent hydrophobicity of its core structure renders SBAP insoluble in aqueous buffers, necessitating its initial dissolution in a water-miscible organic solvent.[1][2]
The Physicochemical Basis for Solvent Selection: DMSO and DMF
The choice of solvent is the most critical initial step in any protocol involving SBAP. The ideal solvent must satisfy two primary criteria: it must effectively solvate the crosslinker without promoting the degradation of its highly reactive functional groups. Both DMSO and DMF are polar aprotic solvents, making them excellent choices for this purpose.
-
Polarity: Their high polarity allows them to effectively solvate the polar carbonyl and ester groups within the SBAP structure.
-
Aprotic Nature: Crucially, they lack acidic protons. This is vital for the stability of the NHS ester, as protons can catalyze its primary degradation pathway: hydrolysis.[5]
Expert Insight: The most common failure mode in bioconjugation reactions is the premature hydrolysis of the NHS ester. Using anhydrous or molecular-sieve-dried solvents is a non-negotiable prerequisite for success.[6] Even microscopic amounts of condensed atmospheric moisture can significantly reduce the active concentration of the crosslinker before it is even introduced to the target molecules.[7]
A Critical Note on DMF Quality: While effective, DMF can undergo slow degradation to form dimethylamine and formic acid.[8] Dimethylamine, being a secondary amine, can react with the NHS ester, thereby inactivating the crosslinker. Therefore, it is imperative to use high-purity, amine-free DMF for all applications.[8] An olfactory check for a "fishy" odor, characteristic of dimethylamine, is a simple but effective preliminary test for DMF quality.
Quantitative Solubility of SBAP
While product data sheets universally confirm the solubility of SBAP in DMSO and DMF, specific quantitative limits (e.g., g/L) are not typically published.[1][9][10] However, based on extensive empirical data and protocols for analogous NHS-ester crosslinkers, SBAP is readily soluble in both solvents at concentrations far exceeding those required for typical stock solutions.
| Property | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF) |
| Qualitative Solubility | Soluble[1][9] | Soluble[1][9] |
| Recommended Max. Concentration | ≥ 20 mg/mL (approx. 65 mM) | ≥ 20 mg/mL (approx. 65 mM) |
| Solvent Grade | Anhydrous / Molecular Biology Grade | Anhydrous, Amine-Free |
| Considerations | Can be challenging to remove; may impact protein stability at high final concentrations (>5%)[11][12] | Potential for amine impurities; more volatile than DMSO[8] |
Table 1: Solubility and Handling Characteristics of SBAP in DMSO and DMF.
Validated Protocol for SBAP Stock Solution Preparation
This protocol ensures the integrity and reactivity of SBAP by minimizing exposure to moisture.
4.1. Materials
-
This compound (SBAP) powder
-
Anhydrous (≤0.005% water) DMSO or high-purity, amine-free DMF
-
Sterile, conical microcentrifuge tubes with screw caps
-
Gas-tight Hamilton syringe or calibrated micropipettes with low-retention tips
4.2. Step-by-Step Methodology
-
Equilibration (Critical Step): Remove the vial of SBAP from cold storage (-20°C or 2-8°C) and allow it to sit on the benchtop for at least 20-30 minutes to fully equilibrate to room temperature. Causality: Opening a cold vial will cause atmospheric moisture to immediately condense on the hygroscopic powder, leading to rapid hydrolysis of the NHS ester.[6][7]
-
Weighing: In a controlled environment with low humidity, quickly weigh the desired amount of SBAP powder and place it into a fresh, dry microcentrifuge tube.
-
Solvent Addition: Using a dedicated syringe or pipette, add the calculated volume of anhydrous DMSO or DMF to the tube to achieve the target concentration (e.g., for a 10 mg/mL solution, add 100 µL of solvent to 1 mg of SBAP).
-
Dissolution: Cap the tube tightly and vortex for 30-60 seconds until the powder is fully dissolved. A brief centrifugation can be used to collect all liquid at the bottom of the tube. The solution should be clear and colorless.
-
Aliquoting and Storage: If the entire stock solution is not for immediate use, it is highly recommended to aliquot it into single-use volumes in separate, tightly sealed tubes. Store these aliquots at -20°C or -80°C, protected from light.[13] Causality: Aliquoting prevents the degradation associated with repeated freeze-thaw cycles and minimizes the introduction of atmospheric moisture into the main stock during each use.[6]
Figure 1: Validated workflow for the preparation of SBAP stock solutions.
Chemical Stability of SBAP in Aprotic Solvents
While anhydrous DMSO and DMF provide a relatively stable environment, two key reaction pathways remain relevant: the desired aminolysis and the competing hydrolysis.
-
Aminolysis (Desired Reaction): The nucleophilic primary amine of the target biomolecule attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide. This reaction is most efficient at pH 7.2-8.5.[2]
-
Hydrolysis (Degradation Pathway): In the presence of water, a water molecule (or hydroxide ion at higher pH) acts as the nucleophile, cleaving the ester bond to yield an inactive carboxylate and NHS. The half-life of a typical NHS ester can be as short as 10 minutes at pH 8.6, underscoring the need to minimize its residence time in aqueous buffers before the target molecule is added.[2]
The bromoacetyl group is generally more stable in these solvents but remains a potent electrophile. Its reactivity is primarily a concern once introduced into the final reaction buffer containing the sulfhydryl-bearing target. The reaction with thiols is highly favorable and proceeds rapidly at pH >7.5.[4][14]
Figure 2: Competing reaction pathways for the SBAP NHS ester moiety.
Practical Application and Troubleshooting
When transitioning from the organic stock solution to an aqueous reaction buffer, the final concentration of DMSO or DMF should be kept to a minimum, typically below 10% (v/v), to avoid potential denaturation of protein targets.[7] If precipitation of SBAP is observed upon addition to the buffer, it indicates that the aqueous solubility limit has been exceeded.
| Problem | Probable Cause | Recommended Solution |
| Low conjugation yield | 1. Premature hydrolysis of NHS ester. 2. Impure DMF containing amines. | 1. Use freshly prepared SBAP stock solution. Ensure anhydrous solvents and proper equilibration. 2. Use a new, sealed bottle of high-purity, amine-free DMF. |
| Precipitate forms in buffer | Final concentration of SBAP exceeds its aqueous solubility. | 1. Lower the final SBAP concentration. 2. Increase the final percentage of DMSO/DMF if the target biomolecule can tolerate it. |
| No reaction with thiols | Reaction pH is too low (<7.5). | Ensure the reaction buffer for the sulfhydryl conjugation step is at an optimal pH (e.g., 7.5-8.5) to deprotonate the thiol to the more reactive thiolate anion.[4] |
Table 2: Troubleshooting Guide for SBAP Conjugation Reactions.
Conclusion
The successful use of this compound in bioconjugation is fundamentally dependent on its correct handling in aprotic organic solvents. Both DMSO and DMF are highly effective at dissolving SBAP to create concentrated, usable stock solutions. However, researchers must exercise stringent control over environmental moisture by using anhydrous-grade solvents and proper vial equilibration to preserve the activity of the moisture-labile NHS ester. For DMF, the use of high-purity, amine-free grades is essential to prevent inactivation of the crosslinker. By adhering to the validated protocols and understanding the chemical principles outlined in this guide, scientists can maximize the stability and reactivity of SBAP, leading to more reliable, efficient, and reproducible bioconjugation outcomes.
References
- 1. SBAP (this compound) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. biocompare.com [biocompare.com]
- 4. benchchem.com [benchchem.com]
- 5. covachem.com [covachem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. SBAP (this compound) | Sigma-Aldrich [sigmaaldrich.com]
- 10. Thermo Scientific SBAP (this compound) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 11. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
- 14. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of SBAP Reagent: A Technical Guide to Ensuring Stability and Optimizing Storage
For researchers, scientists, and drug development professionals, the integrity of reagents is the bedrock of reliable and reproducible results. Among the vast arsenal of chemical tools, S-Benzoyl-3-mercaptopropanoic acid (SBAP) and similar thioester compounds play a pivotal role in bioconjugation, peptide synthesis, and the development of novel therapeutics.[1][2] However, the very reactivity that makes these reagents valuable also renders them susceptible to degradation, a factor that can introduce significant variability into experimental outcomes. This guide offers an in-depth exploration of the stability and optimal storage conditions for SBAP, moving beyond mere procedural lists to explain the underlying chemical principles and provide actionable, field-tested protocols.
The Chemical Core of SBAP: Understanding Inherent Instabilities
SBAP's functionality is centered on its thioester linkage, a bond between a carbonyl group and a sulfur atom. While structurally similar to an ester, the thioester bond possesses a unique electronic character that makes it a "high-energy" bond, readily participating in acyl transfer reactions.[1] This reactivity is a double-edged sword. While essential for its intended chemical transformations, it also makes SBAP prone to degradation, primarily through hydrolysis.
Hydrolysis: The Primary Degradation Pathway
The principal threat to SBAP's integrity is hydrolysis, the cleavage of the thioester bond by water to yield benzoic acid and 3-mercaptopropanoic acid.[1][3] This reaction can be catalyzed by both acids and bases.[3][4]
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the thioester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[3]
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon and leading to the cleavage of the thioester bond.[4]
The rate of hydrolysis is significantly influenced by pH. Thioesters like SBAP generally exhibit greater stability in cool, acidic to neutral environments.[5][6] Alkaline conditions, however, dramatically accelerate the rate of hydrolysis.[5]
Oxidation: A Secondary Concern
While hydrolysis is the primary degradation route for the thioester, the resulting free thiol in 3-mercaptopropanoic acid is susceptible to oxidation, especially at higher pH.[7] Thiolate anions, which are more prevalent in basic conditions, are more easily oxidized than their protonated thiol counterparts, potentially leading to the formation of disulfides and other oxidized species.[7]
Visualizing the Degradation of SBAP
The following diagram illustrates the primary hydrolytic degradation pathway of S-Benzoyl-3-mercaptopropanoic acid (SBAP).
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 5. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
A Technical Guide to the Bifunctional Chemistry of SBAP: Leveraging NHS Ester and Bromoacetyl Groups in Bioconjugation
In the landscape of modern biotechnology and drug development, the precise, covalent linkage of distinct molecular entities is paramount. Heterobifunctional crosslinkers are the chemical tools that make this precision possible, enabling the creation of complex biomolecular architectures such as antibody-drug conjugates (ADCs), fluorescently labeled proteins, and immobilized enzymes.[1][2] Among these reagents, Succinimidyl 3-(bromoacetamido)propionate (SBAP) offers a distinct combination of functionalities for sequentially targeting amine and thiol groups.[3][4]
This guide provides an in-depth exploration of the core chemical principles governing the two functional ends of SBAP: the N-Hydroxysuccinimide (NHS) ester and the bromoacetyl group. By understanding the causality behind experimental choices, researchers can harness the full potential of SBAP to create well-defined, functional bioconjugates for a vast array of applications in research, diagnostics, and therapeutics.[5][6]
Section 1: The Chemistry of the Constituent Functional Groups
The power of a heterobifunctional crosslinker like SBAP lies in its possession of two distinct reactive moieties, which allows for controlled, sequential conjugation and minimizes undesirable side reactions like self-conjugation and polymerization.[2][7] To effectively use SBAP, a thorough understanding of each reactive group's mechanism, optimal conditions, and inherent limitations is essential.
The N-Hydroxysuccinimide (NHS) Ester: The Amine-Reactive Workhorse
The NHS ester is one of the most widely used functional groups for targeting primary amines (-NH₂) found at the N-terminus of proteins and on the side chain of lysine residues.[5] Its popularity stems from its high reactivity and the exceptional stability of the resulting amide bond under physiological conditions.[]
Mechanism of Action: The reaction is a nucleophilic acyl substitution. The deprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide (NHS) as a byproduct and forming a stable, effectively irreversible amide bond.[6][]
Causality Behind Experimental Choices: The efficiency of this reaction is critically dependent on pH.[9] The reacting species is the unprotonated primary amine.[10][11] Below pH 7.2, the amine is largely protonated (-NH₃⁺), rendering it non-nucleophilic and halting the reaction.[5] Conversely, at pH levels above 8.5-9.0, the rate of hydrolysis of the NHS ester itself increases dramatically, where water molecules attack the ester and render it inactive.[12][13] This competition between aminolysis and hydrolysis dictates the optimal reaction pH.
The Bromoacetyl Group: A Precise Tool for Thiol Alkylation
The bromoacetyl group is an alpha-haloacetyl moiety that serves as a highly effective alkylating agent for sulfhydryl (thiol) groups (-SH), most notably found on cysteine residues.[14] Cysteine is one of the least abundant amino acids, making it an attractive target for achieving site-specific protein modification.[15]
Mechanism of Action: The reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The deprotonated thiol group, the thiolate anion (-S⁻), acts as a potent nucleophile, attacking the electrophilic carbon atom adjacent to the bromine. This attack displaces the bromide ion, which is an excellent leaving group, resulting in the formation of a highly stable thioether bond.[14]
Causality Behind Experimental Choices: Similar to the NHS ester, the bromoacetyl reaction is pH-dependent. The nucleophilicity of the cysteine thiol is significantly enhanced upon deprotonation to the thiolate anion.[14] Given that the pKa of a typical cysteine thiol is around 8.3, the reaction rate increases with pH. The reaction is generally performed at a pH greater than 7.5 to ensure a sufficient concentration of the reactive thiolate.[3] Reactions are often conducted in the dark to prevent potential side reactions.[14]
Section 2: SBAP in Action: A Two-Stage Conjugation Strategy
SBAP's heterobifunctional nature is best utilized in a sequential, two-step conjugation workflow.[7] This approach provides ultimate control, preventing the formation of unwanted polymers and ensuring that Molecule A is linked specifically to Molecule B.
Experimental Protocol: Two-Stage Protein-Protein Conjugation
This protocol outlines a general procedure for conjugating a larger protein (Protein A, e.g., an IgG antibody) containing accessible amines to a smaller protein or peptide (Protein B) containing a free cysteine.
Materials:
-
Protein A in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0.
-
Protein B in a suitable buffer, pH 7.5-8.0.
-
SBAP (this compound).[3]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[10][12]
-
Desalting columns for buffer exchange and purification.
-
Quenching reagent (e.g., L-cysteine or Tris buffer).[12][14]
Procedure:
Stage 1: Activation of Protein A with SBAP
-
Preparation: Ensure Protein A is in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2). Buffers containing primary amines like Tris are incompatible as they will compete for reaction with the NHS ester.[11][12]
-
SBAP Stock Solution: Immediately before use, dissolve SBAP in anhydrous DMSO or DMF to a concentration of ~10-20 mM. SBAP is not water-soluble and is sensitive to moisture.[3][16]
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved SBAP to the Protein A solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C. Lower temperatures can help minimize the competing hydrolysis of the NHS ester.[5]
-
Purification: Immediately remove excess, non-reacted SBAP and the NHS byproduct using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2). This step is critical to prevent SBAP from reacting with Protein B in the next stage. The resulting product is the bromoacetyl-activated Protein A.
Stage 2: Conjugation of Activated Protein A to Protein B
-
Reaction: Immediately combine the purified, bromoacetyl-activated Protein A with Protein B (containing a free sulfhydryl) in a buffer at pH >7.5.
-
Incubation: Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light.[14]
-
Quenching (Optional but Recommended): Stop the reaction by adding a quenching reagent. L-cysteine can be added to a final concentration of ~10 mM to react with any remaining bromoacetyl groups.[14]
-
Final Purification: Purify the final conjugate (Protein A - Protein B) from unreacted proteins and quenching reagents using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography.
Critical Parameters and Data Summary
The success of SBAP conjugation hinges on the careful control of several parameters.
| Parameter | NHS Ester Reaction | Bromoacetyl Reaction | Rationale & Field Insights |
| Optimal pH | 7.2 - 8.5[] | > 7.5[3] | Balances amine/thiol nucleophilicity against reagent hydrolysis. The NHS ester has a half-life of only 10 minutes at pH 8.6 (4°C).[12] |
| Recommended Buffers | Phosphate, Bicarbonate, Borate, HEPES[12] | Phosphate, HEPES | Must be free of primary amines for the NHS ester step. Thiols (like DTT) must be absent for the bromoacetyl step. |
| Temperature | 4°C to Room Temp[5] | 4°C to Room Temp[14] | Lower temperatures increase the stability of the NHS ester, extending its half-life and potentially improving yields.[12] |
| Reaction Time | 30 min - 4 hours[12] | 2 hours - Overnight[14] | Reaction kinetics depend on protein concentration, temperature, and pH. Monitor progress if possible. |
| Solvent | Dissolve in DMSO/DMF[10][12] | Aqueous buffer | SBAP is not directly water-soluble. Minimize the final organic solvent concentration (<10%) to avoid protein denaturation.[12] |
Section 3: Applications and Troubleshooting
The controlled, sequential reactivity of SBAP makes it a valuable tool in several advanced applications.
-
Antibody-Drug Conjugates (ADCs): SBAP is an example of a heterobifunctional linker used to attach potent small-molecule drugs (payloads) to monoclonal antibodies.[17][] The antibody's lysine residues are first modified with SBAP, and then a thiol-containing drug is attached, leveraging the linker's orthogonal chemistry.[7]
-
Peptide Cyclization and Conjugation: The reagent is useful for preparing cyclic peptides or for conjugating peptides to carrier proteins to generate immunogens for antibody production.[3][19]
-
Probing Protein Interactions: By linking two different proteins, SBAP can be used to study protein-protein interactions or to create stable protein complexes for structural or functional analysis.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Conjugation Yield | 1. Inactive Reagent: NHS ester on SBAP has hydrolyzed due to moisture.[16] 2. Incorrect Buffer: Buffer contains primary amines (e.g., Tris) or thiols.[12] 3. Incorrect pH: pH is too low for efficient reaction.[9] | 1. Use fresh, anhydrous DMSO/DMF for stock solutions. Store SBAP desiccated at the recommended temperature.[3][16] 2. Perform buffer exchange into an appropriate buffer (e.g., PBS). 3. Carefully check and adjust the pH of your protein solutions before adding the reagent. |
| Protein Precipitation | 1. High Organic Solvent: Final concentration of DMSO/DMF is too high. 2. High Reagent Molarity: Molar excess of SBAP is too high, leading to excessive modification and aggregation. | 1. Prepare a more concentrated stock of SBAP to minimize the volume added. Keep final organic solvent concentration below 10%.[12] 2. Optimize the molar ratio of SBAP to protein; start with a lower ratio (e.g., 5-fold excess) and titrate up. |
| Non-Specific Labeling | 1. Side Reactions: At very high pH (>9), the bromoacetyl group can show some reactivity towards amines. 2. Insufficient Quenching: Unreacted bromoacetyl groups remain after the primary reaction. | 1. Maintain the recommended pH for the thiol-reaction step. 2. Ensure a sufficient molar excess of quenching agent (e.g., L-cysteine) is added and allowed to react.[14] |
By deeply understanding the distinct chemical personalities of the NHS ester and bromoacetyl groups, researchers can confidently deploy SBAP as a powerful tool. This guide serves as a foundation for designing robust, self-validating protocols that yield well-defined bioconjugates, accelerating innovation across the fields of chemical biology, diagnostics, and therapeutic development.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. SBAP (this compound) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Thermo Scientific™ SBAP (this compound) | Fisher Scientific [fishersci.ca]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - BR [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Succinimidyl 3-(bromoacetamido)propionate (SBAP) Protocol for Antibody-Drug Conjugation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the use of Succinimidyl 3-(bromoacetamido)propionate (SBAP), a heterobifunctional crosslinker, for the development of antibody-drug conjugates (ADCs). We will delve into the chemical principles underpinning this conjugation strategy, provide detailed, field-proven protocols for reaction and purification, and offer insights into the critical characterization and troubleshooting of the resulting ADC. This guide is designed to empower researchers with the technical knowledge to successfully implement SBAP chemistry in their ADC programs.
Introduction: The Role of Linker Chemistry in ADCs
Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to target cells, such as cancer cells.[1][2] This "magic bullet" approach enhances the therapeutic window of the cytotoxic payload by maximizing its concentration at the site of disease while minimizing systemic exposure and associated off-target toxicity.[2][3]
The architecture of an ADC consists of three core components: the antibody, the payload, and the linker that covalently connects them.[3] The linker is not merely a passive spacer but a critical determinant of the ADC's stability, efficacy, and pharmacokinetic profile.[1][] An ideal linker must be stable enough to prevent premature drug release in systemic circulation, yet allow for efficient payload liberation once the ADC is internalized by the target cell.[1][]
This compound (SBAP) is a non-cleavable, heterobifunctional crosslinker widely used in ADC development. It features two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group, enabling a sequential and controlled two-step conjugation process.[5][6] This controlled reactivity makes it a valuable tool for conjugating thiol-containing payloads to the lysine residues of an antibody.
The Chemistry of SBAP Conjugation
The utility of SBAP lies in its orthogonal reactivity, allowing for a directed conjugation strategy. The process involves two primary nucleophilic substitution reactions.
Step 1: Acylation of Antibody Lysine Residues The N-hydroxysuccinimide (NHS) ester is a highly efficient acylating agent that reacts with primary amines, primarily the ε-amino group of lysine residues on the antibody surface, as well as the N-terminal α-amino group.[7][8] This reaction, typically conducted at a pH of 7.0-9.0, results in the formation of a stable and irreversible amide bond, covalently attaching the linker to the antibody.[5][9][] While lysine is the predominant target, some reactivity with other nucleophilic residues like serine and threonine can occur, a factor to consider when characterizing the final product.[7][]
Step 2: Alkylation of Payload Sulfhydryl Groups Following the antibody modification and removal of excess SBAP, the bromoacetyl group of the now-conjugated linker is employed. The bromoacetyl moiety is an electrophilic haloacetyl group that readily reacts with nucleophilic sulfhydryl (thiol) groups, for example, on a cysteine residue of a payload molecule.[11][12][13] This S-alkylation reaction proceeds via an SN2 mechanism, forming a highly stable thioether bond.[11][13] This step is most efficient at a pH greater than 7.5, which facilitates the deprotonation of the thiol to the more nucleophilic thiolate anion.[5][13]
Caption: Reaction mechanism of SBAP-mediated antibody-drug conjugation.
Experimental Workflow Overview
The successful generation of an ADC using SBAP requires a systematic, multi-stage approach. The workflow begins with antibody preparation, proceeds through two sequential conjugation reactions, and concludes with rigorous purification and characterization of the final product.
Caption: High-level experimental workflow for SBAP conjugation.
Detailed Experimental Protocols
Disclaimer: These protocols provide a general framework. Optimization of molar ratios, reaction times, and buffer conditions is essential for each specific antibody and payload combination.
Part A: Antibody Modification with SBAP
This initial step covalently attaches the SBAP linker to the antibody's lysine residues.
Materials:
-
Monoclonal Antibody (mAb): 1-10 mg/mL
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.5, or 0.1 M Sodium Bicarbonate, pH 8.5. Crucially, this buffer must be free of primary amines (e.g., Tris). [9]
-
This compound (SBAP)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting Columns (e.g., G-25) equilibrated with Reaction Buffer
Protocol:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (like Tris) or other interfering substances (like sodium azide), perform a buffer exchange into the chosen Reaction Buffer. This can be achieved via dialysis or using a desalting column.
-
SBAP Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of SBAP in anhydrous DMSO or DMF. SBAP is moisture-sensitive, and its NHS ester can hydrolyze in aqueous solutions or non-anhydrous solvents, leading to inactivation.[5]
-
Calculate Molar Ratio: Determine the desired molar excess of SBAP to antibody. This ratio directly influences the average number of linkers attached per antibody, a precursor to the final Drug-to-Antibody Ratio (DAR). A starting point is often a 5 to 20-fold molar excess.
| Target Linker:Ab Ratio | Suggested SBAP:Ab Molar Excess |
| 2-4 | 5 - 10 fold |
| 4-8 | 10 - 20 fold |
-
Activation Reaction: While gently vortexing the antibody solution, add the calculated volume of the SBAP stock solution.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or 4°C. Reactions at lower temperatures or more neutral pH (e.g., 7.4) will proceed more slowly but may reduce the risk of antibody denaturation.[8]
-
Purification: Immediately following incubation, remove unreacted SBAP by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer.[8] The SBAP-activated antibody will elute in the void volume.
Part B: Conjugation with Thiolated Payload
This step couples the drug payload to the bromoacetyl groups on the SBAP-activated antibody.
Materials:
-
SBAP-activated antibody from Part A
-
Thiol-containing drug/payload
-
Reaction Buffer (as above, pH adjusted to 7.5-8.5 if necessary)
-
Quenching Solution: 1 M L-cysteine or 2-Mercaptoethanol
Protocol:
-
Payload Preparation: Dissolve the thiol-containing payload in a compatible solvent (e.g., DMSO, DMF, or the Reaction Buffer).
-
Conjugation Reaction: Add the payload solution to the purified SBAP-activated antibody solution. A typical starting point is a 1.5 to 3-fold molar excess of payload over the calculated number of attached linkers.
-
Incubation: Incubate the reaction for 2-18 hours at 4°C or room temperature in the dark (if the payload is light-sensitive). The reaction progress can be monitored by analyzing aliquots over time.
-
Quenching: To stop the reaction and consume any remaining reactive bromoacetyl groups, add a quenching agent such as L-cysteine to a final concentration of ~10 mM.[11] Incubate for an additional 15-30 minutes.
Part C: Purification of the Final ADC
Purification is critical to remove unconjugated antibody, excess payload, payload-linker species, and aggregates, which are all considered process-related impurities.[14][15]
Methods:
-
Size Exclusion Chromatography (SEC): This is the most common method to separate the larger ADC from smaller impurities like free payload and quenching reagents.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species based on their hydrophobicity. Since each conjugated drug adds hydrophobicity, HIC is powerful for separating ADCs with different drug-to-antibody ratios (e.g., DAR 2, DAR 4, etc.).[17][18]
-
Affinity Chromatography (Protein A/G): Can be used to capture the antibody-containing species, washing away excess payload before elution.[]
Characterization of the Antibody-Drug Conjugate
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.[2][17] Key quality attributes include the drug-to-antibody ratio (DAR), purity, and identity.
| Parameter | Analytical Technique(s) | Information Provided |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) | Determines the average number of drug molecules per antibody and the distribution of different DAR species.[17] |
| Purity & Aggregation | Size Exclusion Chromatography (SEC-HPLC), SDS-PAGE | Quantifies the percentage of monomeric ADC and detects the presence of high molecular weight species (aggregates).[17] |
| Identity & Conjugation Site | Mass Spectrometry (Intact, Reduced LC/HC), Peptide Mapping | Confirms the covalent conjugation, provides the molecular weight of the ADC and its subunits, and can identify specific lysine residues that were modified.[17] |
| Unconjugated Antibody | Hydrophobic Interaction Chromatography (HIC), Ion-Exchange Chromatography (IEX) | Measures the amount of antibody that did not get conjugated with any drug molecules. |
| Free Drug Level | Reversed-Phase HPLC (RP-HPLC) | Quantifies the amount of residual, unconjugated payload-linker species in the final product.[2] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield / Low DAR | 1. Hydrolyzed SBAP: Reagent was exposed to moisture or dissolved in a non-anhydrous solvent. 2. Interfering Buffer: Presence of primary amines (e.g., Tris) in the antibody buffer scavenged the NHS ester.[9] 3. Incorrect pH: Reaction pH was too low for efficient amine or thiol reaction.[19] 4. Insufficient Molar Excess: Molar ratio of SBAP or payload was too low. | 1. Always use fresh, high-quality anhydrous DMSO/DMF. Equilibrate SBAP vial to room temperature before opening to prevent condensation. 2. Perform thorough buffer exchange of the antibody into an amine-free buffer prior to conjugation. 3. Ensure pH is 7.2-8.5 for the NHS ester reaction and >7.5 for the bromoacetyl reaction. 4. Perform a titration experiment to optimize the molar excess of SBAP and payload. |
| Antibody Aggregation | 1. High Degree of Labeling: Excessive modification of lysines can alter the protein's surface charge and hydrophobicity, leading to aggregation. 2. High Protein Concentration: Can increase the likelihood of intermolecular crosslinking.[19] 3. Inappropriate Buffer: pH or ionic strength of the buffer may be close to the antibody's isoelectric point. | 1. Reduce the molar excess of SBAP in the activation step. 2. Optimize the antibody concentration for the reaction. 3. Screen different reaction buffers and pH values. Consider including stabilizing excipients. |
| Heterogeneous Product | 1. Inherent Nature of Lysine Conjugation: With dozens of available lysines, SBAP will react with multiple sites, creating a mixture of species with different DARs and conjugation sites.[][20] 2. Side Reactions: At higher pH or with prolonged incubation, NHS esters may show minor reactivity with other nucleophiles like serine or tyrosine.[7][] | 1. This is an expected outcome of this chemistry. Use purification techniques like HIC to isolate fractions with a more homogenous DAR.[18] 2. Optimize reaction time and pH to favor lysine modification. Characterize the final product thoroughly with mass spectrometry to identify any unexpected modifications. |
References
- 1. abzena.com [abzena.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SBAP (this compound) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Thermo Scientific SBAP (this compound) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 7. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. neb.com [neb.com]
- 11. benchchem.com [benchchem.com]
- 12. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. WO2017109619A1 - Purification of antibody drug conjugates using a sodium phosphate gradient - Google Patents [patents.google.com]
- 15. semanticscholar.org [semanticscholar.org]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Application Note & Protocol: A Step-by-Step Guide to Heterobifunctional Protein Crosslinking with SBAP
Introduction: The Power of Precision in Protein Conjugation
Chemical crosslinking is a cornerstone technique in life sciences, enabling researchers to covalently link proteins to other molecules to study protein-protein interactions (PPIs), stabilize protein complexes, and create novel conjugates for therapeutic and diagnostic applications[1][2]. Crosslinking agents are molecules with two or more reactive ends that target specific functional groups on proteins, such as primary amines (-NH₂) or sulfhydryls (-SH)[3][4].
While homobifunctional crosslinkers possess two identical reactive groups, they can lead to uncontrolled polymerization and intramolecular crosslinking. Heterobifunctional crosslinkers, by contrast, feature two distinct reactive moieties, which allows for controlled, sequential reactions[3][5][6]. This two-step approach drastically reduces undesirable side reactions and is invaluable for creating defined conjugates between two different biomolecules[1][3].
This guide focuses on Succinimidyl 3-(bromoacetamido)propionate (SBAP), a non-cleavable heterobifunctional crosslinker. SBAP contains an N-hydroxysuccinimide (NHS) ester reactive towards primary amines and a bromoacetyl group reactive towards sulfhydryl groups, connected by a short 6.2 Å spacer arm[7]. This combination provides a robust and precise method for covalently linking two different proteins.
Mechanism of Action: A Controlled Two-Step Reaction
The utility of SBAP lies in the differential reactivity of its two functional ends, which can be exploited in a sequential conjugation strategy.
-
Step 1: Amine Acylation. The NHS ester end of SBAP reacts with primary amines, found on the N-terminus of a polypeptide or the side chain of lysine (Lys) residues. This reaction proceeds efficiently at a physiological to slightly alkaline pH (7.2-8.5), forming a stable amide bond and releasing N-hydroxysuccinimide[8].
-
Step 2: Sulfhydryl Alkylation. The bromoacetyl group is an alpha-haloacetyl functional group that specifically reacts with sulfhydryl (thiol) groups, present on the side chain of cysteine (Cys) residues. This nucleophilic substitution reaction occurs at a pH greater than 7.5, forming a stable thioether bond[9].
By controlling the reaction sequence—first reacting the amine-reactive NHS ester with the first protein, removing the excess crosslinker, and then introducing the second sulfhydryl-containing protein—a specific, directional conjugate is formed.
Figure 1. Reaction workflow for SBAP crosslinking.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the two-stage crosslinking of two proteins, designated Protein A (containing accessible amines) and Protein B (containing accessible sulfhydryls).
Required Materials and Reagents
-
Crosslinker: this compound (SBAP) (e.g., Sigma-Aldrich Cat. No. 803650)
-
Proteins: Purified Protein A (>1 mg/mL) and Protein B (>1 mg/mL)
-
Solvent: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Buffers:
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.5. Critical: Avoid buffers with primary amines like Tris during the first reaction step as they will compete with the target protein[4].
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0.
-
Thiol Quenching Solution: 1 M Cysteine or Dithiothreitol (DTT) in water.
-
-
Equipment:
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction tubes (microcentrifuge tubes)
-
Spectrophotometer for protein concentration measurement
-
SDS-PAGE and Western blotting equipment for analysis
-
Phase 1: Reagent Preparation
Causality: Proper reagent preparation is critical for success. SBAP is moisture-sensitive, and stock solutions are not stable over long periods. Preparing solutions fresh ensures maximum reactivity.
-
Equilibrate SBAP: Allow the vial of SBAP powder to warm to room temperature before opening to prevent moisture condensation.
-
Prepare SBAP Stock Solution: Immediately before use, dissolve SBAP in anhydrous DMSO or DMF to create a 10-20 mM stock solution. For example, to make a 10 mM solution, dissolve 3.07 mg of SBAP (MW = 307.1 g/mol ) in 1 mL of DMSO. Vortex briefly to ensure it is fully dissolved.
-
Prepare Protein Solutions: Prepare Protein A and Protein B in the Conjugation Buffer at a concentration of 1-5 mg/mL. Ensure the protein solutions are clear and free of precipitates.
Phase 2: Two-Step Crosslinking Procedure
Causality: This two-step process ensures that Protein A is first "activated" with the crosslinker, and only then is it allowed to react with Protein B. The intermediate purification step is essential to prevent the formation of Protein A homodimers[3][10].
Step 1: Modification of Protein A with SBAP (Amine Reaction)
-
Combine your solution of Protein A with the calculated volume of SBAP stock solution. A 20- to 100-fold molar excess of SBAP over Protein A is a good starting point for optimization.
-
Calculation Example: For 1 mL of a 5 mg/mL Protein A solution (assuming MW = 50 kDa, which is 0.1 µmol), a 50-fold molar excess requires 5 µmol of SBAP. From a 10 mM stock, this would be 0.5 µL. Note: The small volume of DMSO (<5% of total reaction volume) is generally well-tolerated by most proteins.
-
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
Step 2: Removal of Excess SBAP
-
To stop the amine reaction and remove non-reacted SBAP, apply the reaction mixture to a desalting column equilibrated with Conjugation Buffer.
-
Follow the manufacturer's protocol for the desalting column to collect the purified, SBAP-activated Protein A. This step is crucial to prevent the bromoacetyl groups of free SBAP from reacting with sulfhydryls on Protein A.
Step 3: Conjugation to Protein B (Sulfhydryl Reaction)
-
Immediately add the purified, SBAP-activated Protein A to your solution of Protein B. A 1:1 molar ratio of Protein A to Protein B is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light, as haloacetyls can be light-sensitive.
Step 4: Quenching the Reaction
-
To terminate the crosslinking reaction, add a quenching reagent to react with any remaining bromoacetyl groups. Add Cysteine or DTT to a final concentration of 10-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature[11].
Phase 3: Analysis and Validation of Crosslinking
Causality: Validation is essential to confirm that the desired conjugate has been formed. SDS-PAGE provides a direct visual confirmation of a successful reaction[2].
-
SDS-PAGE Analysis:
-
Collect aliquots from the reaction at different stages: Protein A only, Protein B only, and the final quenched reaction mixture.
-
Mix the samples with non-reducing SDS-PAGE sample buffer. Note: Use non-reducing buffer initially to preserve any native disulfide bonds in your proteins that are not involved in the crosslink.
-
Run the samples on an appropriate percentage polyacrylamide gel.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
-
Interpreting the Results:
-
A successful crosslinking reaction will show a new band on the gel with a higher molecular weight, corresponding to the sum of the molecular weights of Protein A and Protein B.
-
The intensity of the individual Protein A and Protein B bands should decrease in the final reaction lane.
-
-
Further Validation (Optional):
-
Western Blotting: Confirm the identity of the high-molecular-weight band by probing with antibodies specific to Protein A and Protein B[2][12].
-
Mass Spectrometry (XL-MS): For detailed structural analysis, the crosslinked product can be digested and analyzed by mass spectrometry to identify the specific lysine and cysteine residues involved in the linkage[13][14].
-
Optimization and Data Summary
The efficiency of SBAP crosslinking depends on several factors. Optimization is often required to achieve the desired yield while minimizing aggregation.
| Parameter | Recommended Starting Range | Rationale & Optimization Notes |
| Molar Ratio (SBAP:Protein A) | 20:1 to 100:1 | A higher ratio increases modification but also risks protein precipitation. Start at 50:1 and titrate up or down.[11] |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations favor intermolecular crosslinking. Lower concentrations may be needed if aggregation is an issue. |
| Reaction pH | 7.2 - 8.0 | This range is a good compromise for both the NHS ester (pH 7.2-8.5) and bromoacetyl (pH >7.5) reactions.[4][9] |
| Reaction Time | Step 1: 30-60 min (RT)Step 2: 1-2 hours (RT) | Longer incubation times can increase yield but may also lead to sample degradation. Monitor progress by taking time points. |
| Temperature | 4°C to Room Temperature | Room temperature reactions are faster. 4°C can be used to slow the reaction and improve the stability of sensitive proteins. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Low Yield of Crosslinked Product | 1. Inactive SBAP due to hydrolysis.2. Inappropriate buffer (e.g., Tris).3. Insufficiently reactive amine/sulfhydryl groups on proteins.4. Molar excess of SBAP too low. | 1. Use fresh SBAP powder; prepare stock solution immediately before use in anhydrous DMSO/DMF.2. Ensure reaction buffer is amine-free (e.g., PBS, HEPES) for Step 1.[4]3. Confirm accessibility of reactive sites. If Protein B has no free sulfhydryls, they can be generated by reducing disulfide bonds with a reagent like TCEP, which must then be removed before adding the activated Protein A.4. Increase the molar excess of SBAP in Step 1. |
| Protein Precipitation/Aggregation | 1. Molar excess of SBAP is too high, causing over-modification and changes in protein solubility.2. Protein concentration is too high.3. Solvent (DMSO/DMF) concentration is too high. | 1. Reduce the molar ratio of SBAP to protein. Perform a titration to find the optimal concentration.[15]2. Decrease the concentration of one or both proteins.3. Keep the final concentration of the organic solvent below 5-10% (v/v). |
| Multiple High MW Bands or Smearing on Gel | 1. Non-specific crosslinking or polymerization.2. Incomplete removal of excess SBAP after Step 1. | 1. This can occur if Protein A also contains reactive sulfhydryls. Consider protecting the sulfhydryls on Protein A before the reaction, or use a different crosslinking strategy.2. Ensure the desalting column is used correctly and has the appropriate molecular weight cutoff to efficiently remove the small SBAP molecule. |
References
- 1. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 2. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 3. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 6. covachem.com [covachem.com]
- 7. Thermo Scientific™ SBAP (this compound) | Fisher Scientific [fishersci.ca]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. interchim.fr [interchim.fr]
- 11. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols: Intramolecular Peptide Cyclization via SBAP Crosslinking
Abstract
Cyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained conformation often leads to enhanced metabolic stability, increased binding affinity, and improved selectivity for biological targets.[1][2][3] This guide provides a comprehensive overview and detailed protocol for the intramolecular cyclization of peptides using Succinimidyl 3-(2-pyridyldithio)propionate (SBAP), a heterobifunctional crosslinker. We will delve into the underlying chemical principles, provide a step-by-step experimental workflow, and offer insights into process optimization and characterization of the final cyclic product. This document is intended for researchers, chemists, and drug development professionals seeking to employ robust and efficient peptide cyclization strategies.
Introduction: The Rationale for Peptide Cyclization with SBAP
Linear peptides, despite their therapeutic potential, often suffer from rapid degradation by proteases and possess high conformational flexibility, which can lead to reduced receptor binding affinity.[1] Cyclization imposes a conformational restraint on the peptide backbone, a strategy that nature itself employs in many biologically active peptides.[4][5] This structural constraint can shield the peptide from enzymatic cleavage and lock it into a bioactive conformation, thereby enhancing its therapeutic properties.[2]
Numerous methods exist for peptide cyclization, including head-to-tail, side-chain-to-side-chain, and lactam bridge formations.[1][4][5] The strategy detailed here utilizes the crosslinker SBAP to create a stable disulfide bridge between two amino acid side chains. SBAP is a heterobifunctional reagent featuring two key reactive groups:
-
An N-hydroxysuccinimide (NHS) ester , which reacts specifically with primary amines, such as the N-terminal α-amine or the ε-amine of a lysine residue, to form a stable amide bond.[6][7][8]
-
A pyridyldithiol group , which reacts with a free sulfhydryl (thiol) group from a cysteine residue via a thiol-disulfide exchange mechanism to form a new, stable disulfide bond.[6][7]
This dual reactivity allows for a directed, two-step intramolecular crosslinking reaction, providing a reliable method for forming cyclic peptides with a disulfide linkage.
The Mechanism of SBAP-Mediated Cyclization
The intramolecular crosslinking process is a sequential, two-stage reaction. Understanding this mechanism is critical for experimental design and troubleshooting.
Stage 1: Amine Acylation The reaction is initiated by the nucleophilic attack of a primary amine on the linear peptide onto the NHS ester of SBAP. This reaction is efficient at a slightly alkaline pH (typically 7.0-9.0) and results in the formation of a stable amide bond, covalently attaching the crosslinker to the peptide.[9] The N-hydroxysuccinimide group is released as a byproduct.
Stage 2: Intramolecular Thiol-Disulfide Exchange Once SBAP is attached to the peptide via the amine linkage, the pyridyldithiol group is brought into close proximity to a cysteine residue elsewhere in the peptide sequence. The sulfhydryl group of the cysteine then attacks the disulfide bond of the pyridyldithiol moiety. This thiol-disulfide exchange is an equilibrium-driven process that results in the formation of a new, stable disulfide bond within the peptide, completing the cyclization.[10][11] The reaction releases pyridine-2-thione, a useful chromophore whose appearance can be monitored spectrophotometrically at approximately 343 nm to track the progress of the cyclization.
Diagram of SBAP Cyclization Mechanism
Caption: The two-stage reaction mechanism for SBAP-mediated peptide cyclization.
Experimental Design and Core Principles
Successful cyclization requires careful planning of the peptide sequence and reaction conditions.
The Pseudo-High Dilution Principle
The primary challenge in any intramolecular cyclization is preventing intermolecular reactions, which lead to the formation of dimers and higher-order oligomers.[12] To favor the desired intramolecular reaction, the cyclization step must be performed under conditions of high dilution (typically in the micromolar range).
A practical approach to achieve this without using impractically large solvent volumes is the "pseudo-high dilution" technique.[13] This involves the slow, controlled addition of the activated peptide solution into a larger volume of reaction buffer, often using a syringe pump. This ensures that the instantaneous concentration of the reactive peptide remains low, thereby maximizing the probability of intramolecular ring closure.
Peptide Design and Synthesis
-
Placement of Reactive Residues: The linear peptide precursor must contain a single, accessible primary amine (usually the N-terminus or a lysine side chain) and a single cysteine residue intended for cyclization. The distance and intervening amino acid sequence between these two residues will significantly impact the efficiency of cyclization. Introducing turn-inducing residues like proline or glycine near the cyclization site can sometimes pre-organize the peptide for more efficient ring closure.[14]
-
Orthogonal Protection: All other reactive amino acid side chains (e.g., other lysines or cysteines not involved in the cyclization) must be protected with orthogonal protecting groups during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. These protecting groups must remain stable during the cyclization reaction and subsequent purification.
Reaction Parameters
The following table summarizes key parameters that must be optimized for efficient cyclization.
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 7.0 - 9.0 | The NHS ester reaction with amines is most efficient in this range. Lower pH protonates the amine, reducing its nucleophilicity, while higher pH increases the rate of hydrolysis of the NHS ester.[9][15] |
| Solvent | Aqueous Buffer (PBS, HEPES) with co-solvent (DMSO, DMF) | SBAP is not water-soluble and must first be dissolved in a dry organic solvent like DMSO or DMF.[7] The final concentration of the organic co-solvent in the aqueous reaction buffer should be kept low (typically <10%) to avoid denaturing the peptide. |
| Peptide Concentration | 10 µM - 1 mM | The optimal concentration is a balance. Higher concentrations can lead to oligomerization, while very low concentrations can make purification difficult. Pseudo-high dilution is strongly recommended.[13] |
| SBAP:Peptide Molar Ratio | 1.5:1 to 20:1 | A molar excess of SBAP is typically used to drive the initial acylation reaction to completion. The optimal ratio depends on the peptide concentration and reactivity. |
| Temperature | 4°C to 25°C (Room Temp) | The reaction is typically performed at room temperature. For very reactive peptides or to slow down hydrolysis, the reaction can be performed on ice (4°C). |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by LC-MS. The initial acylation is often rapid (30-60 min), while the subsequent cyclization may take several hours. |
Detailed Experimental Protocol
This protocol provides a general framework. Specific parameters such as concentrations and reaction times should be optimized for each unique peptide.
Workflow for SBAP Peptide Cyclization
Caption: A step-by-step workflow for the cyclization of peptides using SBAP.
Materials and Reagents
-
Linear Peptide: Purified to >95% by RP-HPLC, with appropriate protecting groups on non-target side chains.
-
SBAP (Succinimidyl 3-(2-pyridyldithio)propionate): Molecular biology grade. Store desiccated at -20°C.[16]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Reaction Buffer: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5. Ensure the buffer is free of primary amines (e.g., Tris).
-
Quenching Solution: e.g., 1 M β-mercaptoethanol or 10% Trifluoroacetic Acid (TFA).
-
RP-HPLC System: With a C18 column for purification and analysis.
-
Mass Spectrometer (ESI-MS): For molecular weight confirmation.
-
Dithiothreitol (DTT): For validation of the disulfide bridge.
Step-by-Step Procedure
-
Preparation of Stock Solutions:
-
SBAP Stock: SBAP is moisture-sensitive and hydrolyzes in aqueous solutions.[9] Equilibrate the vial to room temperature before opening. Immediately before use, dissolve SBAP in anhydrous DMSO to a concentration of 25 mM.
-
Peptide Stock: Prepare a concentrated stock of the linear peptide (e.g., 5-10 mM) in a suitable solvent (e.g., water or a buffer compatible with the peptide's solubility).
-
-
SBAP Conjugation and Cyclization:
-
In a reaction vessel, dilute the linear peptide to a final concentration of approximately 0.1-1.0 mM in the Reaction Buffer.
-
Slowly add the 25 mM SBAP stock solution while stirring to achieve the desired molar excess (e.g., a 10-fold molar excess).
-
Incubate the reaction at room temperature for 30-60 minutes to allow for the initial acylation of the amine group.
-
Initiate Pseudo-High Dilution: Using a syringe pump, slowly add the reaction mixture from the previous step into a larger, stirred volume of Reaction Buffer over 2-4 hours. The final peptide concentration should be in the low micromolar range (e.g., 10-50 µM) to favor intramolecular cyclization.
-
Allow the cyclization reaction to proceed for an additional 2-12 hours at room temperature.
-
-
Monitoring the Reaction:
-
Periodically withdraw small aliquots from the reaction mixture.
-
Quench the aliquot immediately with 0.1% TFA.
-
Analyze by LC-MS to observe the disappearance of the linear peptide starting material and the appearance of the cyclic product (which will have a different retention time and the expected molecular weight).
-
-
Quenching the Reaction:
-
Once the reaction is complete (as determined by LC-MS), quench any remaining unreacted pyridyldithiol groups by adding a quenching solution such as β-mercaptoethanol to a final concentration of 20-50 mM.
-
Alternatively, acidify the entire reaction mixture with TFA (to a final concentration of 0.1-1%) to stop the reaction.
-
-
Purification:
-
Purify the crude cyclic peptide from the quenched reaction mixture using preparative RP-HPLC with a C18 column.
-
Use a standard gradient of water/acetonitrile containing 0.1% TFA.
-
Collect fractions and analyze by LC-MS to identify those containing the pure cyclic peptide.
-
Lyophilize the pure fractions to obtain the final product as a fluffy white powder.
-
Characterization and Validation
Rigorous characterization is essential to confirm the identity and purity of the cyclic peptide.
-
Purity Assessment: Analyze the final product by analytical RP-HPLC. The purity should typically be >98%.
-
Identity Confirmation: Confirm the molecular mass of the purified product using high-resolution mass spectrometry (HRMS). The observed mass should match the theoretical mass of the cyclized peptide.
-
Disulfide Bond Validation: This is a critical validation step.
-
Dissolve a small amount of the purified cyclic peptide in a buffer (e.g., ammonium bicarbonate, pH 8).
-
Add DTT to a final concentration of 10-20 mM.
-
Incubate at 37°C for 1 hour.
-
Analyze the sample by LC-MS. A successful reduction will show a complete shift in the HPLC retention time and an increase in mass of 2 Da, corresponding to the cleavage of the disulfide bond and the formation of the linear, reduced peptide.[17][18]
-
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Yield of Product | 1. Hydrolyzed/Inactive SBAP. 2. Incorrect pH of reaction buffer. 3. Peptide precipitated out of solution. | 1. Use a fresh vial of SBAP; dissolve immediately before use in anhydrous solvent. 2. Verify buffer pH is between 7.0-8.5. 3. Add organic co-solvent (e.g., acetonitrile) or a chaotropic agent (e.g., Guanidine HCl) to improve solubility. |
| Formation of Dimer/Oligomer | 1. Peptide concentration is too high. 2. Rate of addition during pseudo-dilution is too fast. | 1. Decrease the final peptide concentration for the cyclization step. 2. Slow down the rate of addition with the syringe pump. |
| Multiple Product Peaks in LC-MS | 1. Incomplete reaction (starting material remains). 2. Side reactions due to unprotected side chains. 3. Oxidation of other residues (e.g., Methionine). | 1. Increase reaction time or molar excess of SBAP. 2. Re-synthesize linear peptide with proper orthogonal protecting groups. 3. Degas buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Failed DTT Reduction Test | The desired disulfide bond did not form; an alternative, stable linkage may have occurred. | Re-evaluate the entire process. Confirm the mass of the "cyclic" product carefully. Ensure the linear peptide has a free cysteine. |
Conclusion
The use of the SBAP crosslinker provides a robust and directed method for the intramolecular cyclization of peptides. By carefully controlling reaction parameters, particularly peptide concentration through pseudo-high dilution, researchers can efficiently synthesize conformationally constrained peptides. The protocols and principles outlined in this guide serve as a comprehensive resource for drug development professionals aiming to enhance the therapeutic properties of peptides through cyclization, paving the way for the development of next-generation peptide-based drugs.
References
- 1. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Cross-linking of Peptides: Molecular Linchpins for Peptide Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing Peptide Cyclization: Unveiling the Key Roles of Coupling Reagents and Heat for Optimal Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 6. Thermo Scientific™ SPDP (succinimidyl 3-(2-pyridyldithio)propionate) | Fisher Scientific [fishersci.ca]
- 7. SPDP (Succinimidyl 3-[2-pyridyldithio] propionate) [nanocs.net]
- 8. N-Succinimidyl 3-(2-pyridyldithio)-propionate (SPDP) [proteochem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Challenges & Optimization in Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 13. researchgate.net [researchgate.net]
- 14. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Succinimidyl 3-(2-Pyridyldithio)Propionate (SPDP) 100 mg | Request for Quote | Invitrogen™ [thermofisher.com]
- 17. Characterization of cyclic peptides containing disulfide bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Succinimidyl 3-(bromoacetamido)propionate (SBAP) for In-Depth Analysis of Protein Interactions
Introduction: Capturing the Dynamic Dance of Proteins with Chemical Crosslinking
The intricate network of protein-protein interactions (PPIs) forms the bedrock of cellular function. These interactions, often transient and dynamic, govern everything from signal transduction to metabolic regulation. Elucidating these complex networks is paramount for fundamental biological research and for the development of novel therapeutics. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to "freeze" these interactions, providing a snapshot of the cellular interactome.[1][2] This approach utilizes bifunctional reagents to create covalent bonds between interacting proteins, allowing for their subsequent identification and the mapping of interaction interfaces.[1]
Succinimidyl 3-(bromoacetamido)propionate (SBAP) is a heterobifunctional crosslinker that offers distinct advantages for these studies.[3][4] Unlike homobifunctional crosslinkers with two identical reactive groups, SBAP possesses two different reactive moieties: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group.[3][4] This key difference enables a more controlled, sequential conjugation of proteins, minimizing unwanted side reactions such as polymerization and self-conjugation. The NHS ester targets primary amines (found on lysine residues and protein N-termini), while the bromoacetyl group reacts with sulfhydryl groups (found on cysteine residues).[3][4] This targeted reactivity makes SBAP an invaluable tool for capturing specific protein interactions and for creating defined bioconjugates.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of SBAP in proteomics for the study of protein interactions. We will delve into the core principles of SBAP chemistry, provide detailed experimental protocols, offer troubleshooting guidance, and present a typical workflow for an XL-MS experiment.
The Chemistry of SBAP: A Two-Step Approach to Covalent Capture
The power of SBAP lies in its heterobifunctional nature, which allows for a two-step reaction strategy. This is particularly advantageous when one of the interacting proteins has a limited number of reactive lysines or cysteines.
-
Step 1: Amine Reaction: The NHS ester end of SBAP reacts with primary amines at a pH range of 7-9 to form a stable amide bond.[3][4] This reaction is typically rapid and efficient.
-
Step 2: Sulfhydryl Reaction: The bromoacetyl group at the other end of SBAP specifically reacts with sulfhydryl groups at a pH greater than 7.5, forming a stable thioether bond.[3][4]
The spacer arm of SBAP, with a length of 6.2 Å, provides a defined distance constraint for the crosslinked residues, aiding in the structural interpretation of the interaction interface.[5][6]
Visualizing the SBAP Crosslinking Mechanism
To better understand the chemical transformations involved, the following diagram illustrates the reaction of SBAP with a protein containing both lysine and cysteine residues.
Caption: Reaction mechanism of SBAP with protein functional groups.
Experimental Protocols: A Step-by-Step Guide
The success of an XL-MS experiment hinges on careful optimization of the crosslinking reaction. The following protocols provide a starting point for using SBAP to study protein interactions.
I. Reagent Preparation
-
SBAP Stock Solution: SBAP is moisture-sensitive and should be stored desiccated at 2-8°C.[3] Immediately before use, dissolve SBAP in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a final concentration of 25-50 mM.[3]
-
Reaction Buffer: A non-amine containing buffer is crucial to avoid quenching the NHS ester reaction. HEPES or phosphate-buffered saline (PBS) at a pH of 7.5-8.0 are suitable choices.[7]
-
Quenching Solution: Prepare a 1 M stock solution of Tris-HCl or glycine, pH 7.5. These primary amine-containing solutions will quench any unreacted NHS esters.
II. Optimizing the Crosslinking Reaction
It is critical to perform a titration experiment to determine the optimal concentration of SBAP and the ideal incubation time for your specific protein system.
-
Protein Concentration: A protein concentration in the range of 10-20 µM is a good starting point.[7]
-
SBAP Concentration: Test a range of SBAP concentrations, typically a 5- to 50-fold molar excess over the total protein concentration.[7]
-
Incubation Time and Temperature: Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.
-
Analysis by SDS-PAGE: Analyze the reaction products by SDS-PAGE. The appearance of higher molecular weight bands corresponding to crosslinked complexes indicates a successful reaction. The optimal conditions will show clear crosslinked products without excessive aggregation or loss of monomeric protein.
III. Detailed Crosslinking Protocol
-
Sample Preparation: Prepare your protein sample in the chosen reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.8). Ensure the protein of interest and its potential binding partners are present.
-
Initiate Crosslinking: Add the freshly prepared SBAP stock solution to the protein sample to achieve the optimized final concentration. Mix gently but thoroughly.
-
Incubation: Incubate the reaction mixture for the optimized time and temperature.
-
Quenching: Stop the reaction by adding the quenching solution (e.g., Tris-HCl) to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.[8]
Downstream Sample Processing for Mass Spectrometry
Following the crosslinking reaction, the sample must be prepared for mass spectrometry analysis. This typically involves protein denaturation, reduction, alkylation, and enzymatic digestion.
IV. Sample Preparation for LC-MS/MS
-
Denaturation, Reduction, and Alkylation:
-
Add urea to the quenched reaction mixture to a final concentration of 8 M to denature the proteins.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free sulfhydryl groups by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Enzymatic Digestion:
-
Dilute the sample with a compatible buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge or tip.
-
-
LC-MS/MS Analysis:
-
Analyze the cleaned peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis Workflow
The identification of crosslinked peptides from the complex MS/MS data requires specialized software.
Caption: General workflow for an XL-MS experiment.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| No or low crosslinking efficiency | Inactive SBAP due to hydrolysis. | Prepare fresh SBAP stock solution in anhydrous DMSO or DMF immediately before use.[3] |
| Suboptimal pH of the reaction buffer. | Ensure the pH of the reaction buffer is between 7 and 9 for the NHS ester reaction and above 7.5 for the bromoacetyl reaction.[3][4] | |
| Presence of primary amines in the buffer (e.g., Tris). | Use a non-amine containing buffer such as HEPES or PBS.[7] | |
| Insufficient SBAP concentration. | Perform a titration experiment to determine the optimal SBAP concentration.[7] | |
| Excessive protein aggregation/precipitation | SBAP concentration is too high. | Reduce the molar excess of SBAP in the reaction. |
| Protein sample is not stable under the reaction conditions. | Optimize buffer conditions (e.g., add stabilizing agents like glycerol). | |
| Low identification rate of crosslinked peptides | Low abundance of crosslinked species. | Consider enrichment strategies for crosslinked peptides, such as size exclusion chromatography.[1] |
| Inefficient fragmentation of crosslinked peptides in the mass spectrometer. | Optimize MS/MS acquisition parameters for crosslinked peptide analysis. | |
| Inappropriate data analysis software or parameters. | Use specialized software designed for crosslink identification and carefully set search parameters. |
Example Data: Mapping Protein Interactions in a Purified Complex
The following table provides a hypothetical example of data obtained from an SBAP crosslinking experiment on a purified protein complex, "Complex ABC," which consists of three subunits: Protein A, Protein B, and Protein C.
| Crosslink ID | Protein 1 | Residue 1 | Protein 2 | Residue 2 | Crosslinker | Distance Constraint (Å) | Significance Score |
| XL-01 | Protein A | K121 | Protein B | C45 | SBAP | ~6.2 | 0.95 |
| XL-02 | Protein A | K150 | Protein A | C180 | SBAP | ~6.2 | 0.92 |
| XL-03 | Protein B | K88 | Protein C | C210 | SBAP | ~6.2 | 0.98 |
| XL-04 | Protein C | N-terminus | Protein C | C55 | SBAP | ~6.2 | 0.89 |
This table is a representative example and does not reflect actual experimental data.
Conclusion
This compound is a powerful tool for the study of protein-protein interactions. Its heterobifunctional nature allows for controlled and specific crosslinking, providing valuable distance constraints for structural modeling and the identification of interaction interfaces. By following the detailed protocols and troubleshooting guidelines presented in this application note, researchers can effectively leverage SBAP to gain deeper insights into the complex and dynamic world of the proteome. The combination of SBAP-based crosslinking with advanced mass spectrometry and data analysis techniques will continue to be a cornerstone of structural proteomics and drug discovery.
References
- 1. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 8. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
bioconjugation techniques with Succinimidyl 3-(bromoacetamido)propionate
An in-depth guide to bioconjugation techniques utilizing the heterobifunctional crosslinker, Succinimidyl 3-(bromoacetamido)propionate (SBAP). This document provides a detailed overview of the chemistry, applications, and protocols for researchers, scientists, and drug development professionals.
Introduction: The Role of SBAP in Modern Bioconjugation
This compound (SBAP) is a heterobifunctional crosslinking reagent designed for the covalent conjugation of biomolecules. It possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group, connected by a short, 7-atom spacer arm.[1] This dual reactivity allows for the specific and sequential linkage of molecules containing primary amines (such as the ε-amino group of lysine residues in proteins) to molecules bearing sulfhydryl groups (like the thiol group of cysteine residues).
The NHS ester reacts with primary amines at a physiological to slightly basic pH (7-9) to form a stable and irreversible amide bond. The bromoacetyl group, a type of haloacetyl, reacts specifically with sulfhydryl groups via nucleophilic substitution, forming a highly stable thioether bond.[2][3] This targeted reactivity makes SBAP an invaluable tool for a variety of applications, including the synthesis of antibody-drug conjugates (ADCs), the preparation of peptide-protein immunogens, and the creation of cyclic peptides.[4][5] The resulting crosslink maintains a peptide-like character, which can be advantageous in maintaining the biological function of the conjugated species.
This guide provides a comprehensive overview of the mechanism of SBAP, detailed protocols for its use, and critical insights for troubleshooting and optimizing conjugation reactions.
Physicochemical Properties and Reaction Mechanism
Understanding the properties and reaction chemistry of SBAP is fundamental to its successful application.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 57159-62-3 | [6] |
| Molecular Weight | 307.1 g/mol | |
| Spacer Arm Length | 6.2 Å | [1] |
| Reactive Groups | NHS Ester, Bromoacetyl | [1] |
| Reactivity Target | Primary Amines (-NH₂), Sulfhydryls (-SH) | |
| Solubility | Water-insoluble; Soluble in DMSO or DMF | |
| Storage | 2-8°C, desiccated |
Mechanism of Action
The conjugation process using SBAP is typically performed as a two-step sequential reaction to prevent the formation of unwanted homodimers.
Step 1: Amine Modification. The NHS ester of SBAP reacts with a primary amine on the first biomolecule (Molecule A, e.g., a protein) to form a stable amide linkage. This reaction is efficient at pH 7.2-8.5.[7]
Step 2: Sulfhydryl Conjugation. The bromoacetyl group on the now-modified Molecule A reacts with a sulfhydryl group on the second biomolecule (Molecule B, e.g., a cysteine-containing peptide or drug) to form a stable thioether bond. This thiol-alkylation reaction is most effective at a pH greater than 7.5.[2]
Caption: Two-step conjugation workflow using SBAP.
Core Experimental Considerations
Successful bioconjugation with SBAP hinges on careful control of reaction conditions.
-
Reagent Handling and Solubility : SBAP is moisture-sensitive due to its NHS ester group, which readily hydrolyzes in aqueous environments.[8] The reagent should be equilibrated to room temperature before opening to prevent condensation. As it is water-insoluble, stock solutions must be prepared immediately before use in an anhydrous, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Ensure the solvent is of high purity, as degraded DMF can contain amines that will consume the NHS ester.[9]
-
Buffer Selection : The choice of buffer is critical.
-
For NHS Ester Reaction (Step 1) : Use amine-free buffers such as Phosphate-Buffered Saline (PBS), MES, or HEPES at a pH of 7.2-8.5.[7] Buffers containing primary amines, like Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester, severely reducing yield.[8][9]
-
For Bromoacetyl Reaction (Step 2) : The reaction of the bromoacetyl group with a sulfhydryl is most efficient at pH > 7.5, where the thiol group is deprotonated to the more nucleophilic thiolate anion.[3]
-
-
Molar Excess : The molar ratio of SBAP to the biomolecule must be optimized. A higher molar excess may be needed for dilute protein solutions to achieve a sufficient degree of labeling.[8] Typically, a 10- to 20-fold molar excess of the crosslinker over the protein is a good starting point for optimization.[8]
-
Reaction Temperature and Time : NHS ester reactions can be performed for 30-60 minutes at room temperature or for 2 hours on ice to slow hydrolysis.[8] The sulfhydryl reaction typically proceeds for 1-2 hours at room temperature.
-
Quenching : After the desired reaction time, it is often necessary to stop the reaction. A quenching buffer containing primary amines (e.g., Tris or glycine) can be added to consume any unreacted NHS ester.[7][10] For the bromoacetyl reaction, a small molecule thiol like cysteine or β-mercaptoethanol can be added to quench unreacted groups.
Detailed Protocol: Two-Step Conjugation of an Antibody to a Cysteine-Peptide
This protocol outlines the procedure for conjugating a cysteine-containing peptide to an antibody (e.g., IgG) using SBAP. This is a common workflow in the development of antibody-drug conjugates or targeted imaging agents.
Caption: Step-by-step workflow for antibody-peptide conjugation.
Part A: Activation of Antibody with SBAP
-
Antibody Preparation : Prepare the antibody solution (e.g., 1-5 mg/mL) in an amine-free buffer like 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5.[8] If the antibody is in a buffer containing Tris or other primary amines, it must be exchanged into the reaction buffer via dialysis or a desalting column.
-
SBAP Stock Solution : Immediately before use, prepare a 10 mM stock solution of SBAP in anhydrous DMSO.[8] For example, dissolve ~3 mg of SBAP in 1 mL of DMSO.
-
Reaction Setup : While gently stirring, add a calculated volume of the SBAP stock solution to the antibody solution. A 20-fold molar excess of SBAP to antibody is a common starting point.[8]
-
Incubation : Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Removal of Excess SBAP : Immediately following incubation, remove non-reacted SBAP using a desalting column (e.g., Zeba™ Spin desalting column) equilibrated with the buffer for the next step (e.g., PBS at pH 7.5-8.0).[10] This step is crucial to prevent the bromoacetyl group from reacting with any free thiols present during purification.
Part B: Conjugation to Cysteine-Peptide
-
Peptide Preparation : Dissolve the cysteine-containing peptide in an appropriate reaction buffer (e.g., 0.1 M phosphate buffer with EDTA, pH 8.0). If the peptide has disulfide-linked dimers, it must first be reduced (e.g., with TCEP) and purified.
-
Conjugation : Add the peptide solution to the purified, SBAP-activated antibody solution. A 5- to 10-fold molar excess of peptide over the antibody is recommended to ensure efficient conjugation to the activated sites.
-
Incubation : Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
Quenching : Stop the reaction by adding a quenching reagent such as L-cysteine to a final concentration of 1-10 mM to consume any unreacted bromoacetyl groups. Incubate for an additional 15-30 minutes.
Part C: Purification and Analysis
-
Purification : Purify the final antibody-peptide conjugate from excess peptide and quenching reagents. Size-exclusion chromatography (SEC) is a highly effective method for this separation. Dialysis against a suitable storage buffer (e.g., PBS, pH 7.4) can also be used.
-
Analysis : Confirm the successful conjugation and assess the purity of the final product.
-
SDS-PAGE : Compare the conjugate to the unconjugated antibody. A successful conjugation will result in a shift in the molecular weight band.
-
Mass Spectrometry (MALDI-TOF or ESI-MS) : Provides a precise mass of the conjugate, allowing for the determination of the drug-to-antibody ratio (DAR).
-
UV-Vis Spectroscopy : Can be used to quantify the degree of labeling if the attached molecule has a distinct chromophore.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conjugation | 1. Hydrolyzed NHS Ester: Reagent exposed to moisture.[8][9] 2. Incompatible Buffer: Presence of primary amines (Tris, glycine).[8][9] 3. Incorrect pH: pH too low for efficient amine or sulfhydryl reaction.[7][3] 4. Insufficient Molar Ratio: Not enough crosslinker for the amount of protein. | 1. Use fresh, anhydrous DMSO/DMF. Equilibrate SBAP vial to RT before opening. Prepare solutions immediately before use.[8] 2. Perform buffer exchange into an amine-free buffer (PBS, HEPES, Borate).[8] 3. Verify buffer pH is 7.2-8.5 for the NHS reaction and >7.5 for the sulfhydryl reaction. 4. Increase the molar excess of SBAP or the peptide. |
| Protein Precipitation | 1. High Solvent Concentration: Final concentration of DMSO/DMF is too high. 2. Protein Instability: Protein is unstable at the reaction pH or concentration. 3. Over-modification: Too many surface lysines have been modified, altering protein charge and solubility. | 1. Keep the final organic solvent concentration below 10%.[8] 2. Perform a buffer stability screen for the protein. Conduct the reaction at 4°C. 3. Reduce the molar excess of SBAP in the reaction. |
| High Heterogeneity (DAR) | 1. Non-optimized Molar Ratio: Molar excess of SBAP is too high or too low. 2. Reaction Time: Incubation time is too long, leading to side reactions or over-labeling. | 1. Perform a titration experiment with varying molar ratios of SBAP to find the optimal condition for the desired degree of labeling. 2. Optimize the reaction time; shorter incubation may yield a more homogenous product. |
| Loss of Biological Activity | 1. Modification of Critical Residues: SBAP has reacted with amines or cysteines in the active site or binding region of the protein. | 1. Reduce the molar excess of SBAP. 2. If possible, protect the active site by adding a ligand or substrate during the conjugation reaction. 3. Consider site-specific conjugation methods if activity loss is a persistent issue. |
Conclusion
This compound (SBAP) is a valuable and effective heterobifunctional crosslinker for creating stable bioconjugates. Its ability to specifically target primary amines and sulfhydryls in a controlled, sequential manner makes it suitable for a wide range of applications, from basic research to the development of complex therapeutics like ADCs. By carefully controlling reaction parameters such as pH, buffer composition, and molar ratios, researchers can achieve efficient and reproducible conjugation while preserving the biological integrity of the modified molecules.
References
- 1. Thermo Scientific SBAP (this compound) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SBAP (this compound) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. resources.tocris.com [resources.tocris.com]
purification of SBAP-conjugated proteins using size exclusion chromatography
Topic: High-Purity Recovery of Site-Specifically Biotinylated Proteins using Size Exclusion Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract
Site-specific modification of proteins is a cornerstone of modern biotechnology, enabling the creation of precisely engineered molecules for therapeutics, diagnostics, and research. Sortase-mediated ligation provides an enzymatic method for conjugating molecules, such as biotin, to a specific locus on a protein of interest. This guide details a robust protocol for the purification of these biotin-conjugated proteins. Following the enzymatic reaction, Size Exclusion Chromatography (SEC) is employed as a high-resolution polishing step to separate the desired conjugated product from reaction components, including the sortase enzyme, unconjugated protein, and excess biotinylation reagents. This application note provides the theoretical basis for the methodology, a detailed step-by-step protocol, and expert guidance for troubleshooting common issues.
Principles of the Method
The combination of sortase-mediated biotinylation with size exclusion chromatography purification is a powerful workflow that leverages enzymatic specificity and biophysical separation.
Sortase A-Mediated Biotinylation
Sortase A (SrtA) is a transpeptidase found in Gram-positive bacteria that anchors surface proteins to the cell wall.[1][2] In biotechnology, this enzyme is repurposed to catalyze the formation of a native peptide bond between two engineered substrates.[3][4]
The mechanism involves two key components:
-
The Target Protein: The protein of interest is recombinantly expressed with a C-terminal sortase recognition motif, most commonly LPXTG (where X is any amino acid).[1][3]
-
The Nucleophile: A small molecule or peptide bearing an N-terminal oligoglycine (Gn) motif. For biotinylation, this is typically a triglycine peptide linked to a biotin molecule (e.g., GGG-Biotin).
The SrtA enzyme recognizes the LPXTG motif, cleaves the peptide bond between the threonine (T) and glycine (G), and forms a transient thioacyl intermediate with the target protein.[3][5] This intermediate is then resolved by the nucleophilic attack of the N-terminal amine of the GGG-Biotin probe, resulting in the stable, site-specific conjugation of biotin to the C-terminus of the target protein.[5] Engineered variants of SrtA have been developed with enhanced kinetics, making the reaction highly efficient.[3][6]
Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC), also known as gel filtration, is a chromatographic technique that separates molecules based on their hydrodynamic radius, or size in solution.[7][8] It is an ideal method for the final polishing step in this workflow for several key reasons:
-
Gentle & Non-Denaturing: SEC is performed under native conditions, preserving the protein's structure and biological activity.[9][10]
-
Separation by Size: The reaction mixture contains components of distinctly different sizes: the biotinylated protein (largest), the unreacted target protein (slightly smaller), the sortase enzyme, and the excess GGG-Biotin probe (smallest). SEC effectively resolves these components.[11]
-
High Resolution: Modern SEC columns provide excellent resolution, allowing for the separation of monomers from aggregates and other impurities.[10][12]
The stationary phase of an SEC column consists of porous beads.[9] When the reaction mixture is passed through the column, larger molecules cannot enter the pores and travel a shorter path, eluting first.[9] Smaller molecules can enter the pores, increasing their path length and causing them to elute later.[11] This allows for the collection of distinct fractions containing the purified components.
Materials and Reagents
-
Proteins & Peptides:
-
Purified target protein with C-terminal LPXTG tag (e.g., >95% pure).
-
Purified, His-tagged Sortase A enzyme (pentamutant or heptamutant recommended).[6]
-
GGG-Biotin peptide probe (e.g., from a commercial supplier).
-
-
Buffers & Solutions:
-
Sortase Reaction Buffer (5X): 250 mM Tris-HCl, 750 mM NaCl, 50 mM CaCl₂, pH 7.5. (Note: Omit CaCl₂ if using a calcium-independent SrtA mutant).
-
SEC Running Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4 (or other buffer suitable for the target protein's stability). Filter through a 0.22 µm filter before use.
-
Quenching Solution: 500 mM EDTA, pH 8.0.
-
-
Chromatography Equipment:
-
Analysis Reagents:
-
SDS-PAGE gels and running buffers.
-
Coomassie Brilliant Blue stain.
-
Streptavidin-HRP conjugate for Western blotting.
-
Anti-His antibody for Western blotting.
-
Experimental Protocol
This protocol is divided into three main stages: the sortase reaction, the SEC purification, and the analysis of fractions.
Stage 1: Sortase-Mediated Biotinylation Reaction
-
Reaction Setup: In a microcentrifuge tube, combine the following components. It is recommended to add the Sortase A enzyme last to initiate the reaction.
-
Target Protein (LPXTG-tagged): 50 µM final concentration.
-
GGG-Biotin Probe: 500 µM final concentration (10-fold molar excess).
-
Sortase A Enzyme (His-tagged): 5 µM final concentration (1:10 ratio to target protein).
-
5X Sortase Reaction Buffer: 20% of the final volume.
-
Nuclease-free water to the final volume.
-
-
Incubation: Gently mix the reaction and incubate for 2-4 hours at 25°C or overnight at 4°C. Reaction time may require optimization.
-
Quenching (Optional but Recommended): If using a calcium-dependent sortase, stop the reaction by adding EDTA to a final concentration of 20 mM.
-
Sample Preparation for SEC: Centrifuge the reaction mixture at >14,000 x g for 10 minutes at 4°C to pellet any precipitate. Filter the supernatant through a 0.22 µm syringe filter immediately before loading onto the SEC column.
Stage 2: Size Exclusion Chromatography Purification
-
System and Column Preparation:
-
Equip the chromatography system (e.g., ÄKTA pure) with the appropriate SEC column from Table 1.[13]
-
Prime the system pumps with fresh, filtered SEC Running Buffer.
-
Equilibrate the column with at least two column volumes (CV) of SEC Running Buffer at the recommended flow rate until the UV and conductivity signals are stable.
-
-
Sample Injection:
-
Load the filtered reaction mixture from Stage 1 onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
-
Elution and Fraction Collection:
-
Begin the isocratic elution with SEC Running Buffer at the column-specific flow rate.
-
Monitor the protein elution by measuring UV absorbance at 280 nm.
-
Collect fractions (e.g., 0.5 mL fractions for a 24 mL column) throughout the elution profile, paying close attention to the distinct peaks.
-
Stage 3: Analysis of Collected Fractions
-
SDS-PAGE Analysis:
-
Load samples from the initial reaction mixture, the flow-through, and the collected fractions onto an SDS-PAGE gel.
-
Include molecular weight markers and controls (unreacted target protein, Sortase A).
-
Run the gel and stain with Coomassie Blue. The desired biotinylated product should appear as a single band at a slightly higher molecular weight than the unreacted protein in the earliest eluting fractions (after any void volume peak).
-
-
Western Blot Validation:
-
Transfer the separated proteins from a parallel SDS-PAGE gel to a PVDF or nitrocellulose membrane.
-
Probe one blot with Streptavidin-HRP to specifically detect the biotinylated product. Only fractions containing the desired product should yield a signal.
-
Probe a second blot with an anti-His antibody to identify fractions containing the His-tagged Sortase A enzyme.
-
-
Pooling and Concentration:
-
Based on the analysis, pool the fractions containing the pure, biotinylated protein.
-
If necessary, concentrate the pooled sample using an appropriate centrifugal filter device. Determine the final protein concentration via A280 measurement or a BCA assay.
-
Expected Results & Data Presentation
A successful purification will yield a distinct separation of peaks on the SEC chromatogram. The first major peak after the void volume (which contains aggregates) should correspond to the biotinylated protein product. Subsequent peaks will correspond to the unreacted protein, the Sortase A enzyme, and finally the excess GGG-Biotin probe and salts.
Table 1: SEC Column Selection Guide
| Column Name (Example) | Fractionation Range (kDa) | Primary Application |
| Superdex 75 Increase | 3 – 70 | Purification of smaller proteins and peptides. |
| Superdex 200 Increase | 10 – 600 | Versatile column for most common proteins and antibodies.[11] |
| Superose 6 Increase | 5 – 5,000 | Purification of large proteins and protein complexes.[11] |
Note: This table provides general guidance. Always consult the manufacturer's specifications for the optimal selection based on the molecular weight of your target protein.
Troubleshooting
Effective troubleshooting is key to optimizing any purification protocol.[16]
Table 2: Troubleshooting Guide for SEC Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Protein Aggregation (Peak in void volume) | - High protein concentration.- Suboptimal buffer (pH, ionic strength).- Protein instability. | - Reduce the concentration of the sample loaded onto the column.[17]- Screen different buffer pH values or salt concentrations (e.g., 150-500 mM NaCl).[18]- Add stabilizers to the buffer, such as 1-5% glycerol or 50-100 mM L-arginine.[16][18] |
| Poor Peak Resolution (Overlapping peaks) | - Sample volume too large.- Flow rate is too high.- Inappropriate column choice. | - Decrease sample injection volume to <2% of the column volume.- Reduce the flow rate to allow for better diffusion into the beads.[19]- Select a column with a more appropriate fractionation range (Table 1) or a longer column for higher resolution.[9] |
| Peak Tailing or Asymmetry | - Non-specific interactions between the protein and the column matrix. | - Increase the ionic strength of the running buffer (e.g., increase NaCl to 300-500 mM) to minimize ionic interactions.[18]- Ensure the column is properly packed and maintained. |
| Low Yield of Conjugated Product | - Inefficient sortase reaction.- Protein loss due to aggregation or non-specific binding. | - Optimize the sortase reaction (enzyme/substrate ratio, incubation time, temperature).- Review the "Protein Aggregation" and "Peak Tailing" solutions above. |
Conclusion
This protocol provides a comprehensive framework for the purification of site-specifically biotinylated proteins using size exclusion chromatography. The method is robust, scalable, and preserves the native conformation of the target protein, yielding a highly pure product suitable for a wide range of downstream applications, from immunoassays to structural biology. By understanding the principles behind both the enzymatic reaction and the chromatographic separation, researchers can effectively troubleshoot and adapt this protocol to their specific protein of interest.
References
- 1. Sortase mediated ligation [diposit.ub.edu]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protein Ligation in Living Cells Using Sortase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 9. How Do Size Exclusion Columns Work in Protein Purification? [synapse.patsnap.com]
- 10. Size-Exclusion Chromatography Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 12. selectscience.net [selectscience.net]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. Protein Purification System | Biophysics Instrumentation Core Facility | University of Notre Dame [bic.nd.edu]
- 15. genexpress.cl [genexpress.cl]
- 16. benchchem.com [benchchem.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lcms.cz [lcms.cz]
mass spectrometry analysis of peptides cross-linked with SBAP
An Application Note and Protocol for the Mass Spectrometry Analysis of Peptides Cross-Linked with Succinimidyl 3-(bromoacetamido)propionate (SBAP)
Authored by: A Senior Application Scientist
Introduction: Unveiling Protein Architectures with SBAP and Mass Spectrometry
Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating the three-dimensional structure of proteins and mapping protein-protein interaction networks.[1][2] By covalently linking amino acids that are in close spatial proximity, we can generate distance constraints that provide invaluable insights into protein topology and complex assembly.[3][4] This guide focuses on the application of this compound (SBAP), a heterobifunctional cross-linker, for XL-MS studies.
SBAP possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group.[5][6] This heterobifunctionality allows for controlled, sequential cross-linking reactions. The NHS ester reacts efficiently with primary amines, such as the ε-amino group of lysine residues and the protein N-terminus, under neutral to slightly alkaline conditions (pH 7-9).[5][7] The bromoacetyl group, on the other hand, specifically targets sulfhydryl groups, primarily from cysteine residues, at a pH greater than 7.5, forming a stable thioether bond.[5][8] The resulting cross-link is non-cleavable and features a spacer arm of 6.2 Å, which provides a defined distance constraint for structural modeling.[6]
The complexity of the resulting peptide mixture after enzymatic digestion, which contains a low abundance of cross-linked peptides amidst a vast excess of linear peptides, presents a significant analytical challenge.[2][9] This application note provides a comprehensive, field-proven protocol covering every stage of the XL-MS workflow with SBAP, from initial cross-linking to data analysis, with a focus on the rationale behind each step to ensure robust and reproducible results.
Overall Experimental Workflow
The successful identification of SBAP cross-linked peptides requires a multi-stage approach. The workflow begins with the covalent stabilization of protein interactions using SBAP, followed by proteolytic digestion. Due to the substoichiometric nature of cross-linking, an enrichment step is critical to selectively isolate the cross-linked species.[4] These enriched fractions are then analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Finally, specialized software is employed to identify the cross-linked peptide pairs from the complex fragmentation spectra.[10]
Caption: High-level workflow for SBAP cross-linking mass spectrometry.
Part 1: Detailed Experimental Protocols
Protocol 1.1: Two-Step Cross-Linking of Proteins with SBAP
This protocol is designed for a purified protein or protein complex. The two-step strategy minimizes unwanted polymerization by first reacting the more labile NHS ester, followed by the bromoacetyl reaction.
Rationale: Performing the reaction in two steps provides greater control. The NHS ester is susceptible to hydrolysis, so it is reacted first. After removing excess reagent, the more stable bromoacetyl-activated protein is then reacted with a sulfhydryl-containing partner.[8]
Materials:
-
Purified protein sample (10-20 µM recommended)[11]
-
Cross-linking Buffer: Non-amine, non-sulfhydryl buffer, pH 7.5. e.g., 20 mM HEPES, 150 mM NaCl.
-
SBAP Stock Solution: 25 mM SBAP in anhydrous DMSO. Prepare fresh and protect from moisture.[11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
Procedure:
-
Buffer Exchange: Ensure the protein sample is in the recommended Cross-linking Buffer.
-
NHS Ester Reaction:
-
Removal of Excess SBAP: Immediately desalt the sample using a desalting column equilibrated with Cross-linking Buffer to remove unreacted SBAP. This step is critical to prevent the bromoacetyl group from reacting with the quenching agent in the next step.
-
Bromoacetyl Reaction (if cross-linking two different proteins):
-
Add the second, sulfhydryl-containing protein to the desalted, SBAP-activated first protein.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching:
-
Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS esters and bromoacetyl groups.
-
-
Verification: Analyze a small aliquot of the reaction mixture by SDS-PAGE to visualize the formation of higher molecular weight cross-linked species compared to the non-cross-linked control.[13]
Protocol 1.2: Sample Preparation for Mass Spectrometry
Rationale: The cross-linked protein mixture must be denatured, reduced, alkylated (to block free cysteines not involved in cross-links), and digested into peptides suitable for MS analysis. Trypsin is commonly used, but note that it will not cleave at a lysine residue that has been modified by SBAP.
Materials:
-
Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5.
-
Reducing Agent: 100 mM Dithiothreitol (DTT).
-
Alkylating Agent: 200 mM Iodoacetamide (IAA).
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0.
-
Trypsin (MS-grade).
Procedure:
-
Denaturation: Add Denaturation Buffer to the quenched cross-linking reaction mixture.
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate for 30 minutes at 37°C.
-
Alkylation: Add IAA to a final concentration of 20 mM. Incubate for 30 minutes at room temperature in the dark.
-
Dilution & Digestion:
-
Dilute the sample 8-fold with Digestion Buffer to reduce the urea concentration to below 1 M.
-
Add trypsin at a 1:50 (enzyme:protein, w/w) ratio.
-
Incubate overnight (12-16 hours) at 37°C.
-
-
Acidification: Stop the digestion by adding formic acid (FA) to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method. Elute peptides and dry them in a vacuum centrifuge.
Protocol 1.3: Enrichment of Cross-Linked Peptides by Strong Cation Exchange (SCX) Chromatography
Rationale: Cross-linked peptides are typically larger and carry a higher charge state than the bulk of linear peptides from the digestion. SCX chromatography separates peptides based on charge, allowing for the effective enrichment of the desired cross-linked species and significantly increasing the chances of their identification.[9][14]
Materials:
-
SCX StageTips or spin columns.
-
SCX Buffer A: 0.5% Acetic Acid, 20% Acetonitrile.
-
SCX Elution Buffers: SCX Buffer A containing increasing concentrations of ammonium acetate (e.g., 50 mM, 100 mM, 200 mM, 500 mM).
Procedure:
-
Reconstitution: Reconstitute the dried, desalted peptide digest in SCX Buffer A.
-
Loading: Condition the SCX tip/column with SCX Buffer A and load the peptide sample.
-
Washing: Wash the column with SCX Buffer A to remove unbound peptides.
-
Stepwise Elution: Elute peptide fractions by sequentially applying the SCX Elution Buffers with increasing salt concentrations. Cross-linked peptides are expected to elute in the higher salt fractions.
-
Final Desalting: Desalt each eluted fraction using C18 StageTips before LC-MS/MS analysis.
Part 2: LC-MS/MS Acquisition
Rationale: High-resolution and high-accuracy mass spectrometry is essential for the unambiguous identification of cross-linked peptides.[3] The method must be tuned to select the higher-charge-state precursors typical of cross-links and use appropriate fragmentation techniques to obtain sequence information from both constituent peptides.
Instrumentation: A high-resolution Orbitrap mass spectrometer (e.g., Orbitrap Fusion Lumos, Orbitrap Exploris) coupled to a nano-flow HPLC system is ideal.
LC Method:
-
Trap Column: C18, 3 µm, 100 Å, 75 µm x 2 cm.
-
Analytical Column: C18, 1.9 µm, 120 Å, 75 µm x 25 cm.
-
Gradient: A 90-120 minute gradient from 2% to 40% acetonitrile with 0.1% formic acid is a good starting point.
MS Acquisition Parameters: The following table provides recommended starting parameters for a data-dependent acquisition (DDA) method.
| Parameter | Recommended Setting | Rationale |
| MS1 (Full Scan) | ||
| Resolution | 60,000 - 120,000 | High resolution is critical for accurate precursor mass determination.[2] |
| Scan Range | 350-1600 m/z | Covers the typical mass range for tryptic peptides and cross-links. |
| AGC Target | 4e5 | Standard value for preventing space-charge effects. |
| Max. Injection Time | 50 ms | Balances sensitivity with cycle time. |
| Precursor Selection | ||
| Charge States | 3+ to 8+ | Excludes common 1+ and 2+ linear peptides, enriching for cross-links.[15] |
| Dynamic Exclusion | 30-45 seconds | Prevents repeated fragmentation of the most abundant ions. |
| MS2 (Fragmentation) | ||
| Resolution | 30,000 | Provides accurate fragment ion masses for confident identification. |
| Isolation Window | 1.4 - 1.6 m/z | Standard window for precursor isolation. |
| Fragmentation Type | HCD and/or EThcD | HCD provides robust fragmentation. EThcD can be superior for large, highly charged precursors, preserving the cross-link while fragmenting the backbones.[16] |
| HCD Collision Energy | Stepped NCE (e.g., 25, 28, 32%) | A stepped energy approach improves fragmentation for peptides of different sizes and charge states.[15] |
| AGC Target | 5e4 - 1e5 | Optimized for MS2 sensitivity. |
| Max. Injection Time | 100-150 ms | Allows for the accumulation of sufficient fragment ions.[15] |
Part 3: Data Analysis and Interpretation
Rationale: Identifying cross-linked peptides is computationally intensive. Specialized software is required to search the MS/MS data against a protein sequence database, considering all possible peptide pairs linked by the mass of the SBAP cross-linker.
Data Analysis Workflow
Caption: Computational workflow for identifying cross-linked peptides.
Specialized Software Tools
Several software packages are available for the analysis of XL-MS data. The choice depends on the specific cross-linker and experimental design.
-
xiSEARCH/xiFDR/xiVIEW: A comprehensive and popular suite for identifying and visualizing cross-linked peptides.[17]
-
StavroX / MeroX: Powerful tools for the identification of various types of cross-linked peptides.[18]
-
pLink / XlinkX: Other widely used platforms with robust algorithms for cross-link identification.
-
OpenPepXL: An open-source tool integrated into the OpenMS framework.[19]
Search Parameters
When setting up the search, the following parameters are critical:
-
Protein Database: A FASTA file containing the sequences of the protein(s) of interest.
-
Enzyme: Trypsin, allowing for a specified number of missed cleavages.
-
Cross-linker: Define SBAP with its mass (305.0018 Da for C9H9BrN2O5 after reaction) and specificity (K, N-terminus to C).
-
Precursor and Fragment Mass Tolerance: Set according to the instrument's performance (e.g., 10 ppm for precursor, 20 ppm for fragments on an Orbitrap).
-
Static Modifications: Carbamidomethylation of Cysteine (+57.021 Da).
-
Variable Modifications: Oxidation of Methionine (+15.995 Da).
Interpreting Results
A confident cross-link identification requires a high-quality MS/MS spectrum containing fragment ion series (b- and y-ions) from both peptides. Manual validation of high-scoring spectra is crucial. The presence of long, uninterrupted ion series for each peptide provides strong evidence for a correct identification.[3] The final list of identified cross-links, filtered to a stringent False Discovery Rate (FDR) of 1-5%, can then be used to build or validate structural models.
References
- 1. Selective enrichment and identification of cross-linked peptides to study 3-D structures of protein complexes by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. SBAP (this compound) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Thermo Scientific SBAP (this compound) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. interchim.fr [interchim.fr]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 12. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing the enrichment of cross-linked products for mass spectrometric protein analysis. | Semantic Scholar [semanticscholar.org]
- 15. njms.rutgers.edu [njms.rutgers.edu]
- 16. Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Software – Rappsilber Laboratory [rappsilberlab.org]
- 18. StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data [stavrox.com]
- 19. openms.de [openms.de]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conjugation Efficiency with Succinimidyl 3-(bromoacetamido)propionate (SBAP)
Welcome to the technical support resource for the heterobifunctional crosslinker, Succinimidyl 3-(bromoacetamido)propionate (SBAP). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conjugation efficiency. As a crosslinker with two distinct reactive functionalities—an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group—SBAP enables the sequential conjugation of amine- and thiol-containing molecules. However, success hinges on understanding the chemistry of each reactive group and carefully controlling the reaction environment.
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your conjugation strategy.
Understanding the SBAP Conjugation Workflow
SBAP chemistry is a two-step process. First, the NHS ester end of SBAP reacts with a primary amine on Molecule 'A' to form a stable amide bond. After removing excess SBAP, this newly formed bromoacetyl-activated Molecule 'A' is then reacted with a sulfhydryl (thiol) group on Molecule 'B' to form a stable thioether bond. Understanding this sequential process is the first step in troubleshooting.
Caption: General workflow for a two-step conjugation using SBAP.
Frequently Asked Questions & Critical Pre-Experiment Checks
This section addresses the most common upstream issues that can compromise your entire experiment before you even begin the reaction.
Q1: My conjugation yield is zero or extremely low. I suspect my SBAP reagent is inactive. How can I confirm this?
Answer: This is a critical first step, as the NHS ester moiety of SBAP is highly susceptible to hydrolysis. Improper storage or handling can quickly render the reagent useless.
Causality: The NHS ester reacts with primary amines, but it also reacts with water (hydrolysis), which cleaves the ester and makes it incapable of reacting with your target amine.[1][2] This hydrolysis reaction is accelerated by moisture and higher pH.[2][3]
Troubleshooting Protocol: Verifying NHS Ester Activity
-
Preparation: Prepare a 1 M solution of a simple primary amine, like Tris or glycine, in a pH 8.0 buffer.
-
Reaction: Dissolve 1-2 mg of your SBAP reagent in 100 µL of dry DMSO or DMF. Add this to 1.9 mL of the amine solution. Prepare a control tube with only the buffer.
-
Incubation: Let the reaction proceed for 5-10 minutes at room temperature.
-
Analysis: Measure the absorbance of both solutions at 260 nm. The conjugation reaction (and hydrolysis) releases the N-hydroxysuccinimide byproduct, which absorbs light around 260 nm.
-
Interpretation: If the absorbance of the SBAP-containing solution is significantly higher than the buffer-only control, your reagent's NHS ester is active.[2] If the absorbance is negligible, the reagent has likely hydrolyzed and should be discarded.
Pro-Tip: Always allow the SBAP vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.[2][4] Store it desiccated at the recommended temperature (typically 2-8°C or -20°C).[4]
Q2: What are the most critical considerations for buffer and solvent selection?
Answer: Your choice of buffers and solvents is paramount and a very common source of failure.
Causality & Recommendations:
-
Solvents for SBAP Stock: SBAP is not readily soluble in water.[4] You must first dissolve it in a high-quality, anhydrous (water-free) organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[4][5] Use fresh, unopened solvents whenever possible. Degraded DMF can contain dimethylamine, which has a primary amine and will consume your reagent.[5]
-
Buffers for NHS Ester Reaction (Step 1):
-
AVOID: Buffers containing primary amines are completely incompatible with the NHS ester reaction. This includes Tris (TBS), glycine, and ammonia . These buffers will directly compete with your target molecule, drastically reducing or eliminating your yield.[3][6]
-
USE: Phosphate-buffered saline (PBS), HEPES, or borate buffers at a pH between 7.2 and 8.5 are excellent choices.[3] The optimal pH for NHS ester reactions is often cited as 8.3-8.5.[5]
-
-
Buffers for Bromoacetyl Reaction (Step 2):
| Reaction Step | Recommended Buffers | Buffers to AVOID | Optimal pH Range |
| Step 1 (NHS-Amine) | PBS, HEPES, Borate, Bicarbonate | Tris, Glycine, Ammonium Salts | 7.2 - 8.5[3] |
| Step 2 (Bromoacetyl-Thiol) | PBS, HEPES, Borate | (Amine buffers less critical but good practice to avoid) | 7.5 - 9.0[4][7][9] |
Troubleshooting Guide: Step-by-Step Reaction Failures
If your reagents and buffers are in order, the problem likely lies within one of the conjugation steps.
References
- 1. glenresearch.com [glenresearch.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. SBAP (this compound) | Sigma-Aldrich [sigmaaldrich.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction buffer for Succinimidyl 3-(bromoacetamido)propionate conjugation
Welcome to the technical support center for Succinimidyl 3-(bromoacetamido)propionate (SBAP) conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your conjugation strategy. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can troubleshoot and refine your experiments with confidence.
Frequently Asked Questions (FAQs) for Buffer Optimization
Q1: What is SBAP and why is its dual reactivity important for buffer selection?
This compound (SBAP) is a heterobifunctional crosslinker, meaning it has two different reactive groups: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group.[1][2]
-
NHS Ester: This group reacts with primary amines (-NH₂), such as those on the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond.[3][4]
-
Bromoacetyl Group: This group reacts with sulfhydryl groups (-SH), primarily from cysteine residues, to form a stable thioether bond.[1][5]
The critical point is that these two reactions have different optimal pH ranges. Therefore, buffer selection is not a one-size-fits-all decision; it's a strategic choice to control which reaction occurs and when. This allows for either a one-step or a more controlled two-step conjugation process.[5]
Q2: What is the optimal pH for each reactive group on SBAP?
The optimal pH is a balance between maximizing the reactivity of the target functional group and minimizing competing side reactions, like hydrolysis.
-
For the NHS Ester (Amine Reaction): The ideal pH range is 7.2 to 8.5 .[4][6] Below pH 7.0, most primary amines are protonated (-NH₃⁺), making them poor nucleophiles and slowing the reaction significantly.[3] As the pH increases towards 8.5, more amines become deprotonated and reactive.[3][7] However, above pH 8.5, the hydrolysis of the NHS ester itself accelerates dramatically, which consumes the reagent and reduces conjugation efficiency.[6][8][9] For instance, the half-life of an NHS ester can decrease from over 4 hours at pH 7.0 to just 10 minutes at pH 8.6 (at 4°C).[6][8]
-
For the Bromoacetyl Group (Thiol Reaction): The optimal pH range is 7.5 to 9.0 .[1][10] The reactive species is the thiolate anion (R-S⁻).[10] Since the pKa of a typical cysteine thiol is around 8.3-8.6, the concentration of the highly nucleophilic thiolate increases as the pH rises, speeding up the formation of the stable thioether bond.[10] While the bromoacetyl group is highly selective for thiols, some reactivity with other nucleophiles like amines can occur at higher pH values.[11][12]
Q3: Which buffers should I use, and which should I absolutely avoid?
The choice of buffer is as critical as the pH. The buffer components themselves must not compete with the intended reaction.
Recommended Buffers:
-
Phosphate-Buffered Saline (PBS): An excellent choice for both reactions, typically used at a pH between 7.2 and 8.0.[6][13]
-
HEPES: A good all-purpose buffer for maintaining pH in the 7.0-8.0 range.[6][14]
-
Borate Buffer: Particularly useful when you need to push the pH into the 8.0 to 9.0 range for the bromoacetyl-thiol reaction.[6][14]
-
Carbonate/Bicarbonate Buffer: Also effective for maintaining a more alkaline pH (around 8.5-9.0).[6][14]
Buffers to AVOID:
-
Tris (tris(hydroxymethyl)aminomethane): Tris contains a primary amine and will directly compete with your target protein for reaction with the NHS ester, significantly reducing your yield.[6][15] While some protocols mention it can be used to quench a reaction, it should never be present during the primary conjugation step.[4][6]
-
Glycine: Like Tris, glycine contains a primary amine and should be avoided in the reaction buffer. It is, however, an excellent quenching agent.
-
Buffers containing thiols: Reagents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) will react with the bromoacetyl group and must be completely removed before conjugation.
Q4: How do I perform a two-step conjugation to ensure specificity?
A two-step protocol is the best way to ensure that you are forming a specific link between an amine on one molecule and a thiol on another.
-
Step 1: Amine Reaction. React your first protein (the one with the target amine) with SBAP in an amine-free buffer at pH 7.2-7.5 . At this lower pH, the NHS ester reacts efficiently with amines, while the bromoacetyl group's reaction with any available thiols is very slow.[11][16]
-
Purification. Remove the excess, unreacted SBAP using a desalting column or dialysis. This is a critical step to prevent the SBAP from reacting with your second protein.
-
Step 2: Thiol Reaction. Add your second, thiol-containing protein to the bromoacetyl-activated first protein. Adjust the buffer to pH 8.0-8.5 to facilitate the rapid and specific reaction between the bromoacetyl group and the thiol, forming the final conjugate.[5]
Summary of Recommended Buffer Conditions
| Reactive Group | Target | Optimal pH Range | Recommended Buffers | Buffers to Avoid | Key Considerations |
| NHS Ester | Primary Amines (-NH₂) | 7.2 - 8.5[4][6] | PBS, HEPES, Borate, Carbonate/Bicarbonate[6][14] | Tris, Glycine, any buffer with primary amines[6] | Reaction rate increases with pH, but so does hydrolysis of the NHS ester.[8][9] |
| Bromoacetyl | Sulfhydryls (-SH) | 7.5 - 9.0[1][10] | PBS, HEPES, Borate | Buffers containing thiols (DTT, BME) | Reaction requires the deprotonated thiolate anion (R-S⁻), which is favored at higher pH.[10] |
Troubleshooting Guide
Problem: Low or No Conjugation Yield
Q: I'm not seeing any evidence of a successful conjugation. What went wrong?
This is a common issue that can usually be traced back to one of a few key areas.[15][17] Let's troubleshoot systematically.
-
Possible Cause 1: Inactive Reagents.
-
SBAP Hydrolysis: The NHS ester on SBAP is highly moisture-sensitive.[18] If the reagent was exposed to humidity or if your stock solution in DMSO/DMF is old, it may have hydrolyzed. The half-life of an NHS ester in aqueous buffer can be very short, especially as pH increases.[6][8]
-
Solution: Always use fresh, high-quality SBAP. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and discard any unused solution.[7][13]
-
-
Possible Cause 2: Incorrect Buffer Composition or pH.
-
Competing Nucleophiles: As detailed in the FAQs, buffers containing primary amines (like Tris) will consume your SBAP.[6] Ensure your buffer is inert.
-
Suboptimal pH: If your pH is too low (e.g., <7 for the amine reaction), the reaction will be kinetically very slow.[3] If it's too high (e.g., >9.0), the SBAP will hydrolyze before it can react with your protein.[6][8]
-
Solution: Verify the pH of your reaction buffer immediately before starting the experiment. Use one of the recommended buffers (PBS, HEPES, Borate).
-
-
Possible Cause 3: Low Protein Concentration.
-
Conjugation is a bimolecular reaction. At low protein concentrations (<0.5 mg/mL), the reaction kinetics are slow, and the competing hydrolysis reaction can dominate.[19]
-
Solution: If possible, concentrate your protein solution to at least 1-2 mg/mL before conjugation.[19] If this is not feasible, you may need to increase the molar excess of SBAP and extend the reaction time, but this must be balanced against the risk of non-specific modification.
-
Problem: Protein Precipitation During or After Conjugation
Q: My protein has crashed out of solution. How can I prevent this?
Precipitation is often a sign of protein instability, which can be exacerbated by the conjugation process.
-
Possible Cause 1: "Over-modification".
-
SBAP modifies the surface charge of your protein by reacting with lysine residues. Excessive modification can alter the protein's isoelectric point and disrupt the hydration shell, leading to aggregation.[15]
-
Solution: Carefully control the molar ratio of SBAP to your protein. Start with a lower ratio (e.g., 5-10 fold molar excess) and titrate upwards. Analyze the degree of labeling to find a balance between conjugation efficiency and protein stability.
-
-
Possible Cause 2: Incorrect Buffer Conditions.
-
The buffer's pH or ionic strength may not be optimal for your specific protein's stability.
-
Solution: Perform a buffer screen to find conditions where your protein is most stable before attempting the conjugation. Sometimes, the addition of stabilizers (e.g., glycerol, arginine) can help, provided they do not interfere with the reaction.
-
Problem: High Background or Non-Specific Labeling
Q: My conjugate is not pure, and I'm seeing non-specific interactions. Why?
This indicates a loss of control over the reaction's specificity.
-
Possible Cause 1: Failure to Quench the Reaction.
-
If you do not add a quenching reagent after the desired reaction time, any remaining active SBAP can continue to react, leading to over-modification or reaction with components in subsequent steps.
-
Solution: Always quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[18] Incubate for 15-30 minutes to ensure all excess SBAP is deactivated.
-
-
Possible Cause 2: Inefficient Purification.
-
Failure to remove unreacted SBAP (in a two-step protocol) or the quenched crosslinker and byproducts can interfere with downstream applications.
-
Solution: Use a properly sized desalting column (e.g., Sephadex G-25) or dialysis to efficiently separate your protein conjugate from small molecule contaminants.[20] Ensure your protein is well within the fractionation range of your chosen column.
-
Experimental Protocol: Two-Step Amine-to-Thiol Conjugation
This protocol provides a validated workflow for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH).
Materials:
-
Protein-NH₂ in an amine-free buffer (e.g., PBS, pH 7.4)
-
Protein-SH in an amine- and thiol-free buffer (e.g., PBS, pH 7.4)
-
SBAP Crosslinker[1]
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Conjugation Buffer A: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.2
-
Conjugation Buffer B: 0.1 M Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting Column
Procedure:
-
Preparation:
-
Dissolve Protein-NH₂ in Conjugation Buffer A to a concentration of 2-5 mg/mL.
-
If Protein-SH has disulfide bonds, reduce them with a 10-fold molar excess of DTT for 30 minutes, then immediately remove the DTT using a desalting column equilibrated with Conjugation Buffer A.
-
Immediately before use, prepare a 10 mM stock solution of SBAP in anhydrous DMSO.
-
-
Step 1: Activation of Protein-NH₂
-
Add a 10- to 20-fold molar excess of the SBAP stock solution to the Protein-NH₂ solution.
-
Incubate for 60 minutes at room temperature.
-
-
Purification of Activated Protein:
-
Immediately remove excess SBAP by passing the reaction mixture over a desalting column equilibrated with Conjugation Buffer A.
-
Collect the protein-containing fractions.
-
-
Step 2: Conjugation to Protein-SH
-
Combine the activated Protein-NH₂ with Protein-SH at a desired molar ratio (e.g., 1:1).
-
Adjust the pH of the reaction mixture to 8.5 by adding a small amount of a basic buffer like Borate pH 9.0 or by exchanging into Conjugation Buffer B.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 50 mM Tris.
-
Incubate for 30 minutes at room temperature to deactivate any unreacted bromoacetyl groups.
-
-
Final Purification & Analysis:
-
Purify the final conjugate from unreacted proteins and byproducts using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography.
-
Analyze the final product by SDS-PAGE to confirm the presence of a new, higher molecular weight band corresponding to the conjugate.
-
Visualization of the Optimization Workflow
Caption: Workflow for a two-step SBAP conjugation.
References
- 1. SBAP (this compound) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Thermo Scientific SBAP (this compound) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. interchim.fr [interchim.fr]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. benchchem.com [benchchem.com]
- 11. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. interchim.fr [interchim.fr]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Antibody Conjugation Troubleshooting [bio-techne.com]
- 20. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Preventing Protein Aggregation During SBAP Crosslinking
Welcome to the technical support center for Succinimidyl 3-(4-benzoylphenyl)propionate (SBAP) crosslinking. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using SBAP and to troubleshoot common issues, particularly protein aggregation. Our goal is to provide you with the expertise and practical insights needed to achieve successful and reproducible crosslinking results.
Understanding the Challenge: Protein Aggregation in SBAP Crosslinking
SBAP is a hetero-bifunctional crosslinker, featuring an N-hydroxysuccinimide (NHS) ester and a benzophenone group. The NHS ester reacts with primary amines (like lysine residues) on a protein, while the benzophenone group can be photo-activated by UV light to form a covalent bond with nearby C-H bonds. This two-step process is powerful for capturing protein-protein interactions, but it also presents opportunities for unintended protein aggregation.
Aggregation during SBAP crosslinking can arise from several factors:
-
Over-crosslinking: Excessive modification of surface amines can alter the protein's charge and expose hydrophobic patches, leading to aggregation[1].
-
Suboptimal Reaction Conditions: Buffer pH, ionic strength, and temperature can destabilize your protein, making it more prone to aggregation upon modification[1][2][3].
-
High Protein Concentration: Increased proximity of protein molecules can favor intermolecular crosslinking over intramolecular or desired inter-protein crosslinking[1].
-
Hydrophobicity of the Crosslinker: The benzophenone moiety is hydrophobic, and its introduction onto the protein surface can increase the propensity for aggregation[4].
This guide will walk you through a series of frequently asked questions and troubleshooting steps to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my protein precipitating immediately after adding the SBAP crosslinker?
This is a common issue and often points to a problem with the initial NHS ester reaction conditions.
-
Suboptimal Buffer: The pH of your reaction buffer is critical. The NHS ester reaction with primary amines is most efficient at a pH range of 7.2-8.5[1][5]. However, the optimal pH for your specific protein's stability might be different. It's crucial to find a balance. Using buffers that contain primary amines, such as Tris, is a common mistake as they will compete with your protein for reaction with the NHS ester[5][6][7].
-
High Crosslinker Concentration: A high molar excess of SBAP can lead to rapid and extensive modification of surface lysines, which can dramatically alter the protein's solubility and lead to immediate aggregation[1].
-
Solvent Shock: SBAP is often dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this solvent to your aqueous protein solution can cause the protein to precipitate.
Q2: I'm observing a high molecular weight smear at the top of my SDS-PAGE gel after the photo-activation step. What does this indicate?
A high molecular weight smear is a classic sign of uncontrolled, intermolecular crosslinking, leading to large, insoluble aggregates[8].
-
Excessive NHS-Ester Labeling: If the initial amine-reactive step resulted in a high degree of labeling, the subsequent photo-activation will likely lead to extensive intermolecular crosslinking.
-
Protein Concentration Too High: At high concentrations, protein molecules are in close proximity, increasing the likelihood of the photo-activated benzophenone reacting with a neighboring protein molecule rather than the intended binding partner.
-
UV Exposure Time and Intensity: Over-exposure to UV light can sometimes lead to non-specific crosslinking and protein damage.
Q3: How can I confirm that the SBAP crosslinker is reacting with my protein of interest?
You can verify the initial NHS ester reaction by running a non-reducing SDS-PAGE. If the crosslinking is successful, you should observe a shift in the migration of your protein, or the appearance of higher molecular weight bands corresponding to crosslinked complexes[8]. For the photo-activation step, a successful crosslink of your protein to its binding partner should result in a new band at the expected combined molecular weight.
Troubleshooting Guides
Guide 1: Optimizing the NHS Ester Reaction to Minimize Aggregation
The first step in a successful SBAP crosslinking experiment is a well-controlled NHS ester reaction.
Problem: Protein aggregation occurs during the initial incubation with SBAP (before UV activation).
Solutions:
-
Buffer Optimization:
-
Recommended Buffers: Use non-amine containing buffers such as Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer within a pH range of 7.2-8.5[1][5][9].
-
Protein Stability Screening: If aggregation persists, perform a buffer screen to find the optimal conditions for your protein's stability. Test a range of pH values and ionic strengths[10][11].
-
-
Crosslinker Titration:
-
Perform a titration experiment to find the optimal molar ratio of SBAP to your protein. Start with a low ratio (e.g., 5:1 or 10:1) and gradually increase it[1].
-
Analyze the results by SDS-PAGE to identify the ratio that provides sufficient modification without causing significant aggregation.
-
-
Reaction Temperature:
-
Incubating the reaction at a lower temperature (e.g., 4°C) for a longer duration (2-4 hours) can slow down the reaction rate and may help reduce aggregation[1].
-
Experimental Protocol: SBAP to Protein Molar Ratio Titration
-
Prepare your purified protein in an optimized, amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). A typical protein concentration to start with is 1-5 mg/mL[1].
-
Prepare a fresh stock solution of SBAP in anhydrous DMSO[5].
-
Set up a series of small-scale reactions with varying molar ratios of SBAP to protein (e.g., 0:1, 5:1, 10:1, 20:1, 50:1).
-
Add the corresponding volume of the SBAP stock solution to each protein sample. Ensure the final DMSO concentration is low (ideally <5%) to avoid solvent-induced precipitation.
-
Incubate the reactions for 30-60 minutes at room temperature or for 2 hours at 4°C[1].
-
Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature[1][6].
-
Analyze the samples for aggregation by visual inspection (pellet formation) and by SDS-PAGE to assess the degree of modification and aggregation.
| Molar Ratio (SBAP:Protein) | Observation | SDS-PAGE Analysis |
| 0:1 (Control) | Clear Solution | Single band at expected MW |
| 5:1 | Clear Solution | Slight upward shift or additional faint higher MW bands |
| 10:1 | Clear Solution | Noticeable upward shift and/or more intense higher MW bands |
| 20:1 | Slight Haze | Significant smearing and high MW aggregates |
| 50:1 | Visible Precipitate | Majority of protein in the well or as a high MW smear |
Table 1: Example results from an SBAP titration experiment.
Guide 2: Controlling the Photo-activation Step
Problem: Extensive aggregation and smearing on SDS-PAGE after UV irradiation.
Solutions:
-
Optimize Protein Concentration:
-
Reduce the protein concentration during the UV activation step to favor intramolecular or specific inter-protein crosslinking over non-specific intermolecular crosslinking[1].
-
-
UV Irradiation Parameters:
-
Inclusion of Stabilizing Agents:
Workflow for SBAP Crosslinking
Caption: A streamlined workflow for a two-step SBAP crosslinking experiment.
Guide 3: Addressing Non-Specific Interactions and Aggregation
Problem: Persistent non-specific aggregation even after optimizing reaction conditions.
Solutions:
-
Use of Additives:
-
Purification Post-Crosslinking:
-
If you are studying a protein complex, consider a purification step after the quenching of the NHS ester reaction and before photo-activation to remove any aggregated species. Size-exclusion chromatography is a suitable method for this.
-
Logical Flow for Troubleshooting Protein Aggregation
Caption: A decision tree for troubleshooting protein aggregation during SBAP crosslinking.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of photoactivatable crosslinkers for in-gel immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. mdpi.com [mdpi.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. mdpi.com [mdpi.com]
dealing with solubility issues of Succinimidyl 3-(bromoacetamido)propionate
Welcome to the technical support resource for Succinimidyl 3-(bromoacetamido)propionate (SBAP), a heterobifunctional crosslinker. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues and other common challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is SBAP and what are its reactive targets?
This compound (SBAP) is a heterobifunctional crosslinking reagent. It contains two distinct reactive groups:
-
N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH₂), such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond.[1]
-
Bromoacetyl group: This group is reactive towards sulfhydryl groups (-SH), found in the side chain of cysteine residues, forming a stable thioether bond.[1][2]
This dual reactivity allows for the specific and covalent linking of two different molecules, for instance, an amine-containing protein to a sulfhydryl-containing peptide.[1]
Q2: I'm having trouble dissolving SBAP. What solvents should I use?
SBAP is known to be insoluble in water. For effective use, it must first be dissolved in a water-miscible, anhydrous organic solvent. The recommended solvents are:
It is crucial to use high-quality, anhydrous grades of these solvents, as any moisture can lead to the premature hydrolysis of the NHS ester group.[4][5]
Q3: My SBAP solution appears cloudy or has precipitated after adding it to my aqueous buffer. What is happening?
This is a common issue and can be attributed to a few factors:
-
Low Aqueous Solubility: SBAP has poor solubility in aqueous solutions. When a concentrated stock solution in an organic solvent is added to an aqueous buffer, the SBAP may precipitate if its concentration exceeds its solubility limit in the final mixture.
-
Organic Solvent Concentration: The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept as low as possible, typically between 0.5% and 10%.[6] Higher concentrations can denature proteins and may not be compatible with all biological systems.
Q4: What is the optimal pH for reacting SBAP with my biomolecules?
The optimal pH is a delicate balance between the reactivity of the two functional groups and the stability of the NHS ester.
-
NHS Ester Reaction (Amines): The NHS ester reacts most efficiently with primary amines at a pH between 7 and 9.[1] Below this range, amines are protonated and less nucleophilic, slowing the reaction.[7]
-
Bromoacetyl Reaction (Sulfhydryls): The bromoacetyl group reacts with sulfhydryl groups at a pH greater than 7.5.[1]
-
NHS Ester Hydrolysis: A significant competing reaction is the hydrolysis of the NHS ester by water, which becomes more rapid at higher pH.[6][8][9][10]
Therefore, a pH range of 7.2 to 8.5 is generally recommended as a starting point to balance these competing factors.[6]
Q5: Why is my conjugation reaction inefficient, resulting in low yields?
Low conjugation efficiency can stem from several sources:
-
Hydrolysis of the NHS Ester: This is a primary cause of low yields. The NHS ester is susceptible to hydrolysis in aqueous environments, a reaction that increases with pH.[6][8][9][10] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[6][10]
-
Inactive Reagent: If the SBAP has been improperly stored or repeatedly exposed to moisture, the NHS ester may have already hydrolyzed.[4][5]
-
Buffer Composition: Buffers containing primary amines, such as Tris, are generally not recommended as they will compete with the target molecule for reaction with the NHS ester.[6] However, Tris or glycine can be used to quench the reaction.[6][11]
Troubleshooting Guide: Solubility and Reaction Issues
This section provides a systematic approach to resolving common problems encountered when working with SBAP.
Issue 1: SBAP Precipitation Upon Addition to Aqueous Buffer
Cause: The limited aqueous solubility of SBAP is exceeded when the organic stock solution is diluted into the aqueous reaction buffer.
Solutions:
-
Optimize Solvent Concentration:
-
Start Low: Begin with a final organic solvent concentration of 1-2% (v/v) in your reaction mixture.
-
Incremental Increases: If precipitation still occurs, gradually increase the final organic solvent concentration, but try not to exceed 10%.[6] Be mindful of the potential effects on your protein's structure and activity.
-
-
Modify the Addition Process:
-
Slow Addition: Add the SBAP stock solution to the reaction buffer very slowly, with continuous and gentle vortexing or stirring. This can help to disperse the crosslinker before it has a chance to aggregate and precipitate.
-
Increase Reaction Volume: A larger reaction volume can help to keep the final concentration of SBAP below its solubility limit.
-
-
Temperature Considerations:
-
While lower temperatures (4°C) can slow the rate of NHS ester hydrolysis, they can also decrease the solubility of SBAP.[6][10] If you are working at 4°C and observing precipitation, consider running the initial dissolution and addition steps at room temperature before transferring the reaction to 4°C.
-
| Parameter | Recommendation | Rationale |
| Final Organic Solvent % | 0.5 - 10% | Balances SBAP solubility with maintaining protein integrity. |
| Addition Method | Slow, with stirring | Prevents localized high concentrations and precipitation. |
| Temperature | Room Temperature for dissolution | Improves initial solubility before potential transfer to 4°C. |
Issue 2: Inconsistent or Low Conjugation Yields
Cause: This is often due to the competing hydrolysis of the NHS ester, which renders the SBAP inactive for amine conjugation.
Solutions:
-
Prepare Fresh SBAP Solutions: Always prepare your SBAP stock solution in anhydrous DMSO or DMF immediately before use.[12] Do not store SBAP in solution, as it will hydrolyze over time.[1]
-
Verify Reagent Activity: You can perform a qualitative check of the NHS ester's activity. The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which absorbs light at 260 nm. By monitoring the change in absorbance at this wavelength after inducing hydrolysis with a base, you can determine if the reagent was active.[5][11]
-
Optimize Reaction pH:
-
Start at pH 7.2-7.5: This range favors the amine reaction while minimizing the rate of hydrolysis.
-
Consider a pH Gradient: If yields are still low, you can test a range of pH values (e.g., 7.2, 7.5, 8.0, 8.5) to find the optimal balance for your specific system.
-
-
Buffer Selection:
Experimental Workflow: Preparing SBAP and Initiating Conjugation
Caption: Workflow for SBAP preparation and conjugation.
Chemical Reaction Scheme
Caption: SBAP crosslinking reaction.
Advanced Troubleshooting
Issue 3: No Reaction with Sulfhydryl Groups
Cause: The bromoacetyl group's reactivity is pH-dependent, and it can also be susceptible to degradation under certain conditions.
Solutions:
-
Confirm Sulfhydryl Availability: Ensure that the cysteine residues in your protein are reduced and available for reaction. If they are involved in disulfide bonds, you may need to use a reducing agent like DTT or TCEP prior to the conjugation reaction. Note that these reducing agents must be removed before adding SBAP.
-
Increase pH for Sulfhydryl Reaction: While the NHS ester reaction proceeds well at neutral pH, the bromoacetyl group's reaction with thiols is more efficient at slightly higher pH values (pH > 7.5).[1] If you are performing a two-step conjugation, you can perform the amine reaction first at a lower pH (e.g., 7.2), purify the intermediate, and then perform the sulfhydryl reaction at a higher pH (e.g., 8.0-8.5).
-
Bromoacetyl Group Stability: The bromoacetyl moiety is generally stable in aqueous buffers for up to a day at room temperature when not in the presence of thiols.[13] However, prolonged incubations at high pH should be avoided to minimize potential side reactions.
Issue 4: Cross-reactivity and Non-specific Labeling
Cause: While generally specific, the reactive groups of SBAP can sometimes react with other nucleophiles, especially under non-optimal conditions.
Solutions:
-
Control pH: At very high pH values, the NHS ester can react with other nucleophiles like tyrosine, serine, and threonine residues, although this is less common than the reaction with primary amines.[14] Sticking to the recommended pH range of 7.2-8.5 helps to maintain specificity.
-
Molar Ratio Optimization: Use the lowest effective molar excess of SBAP to your target biomolecule. A high excess of the crosslinker can increase the likelihood of non-specific reactions. A 10- to 20-fold molar excess is a common starting point, but this may need to be optimized empirically.[12]
-
Quenching the Reaction: After the desired incubation time, quench the reaction by adding a primary amine-containing buffer like Tris or glycine.[6][11] This will react with any remaining NHS esters and prevent further, potentially non-specific, labeling.
By understanding the chemical properties of this compound and systematically addressing these common experimental challenges, you can significantly improve the success and reproducibility of your bioconjugation experiments.
References
- 1. SBAP (this compound) | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Thermo Scientific SBAP (this compound) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 4. N-Hydroxysuccinimide active ester [schem.jp]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 14. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
SBAP Reaction Troubleshooting Guide: A Technical Support Center for Minimizing Unwanted Side Products
Welcome to the technical support center for Sortase-mediated Bioconjugation and Protein Ligation (SBAP) reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of SBAP chemistry, with a specific focus on identifying and minimizing the formation of unwanted side products. Our goal is to provide you with the expertise and practical insights needed to achieve high-yield, high-purity conjugations.
Understanding the Landscape of SBAP Reactions
Sortase A, a transpeptidase from Gram-positive bacteria, is a powerful tool for site-specific protein modification.[1][2][3] It recognizes a specific C-terminal sorting motif, typically LPXTG, cleaves the peptide bond between the threonine and glycine residues, and forms a covalent acyl-enzyme intermediate.[3][4][5] This intermediate is then resolved by a nucleophilic attack from an N-terminal oligoglycine motif (e.g., GGG) on another molecule, resulting in the formation of a new peptide bond.[4][6]
While highly specific, the SBAP reaction is not without its challenges. The primary hurdles are often the reversibility of the reaction and the competing hydrolysis of the acyl-enzyme intermediate.[1][5] Understanding the interplay of reaction kinetics and thermodynamics is crucial for optimizing your experiments and minimizing unwanted byproducts.
Visualizing the SBAP Reaction and a Key Side Reaction
To better understand the process, let's visualize the intended reaction pathway and the primary competing side reaction.
Caption: The SBAP reaction pathway and the competing hydrolysis side reaction.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during SBAP reactions in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.
Q1: My ligation yield is consistently low. What are the primary factors I should investigate?
Low ligation efficiency is a common problem and can often be resolved by systematically optimizing several reaction parameters.[7]
Potential Causes and Solutions:
-
Suboptimal Reactant Concentrations: The kinetics of the SBAP reaction are concentration-dependent.
-
Explanation: Higher concentrations of the reacting species (the LPXTG-tagged protein and the oligoglycine nucleophile) will favor the forward ligation reaction over the competing hydrolysis.[6][8]
-
Recommendation: Start with micromolar concentrations of your reactants. If yields are still low, consider increasing the concentration of one reactant, typically the smaller, more accessible glycine-bearing molecule, to create a molar excess (e.g., 5- to 20-fold).[6] This can drive the reaction equilibrium towards the product.
-
-
Insufficient Reaction Time: The ligation reaction may not have reached completion.
-
Explanation: While engineered sortase variants are more active, the reaction still requires time to proceed.
-
Recommendation: Create a time-course experiment (e.g., taking aliquots at 1, 2, 4, and 8 hours) to determine the optimal reaction time for your specific substrates.[8] Be aware that excessively long reaction times can lead to product hydrolysis.[6][8]
-
-
Inadequate Temperature: The reaction temperature can significantly impact enzyme activity.
-
Explanation: Staphylococcus aureus Sortase A is naturally active at 37°C, and some studies show that temperatures up to 42°C can increase product yield, provided the protein substrates are thermostable.[6][8]
-
Recommendation: If your proteins are stable, consider running the reaction at 37°C. For sensitive proteins, reactions can be performed at room temperature or 4°C, but may require longer incubation times or higher enzyme concentrations.[9]
-
-
Suboptimal pH: The pH of the reaction buffer affects the catalytic activity of Sortase A.
-
Explanation: The optimal pH for Sortase A is typically slightly alkaline.
-
Recommendation: A pH range of 7.5 to 8.5 is generally recommended.[6] A common buffer is 50 mM Tris, 150 mM NaCl, pH 8.0.
-
-
Presence of Calcium (for specific Sortase A variants): Wild-type and pentamutant Sortase A require Ca²⁺ as a cofactor.[9][10]
-
Explanation: Calcium ions are essential for maintaining the active conformation of these sortase variants.
-
Recommendation: Ensure your reaction buffer contains an adequate concentration of CaCl₂, typically 5-10 mM. If using a buffer that chelates calcium (e.g., phosphate-buffered saline), consider using a calcium-independent sortase mutant (e.g., heptamutant).[9]
-
| Parameter | Recommended Starting Condition | Optimization Range |
| Reactant Concentration | 1:1 molar ratio (e.g., 20 µM each) | Use 5-20 fold excess of one reactant |
| Temperature | 37°C (if proteins are stable) | 4°C to 42°C |
| pH | 8.0 | 7.0 to 9.0[6] |
| Reaction Time | 2-4 hours | 30 minutes to 12 hours[6] |
| Sortase A Concentration | 0.1-1 molar equivalent of total reactants | Varies with reactant ratio[6] |
| CaCl₂ (for Ca²⁺-dependent sortases) | 10 mM | 5-10 mM |
Q2: I'm observing a significant amount of a side product with a similar molecular weight to my starting material. What is it and how can I minimize it?
This is a classic sign of the primary unwanted side reaction in SBAP chemistry: hydrolysis.
The Culprit: Hydrolysis
-
Mechanism: The acyl-enzyme intermediate, which is central to the ligation reaction, can be attacked by a water molecule instead of the intended oligoglycine nucleophile.[5] This results in the hydrolysis of the LPXTG motif, releasing the C-terminal glycine and leaving the protein with a C-terminal threonine. This hydrolyzed product is unreactive and represents a loss of starting material.[7][11]
-
Product Hydrolysis: The desired ligated product, which still contains the LPXT sequence, can also be recognized by Sortase A, leading to the reformation of the acyl-enzyme intermediate and subsequent hydrolysis, especially during prolonged reaction times.[6][8]
Strategies for Minimizing Hydrolysis:
-
Optimize Reactant Concentrations: As mentioned in Q1, increasing the concentration of the oligoglycine nucleophile will kinetically favor the desired aminolysis reaction over hydrolysis.[7][11]
-
Control Reaction Time: Monitor the reaction progress and quench it once the optimal yield is achieved to prevent product hydrolysis.[8] Reactions can be quenched by adding EDTA to chelate the Ca²⁺ required by many sortase variants.
-
Use Engineered Sortase Variants Judiciously: Highly active mutants like the pentamutant can accelerate both the ligation and hydrolysis reactions.[1][12] While they can reduce overall reaction times, careful monitoring is essential to prevent the accumulation of hydrolyzed byproducts.[12]
-
Consider Depsipeptide Substrates: For N-terminal labeling, using depsipeptide substrates (containing an ester linkage instead of a peptide bond) can lead to an irreversible reaction, thus avoiding the issue of product hydrolysis.[13]
Q3: How can I effectively analyze my reaction mixture to distinguish between the starting material, the desired product, and the hydrolyzed side product?
Proper analytical techniques are crucial for accurate troubleshooting and optimization.
Recommended Analytical Workflow:
-
SDS-PAGE: This is a quick and straightforward method to get a qualitative assessment of the reaction. The ligated product should have a higher molecular weight than the starting protein. However, the hydrolyzed product will have a very similar molecular weight to the starting material and may not be distinguishable.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is an excellent method for separating the starting material, product, and side products based on differences in their hydrophobicity. The ligated product will typically have a different retention time than the starting material. The hydrolyzed product may also have a slightly different retention time.
-
Mass Spectrometry (MS): This is the most definitive method for identifying all species in your reaction mixture.
-
LC-MS: Coupling HPLC with mass spectrometry allows for the separation and precise mass determination of each component. This will clearly distinguish the starting material, the ligated product (with its expected mass increase), and the hydrolyzed byproduct (which will have a mass corresponding to the loss of the C-terminal glycine).
-
Experimental Protocol: Sample Analysis by LC-MS
-
Sample Preparation: Quench a small aliquot of the SBAP reaction mixture by adding EDTA to a final concentration of 20 mM (if using a Ca²⁺-dependent sortase) and/or by acidification with 0.1% trifluoroacetic acid (TFA).
-
Chromatography:
-
Column: C4 or C18 reverse-phase column suitable for protein separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI).
-
Analysis: Operate in positive ion mode and scan a mass range appropriate for your expected products. Deconvolute the resulting spectra to determine the precise molecular weights of the eluted species.
-
Q4: My reaction seems to work, but purifying the final product is challenging. What are some effective purification strategies?
A well-designed purification strategy is key to obtaining a homogenous final product.
Purification Workflow:
Caption: A typical two-step purification workflow for SBAP reactions.
Detailed Strategies:
-
Affinity Tagging: This is the most common and effective strategy.
-
His-tag on Sortase A: Expressing Sortase A with a polyhistidine (His₆) tag allows for its easy removal after the reaction using immobilized metal affinity chromatography (IMAC), such as a Ni-NTA resin.[1][10]
-
His-tag on the LPXTG Substrate: For C-terminal labeling, placing a His₆ tag C-terminal to the LPXTG motif is highly advantageous. After the ligation reaction, both the unreacted starting protein and the His-tagged Sortase A can be removed in a single step by passing the reaction mixture over a Ni-NTA column. The desired product, which has lost the LPXTG-His₆ tag, will be in the flow-through.[10][11]
-
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC is useful for separating molecules based on size. It is particularly effective for removing the small oligoglycine nucleophile from the much larger ligated protein product.[11] It can also be used as a final polishing step to remove any remaining aggregates or impurities.
-
Immobilized Sortase: To simplify enzyme removal, Sortase A can be immobilized on a solid support (e.g., sepharose beads). The reaction is performed by passing the substrates over a column containing the immobilized enzyme. This allows for easy separation of the product from the enzyme and enables the reuse of the sortase column.[9][10][12]
By understanding the underlying principles of the SBAP reaction and systematically addressing potential pitfalls, you can significantly improve the efficiency and purity of your protein conjugations. This guide provides a foundation for troubleshooting, but remember that the optimal conditions are often substrate-dependent and may require empirical determination.
References
- 1. Challenges in the use of sortase and other peptide ligases for site-specific protein modification - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01148G [pubs.rsc.org]
- 2. Sortase-mediated labeling: Expanding frontiers in site-specific protein functionalization opens new research avenues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Sortase Transpeptidases: Insights into Mechanism, Substrate Specificity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sortase Transpeptidases: Structural Biology and Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Site-specific protein modification using immobilized sortase in batch and continuous-flow systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Sortase-Catalyzed Ligation Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Depsipeptide substrates for sortase-mediated N-terminal protein ligation | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Mass Spectrometry Identification of SBAP Cross-Linked Peptides
Welcome to the technical support center for researchers utilizing Succinimidyl 3-(bromoacetamido)propionate (SBAP) for cross-linking mass spectrometry (XL-MS). This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, drawing from extensive field experience and established scientific principles. Our goal is to empower you to overcome the unique challenges associated with identifying SBAP cross-linked peptides and to ensure the integrity and reliability of your structural proteomics data.
Introduction to SBAP Cross-Linking
This compound (SBAP) is a heterobifunctional cross-linker that covalently connects primary amines (like the N-terminus of a protein and the side chain of lysine) with sulfhydryl groups (from cysteine residues).[1] This specific reactivity makes it a valuable tool for probing protein-protein interactions and mapping protein topologies. However, the analysis of SBAP cross-linked peptides by mass spectrometry presents a unique set of challenges that require careful consideration during experimental design, sample preparation, and data analysis. This guide will walk you through these challenges and provide practical solutions.
Experimental Workflow for SBAP Cross-Linking Mass Spectrometry
The overall workflow for an SBAP XL-MS experiment is a multi-step process that requires careful optimization at each stage. The following diagram provides a high-level overview of the key steps involved.
Caption: A generalized workflow for SBAP cross-linking mass spectrometry experiments.
Troubleshooting Guide
This section addresses common issues encountered during the mass spectrometry identification of SBAP cross-linked peptides.
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Low or no identification of cross-linked peptides | 1. Sub-optimal cross-linking reaction: Incorrect buffer pH, low protein concentration, or inappropriate SBAP concentration.[2][3] 2. Inefficient enrichment: Cross-linked peptides are often low in abundance (<0.1% of total peptides) and can be missed by the mass spectrometer without enrichment.[4][5][6] 3. Poor ionization/fragmentation: The complex nature of cross-linked peptides can lead to inefficient ionization or fragmentation. | 1. Optimize Reaction Conditions: a. The NHS-ester reaction with primary amines is most efficient at pH 7-9, while the bromoacetyl reaction with sulfhydryls is optimal at pH >7.5. Consider a two-step reaction if pH control is critical for your protein's stability. b. Empirically determine the optimal protein and SBAP concentrations. A typical starting point is a protein concentration of 10-20 µM and a molar excess of SBAP.[2][3] 2. Implement Enrichment Strategies: a. Size Exclusion Chromatography (SEC): Cross-linked peptides are larger than their linear counterparts and can be effectively separated based on size.[4][7] b. Strong Cation Exchange (SCX): Cross-linked peptides typically have a higher charge state at low pH (due to two N-termini and potentially multiple lysines), allowing for their enrichment.[4][5] 3. Adjust MS Parameters: a. Target higher charge state precursors (3+ and above) for fragmentation, as cross-linked peptides often carry a higher charge.[8] b. Use optimized fragmentation energies (e.g., stepped HCD) to ensure cleavage of both peptide backbones.[9][10] |
| High number of false-positive identifications | 1. Large search space: The number of potential peptide-peptide combinations increases quadratically with database size, leading to a higher chance of random matches.[3][4] 2. Inadequate False Discovery Rate (FDR) control: Standard proteomics FDR calculations can underestimate the true error rate in XL-MS.[4][11][12] 3. Co-eluting species and isobaric peptides: The complexity of the sample can lead to multiple species with the same precursor mass, causing ambiguity.[13] | 1. Use Specialized Search Algorithms: Employ software designed for cross-linked peptide identification (e.g., XlinkX, MaxLynx, MeroX, xQuest).[8][14][15][16] These tools use specific scoring algorithms to handle the complexity of cross-linked spectra. 2. Implement Robust FDR Estimation: a. Use a target-decoy approach where both peptides can be matched to a decoy sequence.[4] b. Calculate FDR separately for intra-protein and inter-protein cross-links, as they have different error probabilities.[4][17] 3. Manual Spectra Validation: Manually inspect high-scoring peptide-spectrum matches (PSMs) to ensure the presence of fragment ions from both peptides. This is a critical step to build confidence in your results.[18] |
| Identified cross-links with only one peptide sequenced | 1. Unequal fragmentation: One of the peptides in the cross-linked pair may fragment preferentially, leaving the other intact or with very few fragment ions.[4][13] 2. Low signal-to-noise ratio: The abundance of the cross-linked peptide may be too low to generate a high-quality MS/MS spectrum with sufficient fragment ion coverage for both peptides.[13] | 1. Optimize Fragmentation Method: a. Experiment with different fragmentation techniques (HCD, CID, ETD) or combinations thereof. Stepped HCD, which uses multiple collision energies, can be effective at fragmenting both the peptide backbones and the cross-linker.[10] 2. Improve Sample Preparation: Enhance the abundance of cross-linked peptides through more effective enrichment strategies to improve the quality of the MS/MS spectra.[5][6] 3. Stringent Filtering Criteria: In your data analysis, set a minimum number of fragment ions required for each peptide in a cross-linked pair to be considered a valid identification. |
| Ambiguous localization of the cross-linking site | 1. Incomplete fragment ion series: Lack of sufficient b- and y-ions around the potential cross-linking sites (lysine/N-terminus and cysteine) makes precise localization difficult.[13] 2. Cross-linker reactivity with other residues: While SBAP's NHS-ester is primarily reactive with primary amines, some reactivity with serine, threonine, and tyrosine can occur.[4] | 1. High-Resolution Mass Spectrometry: Use a mass spectrometer with high mass accuracy for both precursor and fragment ions to reduce ambiguity in fragment ion assignment.[13][19] 2. Consider Alternative Reactivities in Database Search: When setting up your search parameters, include potential modifications on serine, threonine, and tyrosine as variable modifications to account for potential side reactions. 3. Manual Inspection: Carefully examine the MS/MS spectra for site-determining fragment ions that confirm the location of the cross-link. |
Frequently Asked Questions (FAQs)
Q1: Why are my SBAP cross-linking reactions resulting in large protein aggregates?
A1: Excessive cross-linking can lead to the formation of large, insoluble protein aggregates.[3] This is often caused by using too high a concentration of SBAP or too long a reaction time. To mitigate this, it is crucial to empirically optimize the cross-linker-to-protein molar ratio and the reaction time. We recommend performing a titration experiment and analyzing the results by SDS-PAGE. The ideal condition is one where you observe a clear shift in the monomer band to higher molecular weight species (dimers, trimers, etc.) without significant amounts of protein getting stuck in the stacking gel or well.
Q2: What is the best way to enrich for SBAP cross-linked peptides?
A2: Both Size Exclusion Chromatography (SEC) and Strong Cation Exchange (SCX) are effective methods.[4][5] SEC separates peptides based on size, and since cross-linked peptides are larger, they typically elute earlier. SCX separates peptides based on charge, and cross-linked peptides often have a higher charge state (at least +3 at low pH), causing them to bind more tightly to the SCX resin and elute at higher salt concentrations. The choice between them may depend on your sample complexity and available instrumentation. For very complex samples, a two-dimensional approach combining both methods can provide the best enrichment.
Q3: My protein of interest does not have any cysteine residues. Can I still use SBAP?
A3: SBAP's bromoacetyl group specifically reacts with sulfhydryl groups on cysteine residues. If your protein or protein complex of interest lacks cysteines, SBAP will not be an effective cross-linker. In this case, you should consider using a homobifunctional amine-reactive cross-linker like Disuccinimidyl suberate (DSS) or an alternative chemistry that targets other amino acid residues.
Q4: How do I set up the database search parameters for SBAP cross-linked peptides?
A4: You must use a specialized search engine that can handle cross-linked peptides. Key parameters to set include:
-
Cross-linker mass: The mass of the SBAP molecule that remains after reacting with the two amino acids.
-
Specificity: Define the reactive residues (e.g., Lysine and N-terminus for the NHS-ester; Cysteine for the bromoacetyl group).
-
Variable modifications: Include common modifications like methionine oxidation. Also, consider "dead-end" modifications where one end of SBAP has reacted with a protein and the other end is hydrolyzed.[15]
-
Enzyme: Specify the protease used (e.g., Trypsin) and the maximum number of missed cleavages.
-
Mass tolerance: Set appropriate precursor and fragment ion mass tolerances based on your instrument's performance.
Q5: What are the main challenges in the data analysis of SBAP cross-linked peptides?
A5: The primary challenges stem from the complexity and low abundance of cross-linked species. The diagram below illustrates the key hurdles in data analysis.
References
- 1. Thermo Scientific™ SBAP (this compound) | Fisher Scientific [fishersci.ca]
- 2. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 3. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. Cross-linking mass-spectrometry: a guide to conformational confusions. | Oxford Protein Informatics Group [blopig.com]
- 8. Identification of cross-linked peptides from large sequence databases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. njms.rutgers.edu [njms.rutgers.edu]
- 10. biorxiv.org [biorxiv.org]
- 11. Rescuing error control in crosslinking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-based validation can drastically under-estimate error rate in proteome-wide cross-linking mass spectrometry studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data [stavrox.com]
- 15. Finding Chimeras: a Bioinformatics Strategy for Identification of Cross-linked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Redesigning error control in cross-linking mass spectrometry enables more robust and sensitive protein-protein interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Purifying Difficult SBAP-Conjugated Proteins
Welcome to the technical support center for the purification of Streptavidin-Binding Affinity Peptide (SBAP)-conjugated proteins. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions encountered during the purification process. The information herein is grounded in established scientific principles and field-proven insights to ensure the successful isolation of your target proteins.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of SBAP-conjugated proteins in a question-and-answer format.
Issue 1: Low or No Yield of the Target Protein in the Eluate
Question: I've completed the purification protocol, but my final eluate has a very low concentration of my SBAP-tagged protein, or none at all. What could be the cause, and how can I fix it?
Answer:
Low or no yield is a common and frustrating problem in protein purification. The issue can stem from several factors, from initial protein expression to the final elution step. Here’s a systematic approach to troubleshooting this issue:
Possible Causes and Solutions:
-
Inefficient Protein Expression or Tag Inaccessibility:
-
Cause: The SBAP tag may not be properly expressed, or it could be sterically hindered within the folded protein, preventing its interaction with the streptavidin resin. It's also possible the protein has formed insoluble inclusion bodies.[1]
-
Solution:
-
Verify Expression: Before purification, confirm the expression of the full-length SBAP-tagged protein in your crude lysate using Western blot analysis with an anti-SBAP tag antibody.[2]
-
Optimize Expression Conditions: Adjust induction time, temperature, and inducer concentration to optimize the expression of soluble protein.[1]
-
Consider Tag Placement: If you suspect the tag is inaccessible, consider re-engineering your construct to place the SBAP tag at a different terminus (N- or C-terminus) or in a known surface-exposed loop.[3]
-
Denaturing Conditions: If inclusion bodies are the issue, you may need to perform the purification under denaturing conditions to solubilize the protein and expose the tag.[1]
-
-
-
Suboptimal Binding Conditions:
-
Cause: The composition of your lysis and binding buffers may be interfering with the interaction between the SBAP tag and the streptavidin resin.
-
Solution:
-
Check Buffer Composition: Ensure your buffers do not contain components that can interfere with the streptavidin-biotin interaction. While the SBAP-tag interaction is robust, it's good practice to start with a standard Tris-buffered saline (TBS) or phosphate-buffered saline (PBS) at a physiological pH (around 7.4).[4]
-
Increase Incubation Time: Allow for sufficient incubation time of the lysate with the resin to ensure maximal binding. This can be done by gentle overnight incubation at 4°C.
-
-
-
Inefficient Elution:
-
Cause: The elution conditions may be too mild to disrupt the high-affinity interaction between the SBAP-tag and streptavidin.[5][6]
-
Solution:
-
Increase Biotin Concentration: The standard elution method for SBAP-tagged proteins is competitive elution with free biotin.[5][6] If you are seeing low yield, increase the concentration of biotin in your elution buffer. A concentration of 5 mM biotin is often effective.[4]
-
Harsh Elution Conditions (for endpoint analysis): For applications where protein activity is not required (e.g., SDS-PAGE, mass spectrometry), harsher elution methods can be employed. These include boiling the resin in SDS-PAGE loading buffer or using buffers with low pH or denaturants.[7][8][9][10] However, these methods will denature your protein.[7]
-
-
Issue 2: High Levels of Non-Specific Protein Contamination
Question: My purified protein sample contains many other proteins besides my target SBAP-conjugated protein. How can I reduce this non-specific binding?
Answer:
High background contamination is a common issue in affinity chromatography. It occurs when other proteins in the cell lysate bind to the affinity resin non-specifically. Here are several strategies to increase the purity of your SBAP-tagged protein:
Possible Causes and Solutions:
-
Inadequate Washing:
-
Cause: The wash steps may not be stringent enough to remove proteins that are weakly and non-specifically bound to the resin.
-
Solution:
-
Increase Wash Volumes and Repeats: Increase the number of column volumes used for each wash step and the number of wash steps.
-
Increase Stringency of Wash Buffers:
-
Salt Concentration: Increase the salt concentration (e.g., up to 500 mM NaCl) in your wash buffer to disrupt ionic interactions.[11]
-
Non-ionic Detergents: Include a mild non-ionic detergent (e.g., 0.05% to 0.5% Tween-20 or Triton X-100) in your wash buffer to reduce hydrophobic interactions.[11][12]
-
Glycerol: Adding glycerol (up to 20%) can also help to reduce non-specific binding.[13]
-
-
-
-
Non-Specific Binding to the Resin Matrix:
-
Cause: Some proteins can bind directly to the agarose or magnetic bead matrix of the streptavidin resin.
-
Solution:
-
Blocking: Before applying your cell lysate, pre-incubate the streptavidin resin with a blocking agent like bovine serum albumin (BSA) to saturate non-specific binding sites.[12]
-
Use Pre-cleared Lysate: Incubate your cell lysate with plain agarose or magnetic beads (without streptavidin) to remove proteins that have an affinity for the matrix itself before proceeding with the streptavidin affinity chromatography.
-
-
-
Co-purification of Interacting Proteins:
-
Cause: Some of the contaminating proteins may be genuinely interacting with your target SBAP-conjugated protein.
-
Solution:
-
High Salt Washes: As mentioned above, high salt concentrations can disrupt weaker protein-protein interactions.
-
Consider a Secondary Purification Step: If co-purifying proteins are a persistent issue, a second purification step based on a different principle, such as ion-exchange or size-exclusion chromatography, may be necessary to achieve the desired purity.[14]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the SBAP-tag and how does it work for protein purification?
The Streptavidin-Binding Affinity Peptide (SBAP) tag is a 38-amino acid peptide that binds to streptavidin with high affinity (dissociation constant, Kd, of approximately 2.5 nM).[5][6] This high-affinity interaction allows for a one-step purification of recombinant proteins that have been genetically fused with the SBAP-tag.[5][6] The purification process involves immobilizing streptavidin on a solid support (like agarose or magnetic beads), incubating it with a cell lysate containing the SBAP-tagged protein, washing away unbound proteins, and then eluting the target protein by competing for the binding site with free biotin.[4][5][6]
Q2: What are the advantages of using the SBAP-tag over other affinity tags?
The SBAP-tag offers several advantages:
-
High Purity in a Single Step: It can yield highly pure protein in a single affinity chromatography step.[5][6]
-
Mild Elution Conditions: The target protein can be eluted under gentle, non-denaturing conditions using biotin, which preserves the protein's biological activity.[5][6]
-
High Affinity: The nanomolar affinity of the SBAP-tag for streptavidin ensures efficient capture of the target protein.[5][6]
Q3: Can the streptavidin resin be regenerated and reused after elution with biotin?
The interaction between streptavidin and biotin is one of the strongest known non-covalent biological interactions, making it practically irreversible under normal conditions.[15][16][17][18][19] Therefore, when using wild-type streptavidin, the resin cannot be effectively regenerated after elution with biotin.[15][16][17] However, engineered forms of streptavidin with reversible biotin binding capabilities have been developed that allow for matrix regeneration.[16][17]
Q4: My protein is precipitating during purification. What can I do?
Protein precipitation during purification can be caused by several factors, including incorrect buffer conditions (pH, ionic strength) or the inherent properties of the protein itself.[13] Here are some suggestions:
-
Optimize Buffer Conditions: Screen different pH values and salt concentrations to find conditions where your protein is most stable.
-
Add Solubilizing Agents: Include additives like glycerol (10-20%), non-ionic detergents, or reducing agents (e.g., DTT or β-mercaptoethanol) in your buffers to improve solubility.[13]
-
Work at a Lower Temperature: Performing the purification at 4°C can sometimes help to maintain protein stability.
Experimental Protocols
Protocol 1: One-Step Affinity Purification of SBAP-Tagged Proteins
This protocol provides a general guideline for the purification of SBAP-tagged proteins from E. coli lysate. Optimization may be required for your specific protein.
Materials:
-
Streptavidin-agarose resin
-
Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% Tween-20, pH 7.4
-
Elution Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM Biotin, pH 7.4
-
Protease inhibitor cocktail
Procedure:
-
Cell Lysis:
-
Resuspend the E. coli cell pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at >12,000 x g for 30 minutes at 4°C.
-
-
Resin Equilibration:
-
Wash the required amount of streptavidin-agarose resin with 10 column volumes of Lysis Buffer.
-
-
Binding:
-
Add the clarified lysate to the equilibrated resin.
-
Incubate with gentle agitation for 1-2 hours at 4°C (or overnight for higher yield).
-
-
Washing:
-
Transfer the resin-lysate mixture to a chromatography column.
-
Wash the resin with 20-30 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the SBAP-tagged protein with 5-10 column volumes of Elution Buffer.
-
Collect fractions and analyze for the presence of your target protein by SDS-PAGE and/or Western blot.
-
Visualizations
Diagram 1: SBAP-Tagged Protein Purification Workflow
References
- 1. neb.com [neb.com]
- 2. goldbio.com [goldbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. One-step purification of recombinant proteins using a nanomolar-affinity streptavidin-binding peptide, the SBP-Tag [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. researchgate.net [researchgate.net]
- 8. goldbio.com [goldbio.com]
- 9. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bioradiations.com [bioradiations.com]
- 15. Engineering Streptavidin and a Streptavidin-Binding Peptide with Infinite Binding Affinity and Reversible Binding Capability: Purification of a Tagged Recombinant Protein to High Purity via Affinity-Driven Thiol Coupling | PLOS One [journals.plos.org]
- 16. Structure-Guided Design of an Engineered Streptavidin with Reusability to Purify Streptavidin-Binding Peptide Tagged Proteins or Biotinylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-Guided Design of an Engineered Streptavidin with Reusability to Purify Streptavidin-Binding Peptide Tagged Proteins or Biotinylated Proteins | PLOS One [journals.plos.org]
- 18. Site-specific biotinylation of purified proteins using BirA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
SBAP Technical Support Center: A Guide to Protein Structure and Function Analysis
Welcome to the technical support center for Succinimidyl 3-(bromoacetamido)propionate (SBAP), a heterobifunctional crosslinker. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) regarding the use of SBAP in protein structure and function studies.
Introduction to SBAP Crosslinking
This compound (SBAP) is a chemical crosslinker used to covalently link proteins or other molecules. It possesses two different reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine residues or the N-terminus of a protein), and a bromoacetyl group that reacts with sulfhydryl groups (from cysteine residues). These two groups are separated by a short, rigid spacer arm of 6.2 Å.[1][2] This heterobifunctional nature allows for specific, controlled conjugation of biomolecules.
The short spacer arm of SBAP makes it particularly useful for studying intramolecular interactions and for applications where a defined, limited distance between conjugated sites is desired.[3] However, the rigidity and length of the spacer arm also present unique challenges and considerations that will be addressed in this guide.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of SBAP?
A1: SBAP is primarily used for:
-
Protein-protein interaction studies: To capture and identify interacting proteins.[4]
-
Intramolecular crosslinking: To study protein conformation and tertiary structure by linking residues within the same protein.[3]
-
Antibody-drug conjugate (ADC) development: To link antibodies to therapeutic payloads.[5][6]
-
Immobilizing proteins: To attach proteins to solid supports for assays or affinity purification.[3]
Q2: What is the optimal pH for SBAP crosslinking reactions?
A2: Due to its two different reactive groups, the optimal pH for SBAP crosslinking is a two-step consideration. The NHS ester reacts efficiently with primary amines at a pH range of 7.2-8.5.[7] The bromoacetyl group, on the other hand, reacts with sulfhydryl groups at a pH greater than 7.5, with optimal reactivity often observed around pH 9.0.[8][9] A common strategy is to perform the reaction in a buffer with a pH between 7.5 and 8.0 to accommodate both reactive groups, though sequential reactions at different pH values can be employed for greater control.
Q3: How does the short spacer arm of SBAP affect experimental outcomes?
A3: The 6.2 Å spacer arm of SBAP has several implications:
-
High-resolution structural data: Short spacers provide more precise distance constraints for protein structure modeling.[10]
-
Favors intramolecular crosslinking: The limited reach of the spacer arm makes it more likely to form crosslinks within a single protein rather than between different protein molecules, especially at lower protein concentrations.[3]
-
Potential for fewer crosslinks: Compared to longer, more flexible linkers, the rigid and short nature of the SBAP spacer may result in fewer successful crosslinking events, as it can only connect residues that are in close proximity and correctly oriented.[10]
-
Steric hindrance: The short spacer may introduce steric hindrance, potentially altering the natural conformation or function of the protein if the crosslinked residues are in a functionally sensitive region.[11]
Q4: Is the thioether bond formed by the bromoacetyl group stable?
A4: Yes, the thioether bond formed between the bromoacetyl group of SBAP and a sulfhydryl group is highly stable and considered irreversible under physiological conditions.[12][13] This is an advantage over maleimide-based crosslinkers, which can sometimes undergo a retro-Michael reaction, leading to deconjugation.[13]
Troubleshooting Guide
Problem 1: Low or No Crosslinking Efficiency
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Buffer Composition | Ensure your buffer is free of primary amines (e.g., Tris, glycine) and sulfhydryl-containing reagents (e.g., DTT, β-mercaptoethanol), as these will compete with your protein for reaction with SBAP.[14] Use buffers like PBS, HEPES, or borate. |
| Suboptimal pH | Verify the pH of your reaction buffer. For a one-step reaction, a pH of 7.5-8.0 is a good starting point. If efficiency is still low, consider a two-step protocol: first, react the NHS ester at pH 7.2-7.5, then raise the pH to 8.5-9.0 for the bromoacetyl reaction.[7][8] |
| Hydrolysis of NHS Ester | SBAP is moisture-sensitive.[2] Always allow the reagent to come to room temperature before opening to prevent condensation. Prepare stock solutions in a dry, aprotic solvent like DMSO or DMF immediately before use and do not store aqueous solutions.[3] The half-life of the NHS ester decreases significantly as pH increases.[7] |
| Insufficient Molar Excess of SBAP | Start with a 20- to 50-fold molar excess of SBAP over the protein.[15] This may need to be optimized for your specific system. Titrate the SBAP concentration to find the optimal balance between crosslinking efficiency and protein aggregation. |
| Inaccessible Reactive Residues | The target lysine and cysteine residues may be buried within the protein's structure. Consider using a denaturing agent if preserving the native conformation is not critical. Alternatively, using a crosslinker with a longer spacer arm may be necessary.[3] |
Problem 2: Protein Aggregation or Precipitation
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Excessive Intermolecular Crosslinking | This occurs when the protein concentration is too high. Reduce the protein concentration in your reaction. Short spacer arm crosslinkers like SBAP are less prone to this, but it can still occur at high concentrations.[3] |
| High Crosslinker Concentration | An excessive molar ratio of SBAP can lead to non-specific modifications and aggregation. Perform a titration to determine the lowest effective concentration of SBAP for your experiment.[16] |
| Hydrophobicity of the Crosslinker | SBAP is not water-soluble and is typically dissolved in an organic solvent like DMSO.[2] Ensure the final concentration of the organic solvent in your reaction mixture is low (typically <10%) to avoid protein denaturation and precipitation. |
| Conformational Changes Leading to Instability | The crosslinking event itself might induce a conformational change that exposes hydrophobic patches, leading to aggregation.[17] Try performing the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
Problem 3: Altered Protein Function or Antibody Binding
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Crosslinking at an Active Site | The SBAP spacer arm may have linked residues within or near the active site or binding interface, sterically hindering its function. If the locations of key residues are known, consider site-directed mutagenesis to remove reactive lysines or cysteines in those regions. |
| Conformational Changes Induced by the Crosslinker | The rigid nature of the SBAP spacer can lock the protein into a non-native conformation.[18] Assess the protein's structure post-crosslinking using techniques like circular dichroism. If significant changes are observed, a crosslinker with a more flexible or longer spacer arm may be required.[19] |
| Non-specific Modifications | At a pH above 8.5, the NHS ester can have side reactions with serine, threonine, and tyrosine residues, although this is less common. The bromoacetyl group is highly selective for thiols.[8][9] Ensure your pH is well-controlled to minimize side reactions. |
Experimental Protocols & Visualizations
General Protocol for SBAP Crosslinking
-
Buffer Preparation: Prepare a non-amine, non-sulfhydryl-containing buffer (e.g., PBS, HEPES) at the desired pH (typically 7.5-8.0). Degas the buffer if your protein is sensitive to oxidation.
-
Protein Preparation: Dissolve your protein(s) in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).
-
SBAP Stock Solution: Immediately before use, dissolve SBAP in dry DMSO or DMF to a concentration of 10-50 mM.
-
Reaction: Add the SBAP stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold). Mix thoroughly but gently.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume excess NHS esters. Incubate for 15 minutes.
-
Removal of Excess Reagent: Remove unreacted SBAP and quenching buffer using dialysis or a desalting column.
Diagrams
Caption: Reaction mechanism of the SBAP crosslinker.
Caption: Comparison of short vs. long spacer arms.
References
- 1. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archive.gersteinlab.org [archive.gersteinlab.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 16. Effect of crosslinker concentration on characteristics of superporous hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dissecting In Vivo Cross-Linker Performance: Insights into Structural Dynamics and Molecular Rigidity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. elifesciences.org [elifesciences.org]
Validation & Comparative
A Head-to-Head Comparison for Cell Surface Protein Crosslinking: SBAP vs. Sulfo-SMCC
A Senior Application Scientist's Guide to Choosing the Right Heterobifunctional Crosslinker
For researchers, scientists, and drug development professionals, the covalent stabilization of protein interactions on the cell surface is a critical step in understanding complex biological systems and developing targeted therapeutics. Heterobifunctional crosslinkers, with their distinct reactive moieties, offer a precise two-step approach to linking proteins. This guide provides an in-depth, objective comparison of two popular amine-to-sulfhydryl crosslinkers: the classic, membrane-permeable SBAP (succinimidyl 3-(bromoacetamido)propionate) and the water-soluble, membrane-impermeable Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). We will delve into their chemical mechanisms, explore the practical implications of their differing properties, and provide a detailed experimental protocol for their direct comparison.
At the Bench: A Tale of Two Chemistries
The choice between SBAP and Sulfo-SMCC hinges on several key molecular differences that dictate their utility in specific experimental contexts. Understanding these distinctions is paramount to designing a successful cell surface crosslinking experiment.
Core Chemical & Physical Properties
| Property | SBAP (this compound) | Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Reactive Groups | NHS ester (amine-reactive), Bromoacetyl (sulfhydryl-reactive) | Sulfo-NHS ester (amine-reactive), Maleimide (sulfhydryl-reactive) |
| Spacer Arm Length | 6.2 Å[1] | 8.3 Å[2][3] |
| Water Solubility | Insoluble (requires organic solvent like DMSO or DMF) | Soluble (due to sulfonate group) |
| Cell Membrane Permeability | Permeable[1] | Impermeable[4] |
| Optimal pH (Amine Reaction) | 7.0 - 9.0 | 7.0 - 9.0[5][6] |
| Optimal pH (Sulfhydryl Reaction) | > 7.5 | 6.5 - 7.5[5][6] |
Expert Insight: The most striking difference lies in their solubility and membrane permeability. The sulfonate group on Sulfo-SMCC renders it highly water-soluble and prevents it from crossing the cell membrane, making it the default choice for specifically targeting cell surface proteins.[4] In contrast, the water-insoluble and membrane-permeable nature of SBAP means it can potentially crosslink intracellular proteins if not used carefully in a time-controlled manner on living cells.[1]
The Reaction Mechanism: A Deeper Dive
Both crosslinkers employ a two-step reaction, first targeting primary amines (like the side chain of lysine) via their NHS or Sulfo-NHS ester, followed by the reaction of their sulfhydryl-reactive group with a cysteine residue.
The Sulfhydryl-Reactive Moieties: Maleimide vs. Bromoacetyl
The key difference in the second step of the reaction lies in the reactivity of the maleimide (Sulfo-SMCC) versus the bromoacetyl (SBAP) group.
-
Maleimide (Sulfo-SMCC): Reacts with sulfhydryls via a Michael addition, which is highly efficient and specific at a pH range of 6.5-7.5.[5][6] This is advantageous as it allows for conjugation at physiological pH, minimizing potential damage to sensitive proteins. However, the resulting thiosuccinimide bond can be susceptible to hydrolysis and retro-Michael addition (thiol exchange), which could lead to some degree of reversibility.[7][8] The cyclohexane ring in the Sulfo-SMCC spacer arm does, however, confer added stability to the maleimide group, reducing its rate of hydrolysis.[7][9]
-
Bromoacetyl (SBAP): Reacts with sulfhydryls through an SN2 nucleophilic substitution to form a highly stable, irreversible thioether bond.[2][7] This reaction is most efficient at a slightly more alkaline pH of 7.5 and above.[7] While highly selective for thiols, at higher pH and with a large excess of the reagent, there is a potential for off-target reactions with other nucleophilic residues like histidine and lysine.[7]
Expert Insight: A crucial kinetic distinction exists between these two groups. Studies have shown that maleimides react with thiols at a rate that is 2 to 3 orders of magnitude faster than bromoacetyl groups at pH 6.5.[3][5][10] Conversely, the bromoacetyl group shows higher reactivity at more alkaline conditions, such as pH 9.0, while maintaining good chemoselectivity.[3][10] This differential reactivity can be exploited for sequential conjugations if desired.
Experimental Design: A Head-to-Head Comparison on Live Cells
To empirically determine the better crosslinker for a specific application, a direct comparison is essential. This protocol outlines a self-validating system to assess the efficiency of cell surface protein crosslinking and the impact on cell viability.
Objective:
To compare the efficiency of SBAP and Sulfo-SMCC in crosslinking a specific cell surface receptor to its interacting partner on live cells and to assess the impact of each crosslinker on cell viability.
Materials:
-
Adherent mammalian cell line expressing the target receptor and its interacting partner.
-
Cell culture medium, PBS (amine-free), HBSS.
-
SBAP (to be dissolved in anhydrous DMSO).
-
Sulfo-SMCC (to be dissolved in water or amine-free buffer).
-
Quenching solution: 1 M Tris pH 7.5 or 1 M Glycine.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Primary antibodies against the target receptor and its interacting partner.
-
Secondary antibodies for western blotting.
-
Cell viability assay kit (e.g., Trypan Blue, Calcein AM/Propidium Iodide).
Step-by-Step Protocol:
-
Cell Preparation:
-
Seed cells in multiple wells of a 6-well plate to have triplicate samples for each condition (No crosslinker control, SBAP, Sulfo-SMCC). Seed a parallel plate for the cell viability assay.
-
Grow cells to 80-90% confluency.
-
-
Crosslinker Preparation (Prepare immediately before use):
-
SBAP: Prepare a 25 mM stock solution in anhydrous DMSO.
-
Sulfo-SMCC: Prepare a 25 mM stock solution in amine-free buffer (e.g., PBS, pH 7.2).
-
-
Crosslinking Reaction:
-
Place the cell culture plates on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold, amine-free PBS.
-
For the respective wells, add 1 mL of ice-cold PBS containing the final concentration of the crosslinker (e.g., 1-2 mM). For the SBAP condition, the final DMSO concentration should be kept below 5%.
-
Incubate on ice for 30 minutes with gentle rocking.
-
Causality Check: Performing the reaction on ice slows down cellular processes, including receptor internalization, and minimizes the risk of the membrane-permeable SBAP entering the cells.
-
-
Quenching:
-
Aspirate the crosslinker solution.
-
Add 1 mL of ice-cold quenching solution (e.g., 50 mM Tris, pH 7.5) and incubate for 15 minutes on ice with gentle rocking. This will consume any unreacted NHS/Sulfo-NHS esters.
-
-
Cell Lysis:
-
Aspirate the quenching solution and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifugation.
-
-
Analysis by SDS-PAGE and Western Blotting:
-
Determine the protein concentration of each lysate.
-
Analyze equal amounts of protein from each sample by non-reducing SDS-PAGE and western blotting.
-
Probe the blots with antibodies against your target receptor and its interacting partner.
-
Expected Outcome: In the crosslinked samples, you should observe a higher molecular weight band corresponding to the complex of your target receptor and its interacting partner. The intensity of this band will indicate the efficiency of crosslinking for each reagent.
-
-
Cell Viability Assessment:
-
On the parallel plate, perform a cell viability assay (e.g., Calcein AM/Propidium Iodide staining followed by fluorescence microscopy or flow cytometry) immediately after the 30-minute crosslinking step (before quenching and lysis).
-
Compare the percentage of viable cells in the SBAP and Sulfo-SMCC treated wells to the no-crosslinker control.
-
Data Interpretation and Making the Right Choice
| Expected Outcome | Interpretation | Which Crosslinker to Choose? |
| High-MW band only with Sulfo-SMCC | SBAP may have lower efficiency on the cell surface under these conditions or may have caused cell lysis. | Sulfo-SMCC is the clear choice for this application. |
| High-MW band with both, but stronger with Sulfo-SMCC | Sulfo-SMCC is more efficient for this specific protein pair on the cell surface. | Sulfo-SMCC is likely the better option. |
| High-MW band with both, comparable intensity | Both crosslinkers are effective. | Choice may depend on secondary factors like cost or the need for a more stable thioether bond (favoring SBAP). |
| High cell viability with Sulfo-SMCC, low with SBAP | SBAP may be cytotoxic to the cells under the experimental conditions. | Sulfo-SMCC is the preferred reagent for live-cell applications. |
| No high-MW band with either | The proteins may not be in close enough proximity, or the crosslinking conditions need optimization (concentration, incubation time). | Further optimization is needed before a choice can be made. |
Trustworthiness through Self-Validation: This experimental design includes a no-crosslinker control to establish the baseline migration of the individual proteins and a cell viability assay to ensure that the observed crosslinking is not an artifact of cell death and membrane disruption. The comparison of the two crosslinkers under identical conditions provides a robust basis for selecting the optimal reagent.
Conclusion: A Strategic Decision
The choice between SBAP and Sulfo-SMCC is not merely a matter of preference but a strategic decision based on the specific demands of the experiment. For applications requiring strict localization of crosslinking to the cell surface, the water-soluble and membrane-impermeable Sulfo-SMCC is unequivocally the superior choice. Its high reactivity at physiological pH and proven track record in numerous cell surface studies make it a reliable and robust tool.
SBAP , with its shorter spacer arm and the formation of a highly stable thioether bond, remains a valuable reagent, particularly for applications where the resulting conjugate must withstand harsh conditions or for in vitro studies where membrane permeability is not a concern. However, its use in live-cell surface crosslinking requires careful control and validation to avoid intracellular crosslinking and potential cytotoxicity.
By understanding the underlying chemistry and empirically testing these reagents in a well-controlled experimental setup, researchers can confidently select the optimal tool to capture and characterize the dynamic protein interactions that govern cellular function.
References
- 1. Thermo Scientific™ SBAP (this compound) | Fisher Scientific [fishersci.ca]
- 2. benchchem.com [benchchem.com]
- 3. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of Cell Viability with Single-, Dual-, and Multi-Staining Methods Using Image Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mass Spectrometric Validation of Succinimidyl 3-(bromoacetamido)propionate (SBAP) Crosslinks
For researchers, scientists, and drug development professionals venturing into the intricate world of protein-protein interactions, the ability to capture and validate these fleeting connections is paramount. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to achieve this, providing distance constraints that illuminate protein structures and interaction interfaces.[1][2][3] This guide provides an in-depth comparison and a detailed protocol for the validation of crosslinks generated by Succinimidyl 3-(bromoacetamido)propionate (SBAP), a versatile heterobifunctional crosslinker.
The Rationale for SBAP in a Crowded Field of Crosslinkers
This compound (SBAP) is a heterobifunctional crosslinking agent, meaning it possesses two different reactive groups.[4][5] This characteristic allows for a controlled, two-step reaction, which minimizes undesirable self-conjugation and polymerization that can occur with homobifunctional crosslinkers.[6]
The SBAP molecule features:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (the N-terminus of proteins and the side chain of lysine residues).[7][8]
-
A bromoacetyl group that reacts with sulfhydryl groups (the side chain of cysteine residues).[5]
This dual reactivity makes SBAP an excellent choice for targeted crosslinking between specific amino acid residues, providing precise structural information.[1][9]
Comparative Analysis: SBAP vs. Alternative Crosslinkers
The choice of crosslinker is a critical experimental decision.[1] Below is a comparison of SBAP with other commonly used crosslinkers to guide your selection.
| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Cleavable? | Key Characteristics & Best Use Cases |
| SBAP | NHS ester, Bromoacetyl | 6.2 | No | Heterobifunctional , targeting amines and sulfhydryls. Ideal for controlled, sequential crosslinking to minimize side products.[10][11] |
| BS3 (Bis(sulfosuccinimidyl) suberate) | Sulfo-NHS ester, Sulfo-NHS ester | 11.4 | No | Homobifunctional , amine-reactive, and water-soluble.[11] Excellent for general protein complex stabilization and cell-surface crosslinking.[12] |
| DSS (Disuccinimidyl suberate) | NHS ester, NHS ester | 11.4 | No | Homobifunctional and amine-reactive. The non-sulfonated, membrane-permeable version of BS3. |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester, Maleimide | 11.6 | No | Heterobifunctional , targeting amines and sulfhydryls.[4][11] The maleimide group offers high specificity for sulfhydryls.[1] |
| DSSO (Disuccinimidyl sulfoxide) | NHS ester, NHS ester | 12.5 | MS-cleavable | Homobifunctional and amine-reactive. The MS-cleavable spacer arm simplifies data analysis by producing characteristic fragment ions.[2] |
Experimental Workflow: A Self-Validating Protocol
This protocol is designed to not only produce reliable crosslinks but also to incorporate steps that aid in their subsequent validation.
A. Protein Crosslinking with SBAP
-
Protein Preparation:
-
Ensure your protein(s) of interest are of high purity to avoid non-specific crosslinking.[13]
-
Buffer exchange the protein into an amine-free buffer (e.g., PBS or HEPES) at pH 7.2-8.0. Avoid buffers containing primary amines like Tris.
-
-
SBAP Reagent Preparation:
-
SBAP is moisture-sensitive and not readily soluble in aqueous buffers. Immediately before use, dissolve SBAP in an organic solvent like DMSO or DMF to create a 10-20 mM stock solution.
-
-
Step 1: Reaction with Primary Amines:
-
Add the SBAP stock solution to your protein sample at a 10-50 fold molar excess over the protein. The optimal ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature. This step conjugates the NHS ester of SBAP to the lysine residues and N-termini of your protein(s).
-
-
Quenching and Removal of Excess SBAP:
-
Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Remove excess, unreacted SBAP and quenching buffer using a desalting column or dialysis. This step is crucial to prevent the bromoacetyl group from reacting with the quenching agent.
-
-
Step 2: Reaction with Sulfhydryls:
-
If crosslinking two different proteins, add the sulfhydryl-containing protein to the bromoacetyl-activated protein from the previous step.
-
Adjust the pH to >7.5 (optimally 8.3) to facilitate the reaction of the bromoacetyl group with cysteine residues.[5]
-
Incubate for 30-90 minutes at room temperature.
-
-
Final Quenching:
-
Quench the bromoacetyl reaction by adding a sulfhydryl-containing reagent like DTT or 2-mercaptoethanol to a final concentration of 1-5 mM.
-
-
Verification of Crosslinking:
-
Analyze the reaction products by SDS-PAGE. A successful crosslinking reaction will show higher molecular weight bands corresponding to the crosslinked protein complex.
-
B. Sample Preparation for Mass Spectrometry
-
Protein Digestion:
-
Enrichment of Crosslinked Peptides (Optional but Recommended):
-
LC-MS/MS Analysis:
Mass Spectrometry Data Analysis and Validation
The identification of crosslinked peptides is a complex bioinformatic challenge because a single MS/MS spectrum contains fragment ions from two different peptides.[17] Specialized software is required to tackle this.
A. Software for Crosslink Identification
Several software packages are available for the analysis of XL-MS data. These tools search MS/MS spectra against a protein database to identify peptide pairs that are covalently linked.
-
pLink: A robust tool for identifying crosslinks and estimating the false discovery rate (FDR).[17]
-
XlinkX (for Proteome Discoverer): A user-friendly interface that supports various crosslinkers and allows for detailed result visualization.[18]
-
Kojak: A component of the Trans-Proteomic Pipeline (TPP) that supports a wide range of crosslinker chemistries.[19]
-
OpenPepXL: An open-source tool integrated into the OpenMS platform.[20]
-
Crux: A toolkit that includes functionalities for crosslinked database searching.[21]
B. The Mass Signature of an SBAP Crosslink
When two peptides, Peptide A (containing a lysine) and Peptide B (containing a cysteine), are crosslinked by SBAP, the resulting mass is:
Mass of Crosslinked Peptides = Mass of Peptide A + Mass of Peptide B + Mass of SBAP linker
The mass of the SBAP linker after reaction is 288.09 Da (C10H12N2O5, accounting for the loss of NHS and HBr). This precise mass addition is what the software uses to identify potential crosslinked peptide pairs.
C. The Validation Process: A Mark of Trustworthiness
Automated software results should always be manually validated.[16][22]
-
Examine the Precursor Mass Accuracy: The measured mass of the crosslinked peptide precursor ion should match the theoretical mass with high accuracy (typically within 10 ppm for high-resolution instruments).
-
Analyze the MS/MS Spectrum: A high-quality MS/MS spectrum is essential for confident identification. Look for:
-
A continuous series of b- and y-ions for both peptides. This confirms the sequence of each peptide in the pair.
-
High signal-to-noise ratio.
-
Good fragmentation coverage across both peptide backbones.
-
-
Confirm the Crosslinking Site: The fragmentation pattern should ideally pinpoint the exact lysine and cysteine residues involved in the crosslink.
-
Evaluate the Score and FDR: The software will provide a score indicating the quality of the peptide-spectrum match (PSM) and an FDR to estimate the rate of false positives. Only high-scoring identifications with a low FDR (e.g., <1-5%) should be considered.
By following this comprehensive guide, researchers can confidently employ SBAP for their crosslinking studies and rigorously validate their findings by mass spectrometry, leading to trustworthy and high-impact insights into the architecture of protein complexes.
References
- 1. Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. interchim.fr [interchim.fr]
- 6. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 10. Thermo Scientific™ SBAP (this compound) | Fisher Scientific [fishersci.ca]
- 11. korambiotech.com [korambiotech.com]
- 12. Cross-linking mass spectrometry uncovers protein interactions and functional assemblies in synaptic vesicle membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 14. Cross-Linking Mass Spectrometry Sample Preparation | MtoZ Biolabs [mtoz-biolabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Hecklab.com | XlinkX for Proteome Discoverer [hecklab.com]
- 19. moritz.isbscience.org [moritz.isbscience.org]
- 20. openms.de [openms.de]
- 21. Crux tandem mass spectrometry analysis software [crux.ms]
- 22. Crosslinking | Mass Spec Studio [msstudio.ca]
A Comparative Guide to Thioether Bond Stability in Bioconjugates
<
Introduction: The Linchpin of a Bioconjugate's Success
In the landscape of targeted therapeutics, particularly within the realm of Antibody-Drug Conjugates (ADCs), the linker is not merely a bridge but a critical determinant of success or failure.[][2] A bioconjugate's efficacy and safety profile are profoundly influenced by the stability of the covalent bond connecting the biological moiety (e.g., an antibody) to its payload (e.g., a cytotoxic drug).[3] An ideal linker must be exceptionally stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity and a diminished therapeutic window.[4] Upon reaching the target, however, the linker must facilitate efficient payload release.[4]
Among the various covalent linkages utilized, the thioether bond—typically formed by the reaction of a thiol (sulfhydryl) group from a cysteine residue with an electrophilic partner—is a mainstay.[5][6] This guide provides an in-depth, data-driven comparison of the stability of thioether bonds formed through different chemistries. While the prompt specified an inquiry into "SBAP," a comprehensive search of scientific literature revealed no publicly available information on a linker with this designation. Therefore, this guide will focus on the well-characterized and widely used thioether linkages, providing a foundational understanding for researchers to assess any thioether-forming chemistry.
The Chemistry of Thioether Bond Formation: A Tale of Two Mechanisms
The formation of a thioether bond in bioconjugation is predominantly achieved through two principal reaction mechanisms:
-
Michael Addition: This is the most common method, where a thiol attacks an electron-poor double bond. The reaction between a cysteine's thiol group and a maleimide moiety is the archetypal example of this approach, forming a thiosuccinimide linkage.[7] This reaction is favored for its rapid kinetics and high specificity under mild, physiological conditions.[8]
-
Nucleophilic Substitution: In this mechanism, a thiol displaces a leaving group from an aliphatic carbon. Haloacetamides (e.g., iodoacetamide) and phenyloxadiazole sulfones are classic examples of reagents that react with thiols via this SN2-type reaction to form a stable thioether bond.[9][10]
The choice of conjugation chemistry is the first and most critical decision point, as the resulting thioether linkage's architecture directly dictates its inherent stability.[11]
Mechanisms of Instability: Why Not All Thioether Bonds Are Created Equal
While generally robust, thioether bonds can be susceptible to degradation, primarily influenced by the chemistry used for their formation.[5]
The Achilles' Heel of Maleimide Conjugates: The Retro-Michael Reaction
The thiosuccinimide linkage formed from the maleimide-thiol reaction is notoriously susceptible to a retro-Michael reaction .[6] This reversal of the initial conjugation step is particularly problematic in the physiological environment, where abundant endogenous thiols, such as glutathione (GSH) and albumin, can attack the succinimide ring.[5][12] This thiol exchange leads to the deconjugation of the payload, which can then bind to other circulating proteins, causing off-target toxicity and reducing the therapeutic efficacy of the bioconjugate.[7][13]
The rate of this deconjugation is a critical parameter. Studies have shown that traditional N-alkyl maleimide conjugates can exhibit significant payload loss, with approximately 50% of the conjugate degrading over a seven-day period in human plasma.[4]
Caption: Instability pathway of maleimide-derived thioether bonds via retro-Michael reaction.
Strategies to Mitigate Maleimide Instability
Significant research has focused on overcoming the instability of the thiosuccinimide linkage:
-
Hydrolysis: The succinimide ring can undergo hydrolysis to form a stable, ring-opened succinamic acid structure that is resistant to the retro-Michael reaction.[6][14] However, this hydrolysis is often slow.[14] N-aryl maleimides have been developed to accelerate this stabilizing hydrolysis.[4]
-
Next-Generation Maleimides: Diiodomaleimides (DIM) have been shown to offer rapid bioconjugation with reduced hydrolysis, enabling the linkage of even sterically hindered proteins.[15] Linkers based on maleamic methyl esters have also demonstrated significantly improved stability compared to conventional maleimides.[16]
-
Thiazine Formation: When a peptide with an N-terminal cysteine is conjugated to a maleimide, a chemical rearrangement can form a thiazine structure. This linkage is markedly more stable and over 20 times less susceptible to glutathione-mediated degradation than the standard thiosuccinimide thioether.[17]
Oxidation and Hydrolysis
Thioether bonds, regardless of their formation chemistry, are susceptible to oxidation, which can convert the sulfur atom to a sulfoxide or a sulfone.[10][18] This can alter the physicochemical properties of the bioconjugate, potentially affecting its conformation, solubility, and interaction with its target.[18][19] While direct hydrolysis of the thioether bond itself is generally not a significant degradation pathway under physiological conditions, the hydrolysis of adjacent chemical structures (like the succinimide ring in maleimide conjugates) is a key factor in overall stability.[14][20]
Comparative Stability Analysis: Maleimide vs. Alternatives
The choice of linker chemistry has a profound impact on the in vivo stability of the resulting bioconjugate. Linkers that form thioether bonds via nucleophilic substitution, such as those derived from phenyloxadiazole sulfones, have been shown to offer superior stability compared to traditional maleimides.[9][21]
| Linker Chemistry | Conjugation Reaction | Key Stability Feature / Liability | Reported Stability in Plasma/Serum |
| N-Alkyl Maleimide | Michael Addition | Liability: Susceptible to retro-Michael reaction and thiol exchange.[6] | ~33-65% intact after 7 days in mouse serum.[4] ~50% intact after 7 days in human plasma.[4] |
| N-Aryl Maleimide | Michael Addition | Feature: Accelerated hydrolysis of the thiosuccinimide ring, leading to a more stable, ring-opened form.[4] | >80% intact after 7 days in mouse serum.[4] |
| Maleamic Methyl Ester | Michael Addition | Feature: Designed to mimic the stable, ring-opened hydrolysate of thiosuccinimide directly upon conjugation.[16] | ~96.2% intact after 14 days in albumin solution.[16] |
| Phenyloxadiazole Sulfone | Nucleophilic Substitution | Feature: Forms a highly stable thioether bond resistant to thiol exchange.[9] | Half-life doubled relative to a maleimide conjugate in human plasma.[9] |
| Haloacetamide (e.g., Iodoacetamide) | Nucleophilic Substitution | Feature: Forms a very stable, irreversible thioether bond. | Generally considered highly stable with minimal deconjugation reported. |
Experimental Protocols for Assessing Thioether Bond Stability
To ensure trustworthiness and generate reliable data, stability assays must be conducted under rigorous, controlled conditions. The following protocols provide a framework for assessing the stability of thioether-linked bioconjugates.
Protocol 1: In Vitro Plasma Stability Assay
This assay is the gold standard for predicting the in vivo stability of a bioconjugate.[22][23]
Objective: To quantify the rate of payload deconjugation from a bioconjugate when incubated in plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human).[24]
Methodology:
-
Reagent Preparation:
-
Thaw plasma (e.g., human plasma with anticoagulant) at 37°C. Centrifuge to remove any precipitates.
-
Prepare a stock solution of the test bioconjugate (e.g., an ADC) in a suitable buffer like PBS (pH 7.4).[25]
-
-
Incubation:
-
Time-Point Sampling:
-
Collect aliquots at multiple time points (e.g., 0, 1, 6, 24, 48, 72, and 144 hours).[25] The 0-hour sample serves as the baseline control.
-
Immediately stop the reaction in the collected aliquots, typically by freezing at -80°C.
-
-
Analysis by LC-MS:
-
Immunoaffinity Capture (IAC): To isolate the bioconjugate from the complex plasma matrix, use an anti-human Fc antibody conjugated to magnetic beads or resin.[25][26]
-
Elution: After washing, elute the captured bioconjugate using an acidic buffer.[25]
-
LC-MS Analysis: Analyze the purified samples using high-resolution liquid chromatography-mass spectrometry (LC-MS).[22][26]
-
Chromatography: Use reverse-phase HPLC with a column suitable for intact protein analysis (e.g., C4 or C8).[25]
-
Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the average drug-to-antibody ratio (DAR) for the intact bioconjugate at each time point.[25]
-
-
-
Data Interpretation:
Caption: Experimental workflow for the in vitro plasma stability assay.
Protocol 2: Glutathione (GSH) Challenge Assay
Objective: To specifically assess the susceptibility of a thioether linkage to thiol exchange, particularly for maleimide-based conjugates.
Methodology:
-
Sample Preparation: Prepare the bioconjugate in PBS (pH 7.4).
-
Challenge: Add a significant molar excess of glutathione (e.g., 100 equivalents or a concentration of 1-10 mM, representative of intracellular levels).[17][27]
-
Incubation: Incubate the mixture at 37°C, taking time points as described in the plasma stability assay.
-
Analysis: Analyze the samples by LC-MS to quantify the amount of intact bioconjugate remaining and to identify the formation of glutathione-payload adducts.[17]
Causality and Interpretation: This assay provides a direct measure of the linkage's vulnerability to the retro-Michael reaction. A rapid loss of intact conjugate in this assay, compared to a buffer-only control, strongly indicates poor stability due to thiol exchange.[17] Comparing different linkers head-to-head in this assay is a powerful way to rank their relative stability.
Conclusion and Future Outlook
The stability of the thioether bond is a cornerstone of effective bioconjugate design. While the traditional maleimide-thiol linkage has been widely used, its inherent instability via the retro-Michael reaction presents a significant challenge for developing safe and effective therapeutics.[6][13] The data clearly demonstrate that next-generation linkers, which either promote stabilizing hydrolysis of the thiosuccinimide ring or utilize alternative, more robust chemistries like sulfones, offer superior stability profiles.[4][9]
For researchers and drug developers, a rigorous, data-driven assessment of linker stability is not optional—it is fundamental. Employing quantitative assays, such as plasma stability and glutathione challenge studies, provides the critical data needed to select a linker chemistry that balances circulatory stability with efficient payload release. As the field of bioconjugation advances, the rational design of linkers with precisely tuned stability profiles will continue to be a key driver of innovation, leading to the development of safer and more potent targeted therapies.
References
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. escholarship.org [escholarship.org]
- 19. Tuning Sulfur Oxidation States on Thioether-Bridged Peptide Macrocycles for Modulation of Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 24. ADC Plasma Stability Assay [iqbiosciences.com]
- 25. benchchem.com [benchchem.com]
- 26. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Glutathione Mediates Control of Dual Differential Bio‐orthogonal Labelling of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Heterobifunctional Crosslinkers: Navigating Alternatives to SBAP
In the intricate field of bioconjugation, the strategic selection of a crosslinking agent is a critical determinant of experimental success. For researchers and drug development professionals, Succinimidyl 3-(bromoacetamido)propionate (SBAP) has long been a staple reagent for linking amine- and sulfhydryl-containing molecules. However, the expanding demands for precision, stability, and functionality in modern bioconjugates—from antibody-drug conjugates (ADCs) to immobilized enzymes—necessitate a deeper understanding of the available alternatives.[1][2][3]
This guide offers an in-depth comparison of heterobifunctional crosslinkers, moving beyond a simple catalog of reagents. We will deconstruct the chemistry of SBAP, evaluate its common alternatives by comparing their reactivity and structural features, and provide practical, field-tested protocols to empower you to make the most informed choice for your application.
Understanding the Benchmark: this compound (SBAP)
SBAP is a heterobifunctional crosslinker featuring two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group.[4][5] This architecture allows for a controlled, two-step conjugation process, which is a significant advantage over homobifunctional crosslinkers that can lead to undesirable polymerization.[1][3][6]
-
Amine-Reactivity: The NHS ester targets primary amines (-NH₂) found on lysine residues and the N-terminus of proteins, forming a stable amide bond. This reaction proceeds optimally at a pH of 7-9.[4]
-
Sulfhydryl-Reactivity: The bromoacetyl group reacts with sulfhydryl groups (-SH) on cysteine residues via nucleophilic substitution, creating a stable thioether bond. This reaction is most efficient at a pH greater than 7.5.[4][7]
Despite its utility, SBAP has limitations. The bromoacetyl group can exhibit lower reaction kinetics compared to other sulfhydryl-reactive groups and requires a higher pH, which may not be suitable for all proteins.[8][9] Furthermore, as a water-insoluble reagent, it must first be dissolved in an organic solvent like DMSO or DMF, which can be detrimental to sensitive proteins.
The Landscape of Alternatives: A Comparative Analysis
The choice of an alternative crosslinker hinges on several critical parameters: reactivity, spacer arm length, solubility, and cleavability.[1] Here, we compare the most viable alternatives to SBAP.
Maleimide-Based Crosslinkers: The High-Efficiency Standard
Maleimides are the most popular sulfhydryl-reactive functional group, prized for their high reactivity and specificity at a physiological pH range (6.5-7.5).[10][11] This lower pH requirement, compared to bromoacetyls, is often gentler on proteins and minimizes potential side reactions with other nucleophiles like amines.[10][12]
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable crosslinker with a rigid cyclohexane bridge in its spacer arm, which enhances the stability of the maleimide group.[6][11][13] It is a go-to reagent for creating stable conjugates like ADCs.[6]
-
Sulfo-SMCC: The sulfonated, water-soluble analog of SMCC.[2][13][14] This is a crucial advantage, as it eliminates the need for organic solvents, simplifying protocols and protecting protein integrity.[14][15]
Iodoacetyl-Based Crosslinkers: The Highly Reactive Cousin
Iodoacetyl groups, like bromoacetyls, react with sulfhydryls to form stable thioether bonds. Generally, iodoacetamides are more reactive than their bromoacetamide counterparts, which can be advantageous for rapid conjugation but may also increase the risk of off-target reactions if not carefully controlled.[16]
-
SIA (Succinimidyl iodoacetate): An amine-to-sulfhydryl crosslinker with a very short spacer arm (1.5 Å).[17][18][19][20][21] Its high reactivity and minimal length make it suitable for applications where proximity is being probed.
Pyridyldithiol-Based Crosslinkers: The Cleavable Option
For applications requiring the separation of conjugated molecules, such as affinity purification or drug release studies, cleavable crosslinkers are essential.[22][23] Pyridyldithiol-based reagents react with sulfhydryls to form a disulfide bond (-S-S-), which can be readily cleaved by reducing agents.
-
SPDP (Succinimidyl 3-(2-pyridyldithio)propionate): A classic cleavable crosslinker.[24][25] The reaction releases pyridine-2-thione, which can be quantified spectrophotometrically at 343 nm to monitor the progress of the conjugation.[24][26]
-
LC-SPDP & Sulfo-LC-SPDP: These are long-chain (LC) and water-soluble (Sulfo) versions of SPDP, offering greater flexibility and improved solubility for more demanding applications.[13]
Quantitative Performance at a Glance
| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Cleavable? | Key Feature |
| SBAP | NHS ester, Bromoacetyl | 6.2[5] | No | Haloacetyl reactivity, peptide-like spacer[7] |
| SMCC | NHS ester, Maleimide | 8.3[13] | No | High stability, rigid cyclohexane spacer[6][11] |
| Sulfo-SMCC | Sulfo-NHS ester, Maleimide | 8.3[27] | No | High water solubility[2][14] |
| SIA | NHS ester, Iodoacetyl | 1.5[17][18][19] | No | Shortest spacer, higher reactivity than bromoacetyl[18] |
| SPDP | NHS ester, Pyridyldithiol | 6.8[13] | Yes (Disulfide) | Reductant-cleavable, reaction is quantifiable[24][26] |
| Sulfo-LC-SPDP | Sulfo-NHS ester, Pyridyldithiol | 15.7[13] | Yes (Disulfide) | Water-soluble, long-chain, cleavable[13] |
Experimental Design and Protocols
The key to successful conjugation is a well-designed, self-validating protocol. A two-step sequential reaction is almost always preferable to minimize unwanted side-products.[1][28][29]
Experimental Workflow: Two-Step Conjugation
The following diagram illustrates the fundamental logic of a two-step crosslinking strategy, which is central to the protocols described below.
Caption: A generalized workflow for two-step heterobifunctional crosslinking.
Protocol 1: Stable Conjugation Using Sulfo-SMCC
This protocol details the creation of a stable, non-cleavable conjugate (e.g., an antibody-enzyme complex) using a water-soluble maleimide crosslinker.
Materials:
-
Amine-containing protein (e.g., Antibody) in amine-free buffer (e.g., PBS, pH 7.2-7.5)[14]
-
Sulfo-SMCC
-
Sulfhydryl-containing molecule (e.g., enzyme, peptide)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Quenching buffer (e.g., Tris or glycine)
Methodology:
-
Protein Preparation: Prepare the amine-containing protein at a concentration of 1-10 mg/mL in conjugation buffer. Ensure the buffer is free of extraneous primary amines.
-
Crosslinker Preparation: Immediately before use, dissolve Sulfo-SMCC in water to a concentration of ~10 mg/mL.[27] Note: Do not dissolve Sulfo-SMCC directly in buffers with high salt concentrations, as solubility will be poor.[27][29]
-
Activation of Amine-Protein: Add a 10- to 20-fold molar excess of the dissolved Sulfo-SMCC to the protein solution.[28] Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[28]
-
Removal of Excess Crosslinker: This is a critical step to prevent self-conjugation of the second molecule. Remove non-reacted Sulfo-SMCC using a desalting column equilibrated with conjugation buffer.[28][29]
-
Conjugation to Sulfhydryl-Molecule: Immediately add the sulfhydryl-containing molecule to the purified, maleimide-activated protein. Incubate for 1-2 hours at room temperature at pH 6.5-7.5.[14]
-
Quenching and Purification: Quench any unreacted maleimide groups by adding a thiol-containing compound like cysteine. Purify the final conjugate from excess reagents using size-exclusion chromatography or dialysis.
Protocol 2: Reversible Conjugation and Cleavage Using SPDP
This protocol is designed for applications where the release of a conjugated molecule is desired.
Materials:
-
Amine-containing protein (Protein 1) and Sulfhydryl-containing protein (Protein 2)
-
SPDP
-
Organic Solvent (DMSO or DMF)
-
Reducing Agent (e.g., DTT, TCEP)
-
Desalting columns
Methodology:
-
Activation of Protein 1: Dissolve SPDP in DMSO to 20 mM.[26][30] Add a 20-fold molar excess to Protein 1 in PBS (pH 7.5). Incubate for 30-60 minutes at room temperature.[26]
-
Purification: Remove excess SPDP and the N-hydroxysuccinimide byproduct using a desalting column.
-
Conjugation: Combine the purified, SPDP-activated Protein 1 with the sulfhydryl-containing Protein 2. The pyridyldithiol group will react with the sulfhydryl, forming a disulfide bond. Incubate for 1-2 hours at room temperature.[30]
-
Purification of Conjugate: Purify the Protein 1-S-S-Protein 2 conjugate to remove unreacted molecules.
-
Cleavage: To release Protein 2, add DTT to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature. This will reduce the disulfide bond, releasing Protein 2 with a free thiol group.[24]
Visualizing the Chemistry: Reaction Mechanisms
A clear understanding of the underlying chemical reactions is essential for troubleshooting and optimization.
Caption: Core reaction chemistries of heterobifunctional crosslinkers.
Conclusion and Final Recommendations
The optimal choice of a heterobifunctional crosslinker is fundamentally application-dependent. While SBAP is a functional reagent, its alternatives offer significant advantages that can enhance the precision, stability, and versatility of your bioconjugates.
-
For stable, non-cleavable linkages , Sulfo-SMCC is highly recommended as a first-line alternative due to its high efficiency, maleimide stability, and crucial water solubility.
-
For applications requiring cleavability , such as reversible immobilization or triggered drug release, SPDP and its derivatives provide a reliable, reducible disulfide linkage.
-
For specialized cases demanding a very short, rigid spacer , SIA remains a viable, albeit highly reactive, option.
By moving beyond a single, familiar reagent and embracing the diverse chemical toolkit available, researchers and developers can unlock new possibilities in the design and execution of their bioconjugation strategies, leading to more robust and effective outcomes.
References
- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. biocompare.com [biocompare.com]
- 5. Thermo Scientific SBAP (this compound) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 12. benchchem.com [benchchem.com]
- 13. covachem.com [covachem.com]
- 14. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 15. nbinno.com [nbinno.com]
- 16. benchchem.com [benchchem.com]
- 17. covachem.com [covachem.com]
- 18. dcchemicals.com [dcchemicals.com]
- 19. Thermo Scientific SIA (succinimidyl iodoacetate) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 20. N-Succinimidyl iodoacetate (SIA) [proteochem.com]
- 21. SIA (succinimidyl iodoacetate) 50 mg | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 22. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 25. Cross-Linker SPDP | CAS 68181-17-9 Dojindo [dojindo.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. proteochem.com [proteochem.com]
- 28. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. interchim.fr [interchim.fr]
immunogenicity of SBAP crosslinker in bioconjugates compared to maleimide linkers
An In-Depth Guide to the Immunogenicity of Bioconjugate Linkers: SBAP vs. Maleimide
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The choice of a chemical linker is a critical decision in the development of bioconjugates, particularly antibody-drug conjugates (ADCs), with profound implications for therapeutic efficacy, stability, and safety. A key safety concern is immunogenicity, the propensity of the bioconjugate to elicit an unwanted immune response. This guide provides a detailed comparison of two widely used thiol-reactive crosslinkers: succinimidyl 3-(bromoacetamido)propionate (SBAP) and maleimide-based linkers. While maleimide chemistry is prevalent, it is susceptible to a retro-Michael reaction in vivo, leading to linker instability, payload migration, and the potential creation of neoantigens. In contrast, the haloacetamide group of SBAP forms a highly stable thioether bond, minimizing these risks. This guide will explore the underlying chemical mechanisms, present the supporting evidence for these differences, and provide standardized protocols for evaluating the immunogenicity of the resulting bioconjugates.
Introduction: The Pivotal Role of the Linker in Bioconjugate Immunogenicity
Bioconjugates, which combine the specificity of a biological macromolecule like a monoclonal antibody (mAb) with a functional molecule such as a cytotoxic drug, have revolutionized targeted therapy.[1] The linker, a seemingly simple bridge, is a sophisticated component that dictates the stability of the conjugate in circulation, the efficiency of payload release, and, critically, its immunological profile.[2][3]
An immune response against a therapeutic bioconjugate, leading to the formation of anti-drug antibodies (ADAs), can have a range of clinical consequences, from no observable effect to altered pharmacokinetics (PK), loss of efficacy, or severe adverse events.[4] The structural components of an ADC—the antibody, the linker, and the small molecule payload—can all contribute to immunogenicity. The linker and payload can act as haptens, small molecules that can elicit an immune response when attached to a large carrier protein (the mAb).[5][6] Therefore, linker stability is paramount; a linker that prematurely releases its payload in circulation can lead to off-target toxicity and the creation of new, potentially immunogenic entities.[1][]
The Chemistry of Conjugation: Forming the Thioether Bond
Both SBAP and maleimide linkers are designed to react with sulfhydryl (thiol) groups, most commonly from cysteine residues on an antibody. However, the chemical reactions they employ and the stability of the resulting bonds are fundamentally different.
Maleimide Linkers
Maleimide linkers react with thiols via a Michael addition reaction. This reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5.[][9][10] It proceeds rapidly under mild, physiological conditions, making it a cornerstone of ADC development.[11]
SBAP (Haloacetamide) Linkers
SBAP is a heterobifunctional crosslinker containing an NHS ester, which reacts with primary amines (like lysine), and a bromoacetyl group.[12] For the purpose of this comparison, we focus on the bromoacetyl group (a type of haloacetamide), which undergoes a nucleophilic substitution reaction with a sulfhydryl group to form a stable thioether bond.[12]
References
- 1. Antibody-Drug Conjugates (ADCs): current and future biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 11. nbinno.com [nbinno.com]
- 12. SBAP (this compound) | Sigma-Aldrich [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Quantification of Site-Specific SBAP Conjugation Efficiency
Welcome to a comprehensive technical guide on the analytical quantification of Silyl-Based Antibody Peeling (SBAP) conjugation. As ADC development pivots towards highly controlled, site-specific conjugation technologies, the analytical frameworks we use to characterize these molecules must evolve in lockstep. This guide moves beyond mere procedural lists to explain the causality behind methodological choices, ensuring that every analytical run is a self-validating system for assessing the efficiency and homogeneity of your SBAP-conjugated products.
The core challenge in ADC analysis lies in managing its inherent heterogeneity.[1] SBAP technology aims to minimize this by enabling site-specific payload attachment, leading to a more uniform drug-to-antibody ratio (DAR) and predictable pharmacokinetic profiles.[2][3] However, verifying this homogeneity and accurately quantifying the conjugation efficiency requires a suite of orthogonal, high-resolution analytical techniques. This guide provides an in-depth comparison of the primary methods employed in the field, complete with field-tested protocols and the strategic rationale for their deployment.
Part 1: The SBAP Conjugation Workflow: A Conceptual Overview
Silyl-based chemistries, such as those involving silyl ethers, offer a versatile platform for creating linkers that can be cleaved under specific conditions.[4] In the context of "antibody peeling," this likely refers to a process where a silyl protecting group is selectively removed from a specific site on the antibody (e.g., an engineered cysteine or a modified lysine), "unmasking" a reactive handle for precise payload conjugation. This site-specific approach is designed to overcome the stochastic distribution of drugs seen in traditional conjugation methods.[5]
The precise control afforded by SBAP necessitates equally precise analytical oversight. The primary goal is to resolve and quantify the different DAR species (DAR 0, DAR 2, DAR 4, etc.) and confirm the absence of unconjugated antibody, which is a critical quality attribute (CQA).[6]
Part 2: Core Analytical Techniques for SBAP Conjugate Characterization
The choice of analytical technique is dictated by the physicochemical changes imparted by the drug-linker. Most payloads are hydrophobic, meaning that as the DAR increases, the overall hydrophobicity of the ADC molecule also increases. This principle is the foundation of the most powerful chromatographic methods for DAR determination.
Hydrophobic Interaction Chromatography (HIC): The Native Gold Standard
HIC is arguably the most widely adopted method for DAR determination of intact ADCs, particularly for cysteine-linked conjugates.[7][8] Its primary advantage lies in its non-denaturing conditions (neutral pH, no organic solvents), which preserve the native structure of the antibody.[7] This allows for the separation of different drug-loaded species based on subtle differences in their surface hydrophobicity.
Causality Behind HIC: In a high-salt mobile phase, the hydration shell around the protein is reduced, exposing hydrophobic patches that bind to the stationary phase. A decreasing salt gradient rehydrates the protein, causing it to elute. More hydrophobic species (higher DAR) are retained longer and elute last.[9]
-
System Preparation: Use a bio-inert HPLC system to prevent corrosion from high-salt mobile phases.
-
Column: TSKgel Butyl-NPR column (4.6 mm x 3.5 cm, 2.5 µm) or similar.[10]
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.[10]
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.[10]
-
Gradient:
-
0-20 min: 0% to 70% B
-
20-22 min: Hold at 70% B
-
22-25 min: Return to 0% B
-
25-32 min: Re-equilibrate at 0% B
-
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 25°C.[10]
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dilute ADC to 1 mg/mL in Mobile Phase A. Inject 10-20 µL.
-
Data Analysis: Integrate the peak areas for each species (unconjugated mAb, DAR 2, DAR 4, etc.). Calculate the weighted average DAR using the formula: Average DAR = Σ (% Area of Species * DAR of Species) / Σ (% Area of all Species)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
While HIC is the traditional choice, RP-HPLC has emerged as a powerful, high-resolution alternative, especially for homogenous, site-specific ADCs.[11][12] RP-HPLC typically uses denaturing conditions (acidic pH, organic solvents, high temperature), which can be advantageous for reducing complexity and achieving sharp peaks.[12] It is often used to analyze the ADC at the subunit level (reduced light and heavy chains) but can also be applied to the intact ADC.
Causality Behind RP-HPLC: The protein is denatured, exposing its hydrophobic core. It binds strongly to a hydrophobic stationary phase (e.g., C4 or C8). An increasing gradient of organic solvent (like acetonitrile) disrupts these hydrophobic interactions, eluting the components in order of increasing hydrophobicity. For site-specific ADCs, the simplified mixture of species often allows for baseline resolution of intact DAR variants.[12]
-
System: UHPLC system with a high-pressure gradient pump and thermostat-controlled column compartment.
-
Column: Agilent AdvanceBio mAb RP C4 (2.1 x 150 mm, 3.5 µm) or similar.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: 30% to 60% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 80-90°C (High temperature is critical for good peak shape and recovery).
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute ADC to 1 mg/mL in water or Mobile Phase A. Inject 1-5 µL.
-
Data Analysis: Similar to HIC, calculate the weighted average DAR from the integrated peak areas of the resolved intact ADC species.
Mass Spectrometry (MS): The Definitive Characterization
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides unambiguous identification of ADC species.[13] While HIC and RP-HPLC quantify based on retention time and peak area, MS confirms the identity of each peak by its mass. Native MS, often coupled with Size Exclusion Chromatography (SEC) for online buffer exchange, allows for analysis of the intact ADC without denaturation.[9]
Causality Behind MS Analysis:
-
Intact Mass Analysis: The ADC is ionized (e.g., via electrospray ionization) and its mass-to-charge ratio (m/z) is measured. Deconvolution of the resulting spectrum reveals the precise mass of each DAR species, confirming conjugation and calculating average DAR.
-
Peptide Mapping: The ADC is digested into peptides, which are then analyzed by LC-MS/MS. This "bottom-up" approach can pinpoint the exact location of conjugation, providing ultimate confirmation of site-specificity.[6]
Part 3: Comparative Guide to Analytical Techniques
The selection of an analytical method is a strategic decision based on the development stage, the specific molecular characteristics of the ADC, and the information required. A multi-method, orthogonal approach is always recommended for comprehensive characterization.
| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) |
| Principle | Separation by surface hydrophobicity | Separation by bulk hydrophobicity | Separation by mass-to-charge ratio |
| Conditions | Native (non-denaturing) | Denaturing (organic, acid, heat) | Native or Denaturing |
| Primary Use | Quantification of DAR species distribution | High-resolution separation of DAR species | Confirmation of mass & identity , site analysis |
| Resolution | Good to Excellent for Cys-linked ADCs | Excellent for homogenous, site-specific ADCs | Ultimate specificity by mass |
| MS Compatibility | Challenging due to high non-volatile salts | Good with volatile mobile phases (e.g., TFA) | Inherently compatible |
| Pros | - Preserves native structure- Widely accepted method[7]- Robust and reproducible | - High resolution and sharp peaks[11]- Can resolve positional isomers- MS-compatible mobile phases | - Unambiguous identification- Provides exact mass- Can identify conjugation site[6] |
| Cons | - Lower resolution for very hydrophobic ADCs- MS incompatibility[7] | - Denaturing conditions can risk on-column degradation[14]- Requires high temperature | - Less quantitative than UV-based methods- Complex data analysis |
Part 4: Comparison with Alternative Conjugation Methods
Understanding the analytical output for SBAP conjugates is best done in the context of other methods:
-
Stochastic Lysine Conjugation: This method produces a highly heterogeneous mixture with a wide DAR distribution (e.g., DAR 0 to 8). HIC or RP-HPLC analysis results in broad, often overlapping peaks, making precise quantification of individual species difficult. Average DAR is typically the only reportable value.
-
Stochastic Cysteine Conjugation (Reduced Disulfides): This yields a more defined mixture of DAR 0, 2, 4, 6, and 8. HIC is the ideal technique here, typically providing baseline resolution of all even-numbered DAR species.[8]
-
SBAP (Site-Specific): Like other engineered site-specific methods, SBAP is expected to produce a highly simplified mixture, for instance, predominantly one major DAR species (e.g., DAR 2 or DAR 4) and a small amount of unconjugated (DAR 0) antibody. This homogeneity makes it amenable to high-resolution techniques like RP-HPLC and allows for more precise quantification and characterization by MS.[3][12]
Conclusion
The quantification of SBAP conjugation efficiency is a critical step in the CMC (Chemistry, Manufacturing, and Controls) strategy for developing a novel ADC. While no single technique can provide a complete picture, a combination of HIC and/or RP-HPLC for quantification, supported by MS for identity confirmation, forms a robust, self-validating analytical platform.
For routine process monitoring and QC, a well-developed HIC-HPLC or RP-HPLC method offers the best balance of throughput, precision, and quantitative power. For in-depth characterization, reference standard qualification, and investigation of any unexpected impurities, LC-MS at the intact, subunit, and peptide levels is indispensable. By understanding the causal principles behind each technique, researchers can not only generate high-quality data but also troubleshoot and adapt these methods to the unique challenges presented by their specific SBAP-conjugated molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Analytical Methods for Antibody-Drug Conjugates Produced by Chemical Site-Specific Conjugation: First-Generation AJICAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-Specific Conjugation Quantitation of a Cysteine-Conjugated Antibody-Drug Conjugate Using Stable Isotope Labeling Peptide Mapping LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. bioprocessintl.com [bioprocessintl.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. molnar-institute.com [molnar-institute.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. news-medical.net [news-medical.net]
- 14. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the PEGylation Landscape: A Comparative Analysis of SBAP and SM(PEG)n for Protein Modification
For researchers, scientists, and drug development professionals, the strategic PEGylation of proteins is a cornerstone of modern biopharmaceutical development. Covalent attachment of polyethylene glycol (PEG) can dramatically improve a protein's therapeutic profile by enhancing its solubility, extending its circulatory half-life, and reducing its immunogenicity.[1][2][3] However, the success of PEGylation hinges on the choice of the crosslinking reagent, which dictates the nature and stability of the resulting protein-PEG conjugate. This guide provides an in-depth, objective comparison of two widely used heterobifunctional crosslinkers: Succinimidyl 3-(acetylthio)propionate (SBAP), also known as SATP, and Succinimidyl-(N-maleimidopropionamido)polyethylene glycol (SM(PEG)n). We will delve into their respective reaction mechanisms, the stability of the formed linkages, and the practical implications for your experimental design, supported by detailed protocols and comparative data.
The Critical Role of the Linker in PEGylation Strategy
The choice between SBAP and SM(PEG)n is fundamentally a choice between two different covalent linkages: a disulfide bond or a thioether bond. This decision has profound consequences for the stability and potential reversibility of the PEGylation. While both reagents feature an N-hydroxysuccinimide (NHS) ester for targeting primary amines (lysine residues and the N-terminus) on the protein, their second reactive groups are distinct, leading to different conjugation pathways and final products.[4][5]
At a Glance: SBAP vs. SM(PEG)n
| Feature | SBAP (Succinimidyl 3-(acetylthio)propionate) | SM(PEG)n (Succinimidyl-(N-maleimidopropionamido)polyethylene glycol) |
| Primary Target | Primary amines (-NH2) | Primary amines (-NH2) |
| Secondary Target | Thiols (-SH), after deprotection | Thiols (-SH) |
| Resulting Linkage | Reversible disulfide bond (-S-S-) | Stable thioether bond (-S-) |
| PEG Spacer | Not intrinsic; requires separate PEG reagent | Integrated PEG spacer of defined length (n) |
| Key Advantage | Allows for cleavable PEGylation | Forms a highly stable, non-reducible linkage |
| Primary Application | Reversible protein modification, drug delivery systems requiring payload release | Stable, long-circulating bioconjugates |
Deep Dive into the Chemistry: Reaction Mechanisms and Stability
SBAP: The Path to Reversible Disulfide Linkages
SBAP facilitates a two-step process for introducing a protected thiol group onto a protein.
-
Amination: The NHS ester of SBAP reacts with primary amines on the protein surface to form a stable amide bond. This introduces an acetyl-protected sulfhydryl group.
-
Deprotection and Disulfide Formation: The acetyl group is then removed using hydroxylamine, exposing a free thiol. This newly introduced thiol can then form a disulfide bond with a thiol-containing PEG molecule.
This strategy results in a PEGylated protein connected by a disulfide bridge, which is susceptible to cleavage by reducing agents like dithiothreitol (DTT) or endogenous reducing environments within a cell.[6] This reversibility can be advantageous for applications where the release of the unmodified protein is desired.[6]
SM(PEG)n: Forging a Stable Thioether Bond
SM(PEG)n is a heterobifunctional crosslinker that directly connects amine- and sulfhydryl-containing molecules.[4] The process is typically a two-step sequential reaction:
-
Amine Reaction: The NHS ester end of the SM(PEG)n reagent reacts with primary amines on the first protein.[4]
-
Thiol Reaction: The maleimide group at the other end of the PEG spacer then reacts with a sulfhydryl group on a second molecule (or a cysteine residue on the same protein) to form a stable thioether bond.[4][7]
The resulting thioether linkage is significantly more stable than a disulfide bond under physiological conditions and is not readily cleaved by reducing agents.[6][8] This makes SM(PEG)n ideal for creating long-circulating bioconjugates where the PEG moiety needs to remain attached.[8]
Visualizing the Chemistries
To better illustrate the distinct reaction pathways of SBAP and SM(PEG)n, the following diagrams outline the key steps involved in modifying a protein.
Caption: SBAP reaction mechanism for protein PEGylation.
Caption: SM(PEG)n reaction mechanism for protein PEGylation.
The Impact of the PEG Spacer in SM(PEG)n
A key structural difference between the two approaches is the integrated PEG spacer in the SM(PEG)n reagent.[4] These spacers are available in various lengths (denoted by 'n'), which allows for precise control over the distance between the conjugated molecules.[9] The length of the PEG linker can significantly influence the properties of the final bioconjugate, including its solubility, stability, and pharmacokinetic profile.[9][10][11] Longer PEG chains generally lead to increased hydrodynamic size, which can prolong circulation half-life but may also decrease cell permeability.[9][12][13] Therefore, the optimal PEG linker length is context-dependent and requires empirical determination.[9]
Experimental Data: A Comparative Overview
| Parameter | SBAP-mediated Disulfide Linkage | SM(PEG)n-mediated Thioether Linkage | Supporting Evidence |
| In Vivo Stability | Lower; susceptible to reduction by endogenous thiols (e.g., glutathione). | Higher; generally stable under physiological conditions. | Thioether bonds are chemically more robust than disulfide bonds, which are prone to reduction in the cellular environment.[6][14][15] |
| Reversibility | Yes, with reducing agents like DTT. | No, the thioether bond is considered non-cleavable. | Disulfide bonds can be readily cleaved, while thioether bonds are stable covalent linkages.[16] |
| Reaction Specificity | High for both amine and thiol reactions under controlled conditions. | High for both amine and thiol reactions under controlled conditions. | Both NHS esters and maleimides offer high reactivity towards their respective target functional groups.[4] |
| Control over PEGylation Site | Can be directed to specific amines by controlling pH. | Can be directed to specific amines by controlling pH and to specific cysteines via site-directed mutagenesis.[2][17] | Site-specific PEGylation can be achieved by manipulating reaction conditions or through protein engineering.[17][18][19] |
| Product Homogeneity | Can be heterogeneous due to multiple reactive amines. | Can be more homogeneous if a single cysteine is targeted. | Targeting a unique functional group, such as a single cysteine, leads to a more defined product.[17] |
Experimental Protocols
Protocol 1: Two-Step Protein PEGylation using SBAP and a Thiolated PEG
Materials:
-
Protein of interest
-
SBAP (Succinimidyl 3-(acetylthio)propionate)
-
Thiolated PEG (e.g., mPEG-SH)
-
Hydroxylamine-HCl
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Deprotection Buffer: 50 mM sodium phosphate, 25 mM EDTA, 0.5 M Hydroxylamine-HCl, pH 7.5
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
SBAP Activation: Dissolve SBAP in a dry, water-miscible organic solvent (e.g., DMSO or DMF) to a concentration of 10-25 mM immediately before use.
-
Amine Modification: Add a 10- to 20-fold molar excess of the SBAP solution to the protein solution. Incubate for 30-60 minutes at room temperature.
-
Removal of Excess SBAP: Remove unreacted SBAP using a desalting column equilibrated with Reaction Buffer.
-
Deprotection: Add the deprotection buffer to the modified protein and incubate for 2 hours at room temperature to expose the thiol group.
-
Removal of Deprotection Reagents: Purify the thiolated protein using a desalting column equilibrated with Reaction Buffer.
-
PEGylation: Immediately add a 2- to 10-fold molar excess of the thiolated PEG to the purified thiolated protein. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the PEGylated protein conjugate using size-exclusion or ion-exchange chromatography to remove excess PEG and unreacted protein.
Protocol 2: Two-Step Protein PEGylation using SM(PEG)n
Materials:
-
Amine-containing protein
-
Thiol-containing molecule (e.g., another protein with a free cysteine or a PEG-thiol)
-
SM(PEG)n reagent
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve the amine-containing protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.[4]
-
SM(PEG)n Activation: Dissolve the SM(PEG)n reagent in a dry, water-miscible organic solvent (e.g., DMSO or DMF) to a concentration of 10-25 mM immediately before use.
-
Amine Modification: Add a 10- to 50-fold molar excess of the SM(PEG)n solution to the protein solution.[4] Incubate for 30-60 minutes at room temperature.[4]
-
Removal of Excess SM(PEG)n: Remove unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer.[4]
-
Thiol Conjugation: Immediately add the thiol-containing molecule to the activated protein solution. A 1:1 to 5:1 molar ratio of thiol-containing molecule to activated protein is a good starting point.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[4]
-
Purification: Purify the PEGylated conjugate using size-exclusion or ion-exchange chromatography to separate the desired product from unreacted components.
Visualizing the Experimental Workflows
Caption: Comparative experimental workflows for protein PEGylation.
Characterization of PEGylated Proteins
Regardless of the chosen method, thorough characterization of the final product is essential to ensure quality and consistency.[1][20] A combination of analytical techniques is often employed:[1]
-
SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein.[1]
-
Size-Exclusion Chromatography (SEC-HPLC): To separate and quantify the PEGylated protein from unreacted protein and free PEG.[20][21]
-
Mass Spectrometry (MS): To determine the precise molecular weight of the conjugate and identify the sites of PEGylation.[1][20][22]
Conclusion: Making the Right Choice for Your Application
The decision to use SBAP or SM(PEG)n for protein PEGylation is driven by the desired characteristics of the final bioconjugate.
-
Choose SBAP when a reversible, cleavable linkage is required. This is particularly advantageous in drug delivery systems where the release of the native protein or a payload at the target site is the goal. The disulfide bond provides a built-in mechanism for controlled release in a reducing environment.
-
Choose SM(PEG)n for applications demanding a stable, long-circulating bioconjugate . The robust thioether bond ensures that the PEG moiety remains attached, maximizing the benefits of increased hydrodynamic size and shielding from proteolysis and the immune system. The integrated PEG spacer also offers precise control over the linker length, a critical parameter in optimizing the pharmacokinetic and pharmacodynamic properties of the therapeutic.[9][10]
By understanding the fundamental chemical differences and their functional consequences, researchers can make an informed decision, selecting the optimal PEGylation strategy to advance their therapeutic protein development.
References
- 1. benchchem.com [benchchem.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. precisepeg.com [precisepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. adcreview.com [adcreview.com]
- 11. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery [frontiersin.org]
- 15. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simplified Identification of Disulfide, Trisulfide, and Thioether Pairs with 213 nm UVPD - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison for Cysteine-Specific Modification: An In-Depth Technical Guide to Succinimidyl 3-(bromoacetamido)propionate (SBAP)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and proteomics, the precise and stable modification of cysteine residues is a cornerstone for elucidating protein function, developing antibody-drug conjugates (ADCs), and creating advanced diagnostic tools. The choice of a modifying reagent is critical, dictating the efficiency, specificity, and stability of the resulting conjugate. This guide provides a comprehensive, data-driven comparison of Succinimidyl 3-(bromoacetamido)propionate (SBAP), a heterobifunctional crosslinker, with other common cysteine-reactive chemistries. We will delve into the mechanistic underpinnings of SBAP's reactivity, provide detailed experimental protocols for its use and validation, and offer a clear comparison to inform your selection of the optimal tool for your research needs.
The Power of Dual Reactivity: Understanding SBAP's Mechanism
This compound (SBAP) is a unique crosslinking agent possessing two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group. This dual functionality allows for a two-step conjugation strategy. However, for the purpose of specific cysteine modification, we will focus on the reactivity of the bromoacetyl group.
The bromoacetyl group reacts with the nucleophilic thiol group of a cysteine residue via a nucleophilic substitution reaction, forming a stable and irreversible thioether bond. This reaction is highly dependent on pH, with optimal reactivity occurring at a pH greater than 7.5, where the cysteine thiol is deprotonated to the more nucleophilic thiolate anion.
Simultaneously, the NHS ester moiety of SBAP is reactive towards primary amines, such as the side chain of lysine residues and the N-terminus of a protein, forming a stable amide bond. This reaction is most efficient at a pH range of 7-9. The hydrolysis of the NHS ester is a competing reaction that increases with pH. At pH 7.0 and 0°C, the half-life of hydrolysis for NHS esters is approximately 4 to 5 hours, which shortens to just 10 minutes at pH 8.6 and 4°C.
This differential pH sensitivity between the bromoacetyl and NHS ester groups can be exploited to achieve a degree of selectivity in modification strategies.
A Comparative Analysis: SBAP vs. The Field
The selection of a cysteine modification reagent hinges on a careful consideration of several key performance indicators. Here, we compare SBAP's bromoacetyl functionality against two of the most widely used cysteine-reactive chemistries: maleimides and iodoacetamide.
| Feature | Bromoacetamide (SBAP) | Iodoacetamide | Maleimide |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Nucleophilic Substitution (SN2) | Michael Addition |
| Primary Target | Cysteine (thiol group) | Cysteine (thiol group) | Cysteine (thiol group) |
| Optimal pH | > 7.5 | 7.0 - 8.5 | 6.5 - 7.5 |
| Relative Reactivity | Moderate | High | Very High |
| Bond Stability | High (Stable Thioether) | High (Stable Thioether) | Moderate (Thiosuccinimide, can be reversible) |
| Known Off-Target Residues | Methionine, Histidine | Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus | Lysine, Histidine (at pH > 7.5) |
Key Insights from the Comparison:
-
Reactivity: Maleimides exhibit the highest reaction rates with cysteines, often orders of magnitude faster than bromoacetyl groups at neutral pH. This can be advantageous for rapid labeling but may also lead to a higher propensity for off-target reactions if not carefully controlled. Iodoacetamide is generally more reactive than bromoacetamide.
-
pH Dependence: The distinct optimal pH ranges for these reagents can be leveraged for selective labeling strategies. Maleimides are highly reactive at near-neutral pH, while bromoacetamides and iodoacetamides show increased reactivity at slightly alkaline pH.
-
Stability of the Conjugate: The thioether bond formed by the bromoacetyl group of SBAP is highly stable and not prone to reversal. In contrast, the thiosuccinimide adduct formed with maleimides can undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols. This can be a significant drawback for applications requiring long-term stability in a biological environment.
Experimental Workflow: Cysteine-Specific Modification with SBAP and Confirmation by Mass Spectrometry
This section provides a detailed, step-by-step protocol for the targeted modification of cysteine residues in a protein using SBAP, followed by confirmation of the modification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Part 1: Cysteine Modification with SBAP
Core Principle: This protocol is designed to favor the reaction of the bromoacetyl group of SBAP with cysteine residues. By maintaining a slightly alkaline pH, we enhance the nucleophilicity of the cysteine thiol. It is crucial to work in a reducing environment initially to ensure the availability of free thiols, followed by the removal of the reducing agent before adding SBAP.
Materials:
-
Protein of interest with at least one cysteine residue
-
This compound (SBAP)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns
Protocol:
-
Protein Preparation and Reduction:
-
Dissolve the protein of interest in the Reaction Buffer.
-
To ensure all cysteine residues are in their reduced form, add a 10-fold molar excess of DTT or TCEP.
-
Incubate for 1 hour at room temperature.
-
-
Removal of Reducing Agent:
-
It is critical to remove the reducing agent as it will compete with the protein's thiols for reaction with SBAP.
-
Use a desalting column equilibrated with the Reaction Buffer to exchange the buffer and remove the DTT or TCEP.
-
-
SBAP Labeling:
-
Immediately after removing the reducing agent, determine the protein concentration.
-
Prepare a fresh stock solution of SBAP (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of SBAP to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Reagent to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature. This will consume any unreacted SBAP.
-
-
Removal of Excess Reagent:
-
Remove excess, unreacted SBAP and quenching reagent by buffer exchange using a desalting column equilibrated with a suitable buffer for downstream analysis (e.g., 50 mM ammonium bicarbonate for mass spectrometry).
-
Part 2: Confirmation of Modification by Mass Spectrometry
Core Principle: Mass spectrometry is a powerful tool to confirm covalent modifications. By digesting the SBAP-modified protein and analyzing the resulting peptides by LC-MS/MS, we can identify the exact site of modification and confirm the expected mass shift.
Protocol:
-
Protein Digestion:
-
The SBAP-modified protein is denatured, reduced (to break any remaining disulfide bonds formed during handling), and alkylated with a standard alkylating agent like iodoacetamide to cap any unmodified cysteines.
-
The protein is then digested with a protease, typically trypsin.
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
The mass spectrometer will first measure the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).
-
Selected peptides are then fragmented, and the m/z of the fragment ions are measured (MS/MS or MS2 scan).
-
-
Data Analysis:
-
The mass of the propionamido-bromoacetamide moiety from SBAP that is added to a cysteine residue is 188.01 Da (C7H8N2O3).
-
Search the MS/MS data against the protein sequence database, specifying a variable modification of +188.01 Da on cysteine residues.
-
Successful modification will be confirmed by the identification of peptides containing a cysteine residue with this specific mass addition. The fragmentation spectrum (MS/MS) of the modified peptide will show a series of b- and y-ions that confirm the peptide sequence and pinpoint the location of the modification.
-
Visualizing the Workflow and Outcomes
Diagram of the SBAP Cysteine Modification Workflow:
Caption: Experimental workflow for cysteine-specific modification with SBAP and confirmation by mass spectrometry.
Diagram of SBAP Reaction with Cysteine and Expected Mass Shift:
Caption: Reaction of SBAP's bromoacetyl group with a cysteine residue, forming a stable thioether bond.
Addressing Specificity and Potential Off-Target Reactions
While the bromoacetyl group of SBAP preferentially reacts with the highly nucleophilic thiolate anion of cysteine, it is important to be aware of potential off-target reactions. Under certain conditions, particularly at higher pH and with prolonged incubation times, other nucleophilic amino acid side chains can be modified. These include the imidazole ring of histidine and the thioether of methionine.
To maximize cysteine specificity:
-
Optimize pH: Conduct the reaction at the lower end of the recommended pH range (e.g., pH 7.5-8.0) to favor cysteine modification while minimizing reactions with other nucleophiles like lysine, which becomes more reactive at higher pH.
-
Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to reduce the incidence of off-target modifications.
-
Molar Ratio: Use the lowest effective molar excess of SBAP to achieve sufficient labeling of the target cysteine(s) without driving non-specific reactions.
Conclusion and Recommendations
This compound (SBAP) is a valuable tool for protein modification, offering a means to form stable, irreversible thioether bonds with cysteine residues. Its key advantage lies in the stability of the resulting conjugate, a critical factor for many downstream applications.
Choose SBAP when:
-
Long-term stability of the conjugate is paramount. The irreversible thioether bond is a significant advantage over the potentially reversible thiosuccinimide linkage of maleimides.
-
A two-step conjugation strategy targeting both amines and cysteines is desired. The heterobifunctional nature of SBAP allows for sequential or differential labeling.
Consider alternatives like maleimides when:
-
Rapid reaction kinetics are essential. Maleimides react significantly faster with thiols at neutral pH.
-
The reversibility of the linkage is a desired feature for specific applications, such as drug release mechanisms.
Ultimately, the choice of reagent depends on the specific experimental goals. By understanding the underlying chemistry, carefully controlling reaction conditions, and employing robust analytical methods for confirmation, researchers can confidently and effectively utilize SBAP for precise and stable cysteine modification.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
